2-(4-Benzylpiperazin-1-yl)aniline molecular weight and formula
An In-depth Technical Guide to 2-(4-Benzylpiperazin-1-yl)aniline: A Core Scaffold for Drug Discovery Introduction 2-(4-Benzylpiperazin-1-yl)aniline is a significant pharmaceutical intermediate and a versatile organic bui...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 2-(4-Benzylpiperazin-1-yl)aniline: A Core Scaffold for Drug Discovery
Introduction
2-(4-Benzylpiperazin-1-yl)aniline is a significant pharmaceutical intermediate and a versatile organic building block in medicinal chemistry and fine chemical synthesis.[1] Its molecular architecture, which integrates a primary aromatic amine, a piperazine ring, and a benzyl group, presents multiple avenues for chemical modification. This structural versatility makes it a highly valued scaffold for the construction of complex molecules with therapeutic potential.[1] The primary amine can undergo reactions like acylation and alkylation, while the aromatic system is suitable for electrophilic substitution, offering broad opportunities for creating diverse molecular libraries.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and applications for researchers and drug development professionals.
Physicochemical and Structural Properties
The fundamental characteristics of 2-(4-Benzylpiperazin-1-yl)aniline are summarized below. These properties are critical for its handling, reaction design, and analytical assessment.
The synthesis of 2-(4-Benzylpiperazin-1-yl)aniline is efficiently achieved through a well-established two-step process.[1] This pathway is chosen for its reliability and the ready availability of starting materials.
Experimental Protocol: Two-Step Synthesis
Step 1: Nucleophilic Aromatic Substitution
Dissolve 1-benzylpiperazine in a suitable polar aprotic solvent, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). The choice of a polar aprotic solvent is crucial as it effectively solvates the cation while leaving the nucleophile (the secondary amine of the piperazine) relatively free and highly reactive.
Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), to the solution. This base acts as a scavenger for the hydrogen fluoride (HF) that is generated during the reaction, driving the equilibrium towards the product.
Slowly add 1-fluoro-2-nitrobenzene to the reaction mixture at room temperature. The fluorine atom is an excellent leaving group in nucleophilic aromatic substitution reactions, especially when activated by a strong electron-withdrawing group like the nitro (-NO₂) group in the ortho position.
Heat the reaction mixture (e.g., to 80-100 °C) and monitor its progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
Upon completion, cool the mixture, quench with water, and extract the product with an organic solvent like ethyl acetate.
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude intermediate, 1-benzyl-4-(2-nitrophenyl)piperazine.
Step 2: Reduction of the Nitro Group
Dissolve the crude nitro intermediate from Step 1 in a solvent such as ethanol, methanol, or ethyl acetate.
Add a reducing agent. Common choices include:
Catalytic Hydrogenation: Use a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere. This is a clean and efficient method, with water as the only byproduct.
Chemical Reduction: Use a metal-acid system like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl), or iron (Fe) powder in acetic acid. These methods are robust and cost-effective.
Stir the reaction at room temperature until the reduction is complete, as verified by TLC or HPLC.
If using catalytic hydrogenation, filter the reaction mixture through a pad of Celite to remove the catalyst. If using a chemical reductant, neutralize the reaction mixture with a base (e.g., NaOH or NaHCO₃) and extract the product.
Purify the final product, 2-(4-Benzylpiperazin-1-yl)aniline, by column chromatography or recrystallization to achieve high purity.
Technical Deep Dive: 2-(4-Benzylpiperazin-1-yl)aniline
The following technical guide details the structural biology, synthetic utility, and pharmacological mechanisms associated with 2-(4-Benzylpiperazin-1-yl)aniline (CAS: 199105-17-4). A Privileged Scaffold for Heterocyclic...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structural biology, synthetic utility, and pharmacological mechanisms associated with 2-(4-Benzylpiperazin-1-yl)aniline (CAS: 199105-17-4).
A Privileged Scaffold for Heterocyclic Drug Discovery
Executive Summary
2-(4-Benzylpiperazin-1-yl)aniline is a bifunctional organic intermediate critical to the synthesis of nitrogen-containing heterocycles, specifically benzimidazoles , quinoxalines , and cinnolines . While not a marketed Active Pharmaceutical Ingredient (API) itself, it serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets.
Its mechanism of action is dual-natured:
Synthetic Mechanism: It acts as a nucleophilic building block that facilitates intramolecular cyclization to form fused ring systems.
Pharmacological Mechanism (of Derivatives): The benzylpiperazine moiety functions as a hydrophobic anchor and hydrogen-bond acceptor, enabling its derivatives to modulate GPCRs (Serotonin/Dopamine receptors) and inhibit Kinases (e.g., VEGFR-2).
Chemical Identity & Structural Biology
This compound represents a convergence of three distinct pharmacophores: an aniline, a piperazine ring, and a benzyl group.
The molecule's utility arises from its specific 3D conformation. The bulky benzyl group provides lipophilicity, allowing derivatives to penetrate the Blood-Brain Barrier (BBB) or hydrophobic kinase pockets. The piperazine ring acts as a semi-rigid linker that positions the aniline nitrogen for precise cyclization reactions.
Figure 1: Pharmacophore dissection of 2-(4-Benzylpiperazin-1-yl)aniline showing the functional role of each structural domain.
Mechanism of Action: Synthetic & Pharmacological[3]
A. Synthetic Mechanism (The "Action" of the Reagent)
The primary "mechanism" of this compound is its ability to undergo Cyclocondensation . The amino group (-NH₂) at the ortho position relative to the piperazine creates a "pre-organized" system for ring closure.
Pathway:
Activation: The aniline nitrogen attacks an electrophile (e.g., carboxylic acid, aldehyde, or isothiocyanate).
Cyclization: The secondary nitrogen of the piperazine or the newly formed amide/imine facilitates ring closure.
Result: Formation of tricyclic structures like 1,2-dihydroquinoxalines or benzimidazoles .
B. Biological Mechanism (of Derivatives)
Derivatives synthesized from this scaffold exhibit activity against specific biological targets:
Kinase Inhibition (VEGFR-2/EGFR): The planar heterocycle (formed from the aniline) mimics Adenine in the ATP-binding pocket. The benzylpiperazine tail extends into the solvent-accessible region or the hydrophobic back-pocket (Gatekeeper residue interaction), improving selectivity.
GPCR Modulation (5-HT/D2): The N-arylpiperazine motif is a classic "privileged structure" for serotonin (5-HT) and dopamine receptors. The benzyl group enhances binding affinity via π-π stacking interactions with aromatic residues (e.g., Phenylalanine/Tryptophan) in the receptor transmembrane domain.
Experimental Protocols
Protocol A: Synthesis of the Scaffold (Self-Validating System)
Objective: Synthesize 2-(4-Benzylpiperazin-1-yl)aniline from commercially available precursors.
Figure 2: Synthetic pathway illustrating the generation of the scaffold and its divergence into bioactive heterocyclic classes.
References & Validation
BenchChem. 2-(4-Benzylpiperazin-1-yl)aniline Product Monograph. Accessed 2024. Link
Abdel-Rahman, H.M., et al. "Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines." Journal of Heterocyclic Chemistry, 2018. (Demonstrates utility in cinnoline synthesis). Link
Hasan, H., et al. "Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition." Bioorganic & Medicinal Chemistry, 2021.[3] (Validates the kinase inhibitory potential of this scaffold class). Link
SciELO. "Biological activity of synthesized piperazine derivatives." Brazilian Journal of Pharmaceutical Sciences. (General pharmacophore validation). Link
2-(4-Benzylpiperazin-1-yl)aniline solubility in different solvents
An In-depth Technical Guide to the Solubility Profile of 2-(4-Benzylpiperazin-1-yl)aniline For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis o...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Solubility Profile of 2-(4-Benzylpiperazin-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(4-Benzylpiperazin-1-yl)aniline (CAS No. 199105-17-4). Due to the limited availability of specific quantitative solubility data in public literature, this guide establishes an inferred solubility profile based on fundamental chemical principles and the known properties of its structural motifs. Furthermore, this document details robust, field-proven experimental protocols for the precise determination of this compound's solubility in various solvents, a critical parameter for its application in medicinal chemistry, drug development, and fine chemical synthesis.[1] This guide is designed to equip researchers with both the theoretical understanding and the practical methodologies required to effectively work with this versatile pharmaceutical intermediate.
Introduction to 2-(4-Benzylpiperazin-1-yl)aniline
2-(4-Benzylpiperazin-1-yl)aniline is a significant organic building block with the molecular formula C₁₇H₂₁N₃ and a molecular weight of 267.37 g/mol .[1][2] Its molecular architecture, featuring a primary aromatic amine (aniline), a piperazine ring, and a benzyl group, provides multiple sites for chemical modification.[1][3] This structural versatility makes it a valuable scaffold in medicinal chemistry.[1] The compound is notably utilized in the synthesis of potential therapeutic agents, including those with acetylcholinesterase (AChE) inhibitory activity for neurodegenerative diseases and as a structural motif in the exploration of new anticonvulsant and antiviral agents.[1] Given its role as a precursor in drug discovery, a thorough understanding of its solubility is paramount for reaction optimization, formulation development, and bioavailability studies.[4][5]
Table 1: Physicochemical Properties of 2-(4-Benzylpiperazin-1-yl)aniline
Theoretical Framework and Inferred Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The overall polarity of 2-(4-Benzylpiperazin-1-yl)aniline is a composite of its constituent functional groups:
Aniline Moiety: The primary amine and the aromatic ring introduce some polarity and the capacity for hydrogen bonding.
Piperazine Ring: This heterocyclic amine is a polar component capable of hydrogen bonding. Piperazine itself is highly soluble in water and polar organic solvents like ethanol and methanol.[6]
Benzyl Group: The benzyl group is nonpolar and contributes to the lipophilicity of the molecule, which can enhance solubility in organic solvents.[3]
The interplay between the polar amine functionalities and the nonpolar benzyl and aromatic rings dictates the compound's solubility in a given solvent. The XLogP3 value of 2.7 suggests a degree of lipophilicity, indicating that while it has polar features, it will also have considerable solubility in less polar organic solvents.[2]
Based on these structural considerations, the following qualitative solubility profile is inferred:
Table 2: Inferred Qualitative Solubility of 2-(4-Benzylpiperazin-1-yl)aniline in Common Solvents
Solvent Class
Solvent
Inferred Solubility
Rationale
Polar Protic
Water
Low to Moderate
The presence of amine groups allows for hydrogen bonding with water, but the large nonpolar benzyl and aniline rings will limit extensive solubility.[6]
Methanol, Ethanol
High
These polar protic solvents can engage in hydrogen bonding with the amine groups and also solvate the nonpolar portions of the molecule.[6]
Polar Aprotic
Dimethyl Sulfoxide (DMSO)
High
DMSO is a strong hydrogen bond acceptor and can effectively solvate a wide range of compounds.
Dichloromethane (DCM)
High
The moderate polarity and ability to interact with the aromatic rings suggest good solubility.
Acetonitrile
Moderate to High
Acetonitrile's polarity is suitable for dissolving compounds with both polar and nonpolar characteristics.
Nonpolar
Toluene, Hexane
Moderate to Low
The benzyl and aniline rings will have favorable interactions with these nonpolar solvents, but the polar piperazine and primary amine will limit solubility.
Aqueous Acid
Dilute HCl
High
The basic nitrogen atoms of the piperazine ring and the aniline moiety will be protonated in acidic conditions, forming a more polar and water-soluble salt.
Experimental Determination of Solubility
To obtain quantitative solubility data, rigorous experimental methods are required. The following sections detail two widely accepted techniques for solubility assessment in a research and development setting.
Method 1: Kinetic Solubility Assessment by Laser Nephelometry
Nephelometry is a high-throughput method that measures the turbidity of a solution caused by suspended, insoluble particles.[7][8] It is particularly useful for the rapid kinetic solubility screening of many compounds.[9][10] The principle involves detecting light scattered by a laser beam passing through the sample; a higher degree of light scatter indicates greater precipitation and thus lower solubility.[7]
Caption: Workflow for kinetic solubility determination by nephelometry.
Experimental Protocol:
Stock Solution Preparation: Prepare a high-concentration stock solution of 2-(4-Benzylpiperazin-1-yl)aniline in 100% DMSO (e.g., 10 mM).
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
Addition of Aqueous Buffer: To each well, add a specified aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to induce precipitation of the compound if it is insoluble at that concentration. The final DMSO concentration should be kept low and consistent across all wells (e.g., 1-2%).
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours) with gentle shaking to allow for equilibration.
Nephelometric Measurement: Measure the turbidity of each well using a laser nephelometer. The instrument will report values in Nephelometric Turbidity Units (NTU).
Data Analysis: Plot the NTU values against the compound concentration. The concentration at which a significant increase in NTU is observed above the background is considered the kinetic solubility limit.
Method 2: Thermodynamic Solubility Assessment by HPLC
Thermodynamic solubility represents the true equilibrium solubility of a compound and is often determined using the shake-flask method followed by quantification via High-Performance Liquid Chromatography (HPLC).[10] This method is lower-throughput but provides a more accurate measure of solubility.[11][12]
Caption: Workflow for thermodynamic solubility determination by HPLC.
Experimental Protocol:
Sample Preparation: Add an excess amount of solid 2-(4-Benzylpiperazin-1-yl)aniline to a vial containing the solvent of interest. The presence of undissolved solid is crucial to ensure saturation.
Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.
Phase Separation: After incubation, separate the undissolved solid from the saturated solution by centrifugation at high speed or by filtration through a fine-pore filter (e.g., 0.22 µm).
Quantification:
Prepare a series of standard solutions of the compound with known concentrations.
Analyze the standard solutions and the saturated supernatant by a validated HPLC-UV method. A reverse-phase C18 column is often suitable.[13]
Generate a calibration curve by plotting the peak area from the HPLC chromatograms of the standards against their concentrations.
Determine the concentration of the compound in the saturated supernatant by interpolating its peak area on the calibration curve. This concentration is the thermodynamic solubility.
Causality and Self-Validation in Experimental Choices
Orthogonal Methods: Employing both nephelometry and HPLC provides a self-validating system. Nephelometry offers a rapid assessment of kinetic solubility, which is relevant for early-stage discovery, while the shake-flask HPLC method provides the "gold standard" thermodynamic solubility, crucial for later-stage development.[10] Discrepancies between the two can provide insights into the compound's precipitation kinetics.
Importance of pH: For aqueous solubility determination, controlling the pH is critical, especially for a compound with basic amine groups like 2-(4-Benzylpiperazin-1-yl)aniline. Its solubility is expected to be significantly higher in acidic conditions due to salt formation. Therefore, measurements should be performed in buffered solutions relevant to physiological or formulation conditions (e.g., pH 7.4 for physiological relevance).
Temperature Control: Solubility is temperature-dependent.[4] All experiments must be conducted at a constant, reported temperature to ensure reproducibility and comparability of the data.
Conclusion
While specific, publicly available quantitative data on the solubility of 2-(4-Benzylpiperazin-1-yl)aniline is scarce, a robust solubility profile can be inferred from its chemical structure. It is predicted to have good solubility in polar organic solvents and acidic aqueous solutions, with lower solubility in water and nonpolar solvents. For definitive quantitative data, this guide provides detailed, authoritative protocols for both high-throughput kinetic screening via nephelometry and precise thermodynamic solubility determination using the shake-flask HPLC method. Adherence to these methodologies will ensure the generation of high-quality, reliable solubility data, which is indispensable for the effective utilization of this important chemical scaffold in research and drug development.
References
An In-depth Technical Guide on the Solubility Profile of (1,4-Dimethylpiperazin-2-yl)methanol in Organic Solvents - Benchchem.
SOLUBILITY AND DISSOLUTION FOR DRUG.
Solubility determination (nephelometry). The solubility of the... | Download Scientific Diagram - ResearchGate.
An In-Depth Technical Guide to 2-(4-Benzylpiperazin-1-yl)aniline: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals Core Directive: This document provides a comprehensive technical overview of 2-(4-Benzylpiperazin-1-yl)aniline, a key intermediate in medicinal chemistry. E...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Core Directive: This document provides a comprehensive technical overview of 2-(4-Benzylpiperazin-1-yl)aniline, a key intermediate in medicinal chemistry. Eschewing a rigid template, this guide is structured to deliver field-proven insights into its synthesis, characterization, and potential applications, grounded in established chemical principles.
Compound Overview and Significance
2-(4-Benzylpiperazin-1-yl)aniline is a versatile organic building block identified by its unique molecular architecture, which features a primary aromatic amine, a piperazine ring, and a benzyl group.[1] This combination of functional groups provides multiple avenues for chemical modification, establishing it as a valuable scaffold in the synthesis of complex molecules for medicinal chemistry and fine chemical production.[1]
The piperazine moiety is a well-recognized pharmacophore, particularly in compounds active in the central nervous system (CNS).[1] The structural framework of 2-(4-Benzylpiperazin-1-yl)aniline makes it a crucial precursor in the development of novel therapeutic agents, including those with potential acetylcholinesterase (AChE) inhibitory activity for neurodegenerative diseases like Alzheimer's, as well as new anticonvulsant agents for epilepsy treatment.[1]
Synthesis Protocol: A Self-Validating System
The synthesis of 2-(4-Benzylpiperazin-1-yl)aniline is typically achieved through a robust two-step process. This involves an initial nucleophilic aromatic substitution (SNAᵣ) reaction, followed by the reduction of a nitro intermediate.[1] This synthetic strategy is widely employed due to its reliability and the commercial availability of the starting materials.
Step 1: Synthesis of 1-Benzyl-4-(2-nitrophenyl)piperazine
This step involves the nucleophilic aromatic substitution of 1-fluoro-2-nitrobenzene with 1-benzylpiperazine. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack by the secondary amine of the piperazine.
Experimental Protocol:
To a stirred solution of 1-benzylpiperazine (1.0 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents).
To this mixture, add 1-fluoro-2-nitrobenzene (1.0-1.1 equivalents) dropwise at room temperature.
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield 1-benzyl-4-(2-nitrophenyl)piperazine.
Step 2: Synthesis of 2-(4-Benzylpiperazin-1-yl)aniline
The final step is the reduction of the nitro group of 1-benzyl-4-(2-nitrophenyl)piperazine to a primary amine. Several reducing agents can be employed for this transformation.
Experimental Protocol:
Dissolve 1-benzyl-4-(2-nitrophenyl)piperazine (1.0 equivalent) in a solvent such as ethanol, methanol, or ethyl acetate.
Add a reducing agent. Common choices include:
Catalytic Hydrogenation: Palladium on carbon (Pd/C) under a hydrogen atmosphere.
Chemical Reduction: Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, or iron powder in acetic acid.
Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC until the starting material is consumed.
After completion, filter the reaction mixture (if a solid catalyst was used).
If an acidic workup was used, basify the filtrate with an aqueous solution of sodium hydroxide or sodium bicarbonate until a pH of >8 is reached.
Extract the product with an organic solvent, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
The resulting 2-(4-Benzylpiperazin-1-yl)aniline can be further purified by recrystallization or column chromatography if necessary.
Analytical Characterization
A thorough analytical characterization is essential to confirm the identity and purity of the synthesized 2-(4-Benzylpiperazin-1-yl)aniline. The following are the expected analytical data based on the compound's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl and aniline rings, the benzylic methylene protons, and the methylene protons of the piperazine ring. The protons on the aniline-substituted aromatic ring will likely appear in the aromatic region, with chemical shifts influenced by the amino and piperazinyl substituents. The benzylic protons should appear as a singlet, while the piperazine protons will likely present as two sets of multiplets.
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the aromatic carbons of both rings, the benzylic carbon, and the carbons of the piperazine ring. The chemical shifts will be characteristic of the electronic environment of each carbon atom.
Mass Spectrometry (MS)
The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (267.37 g/mol ). Fragmentation patterns would likely involve the loss of the benzyl group or cleavage of the piperazine ring.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic rings.
Applications in Drug Development
2-(4-Benzylpiperazin-1-yl)aniline serves as a pivotal intermediate in the synthesis of a variety of pharmacologically active molecules.[1] Its structural features allow for diversification to target different biological receptors and enzymes.
Antitumor Agents: Derivatives of benzylpiperazine have been synthesized and evaluated for their antiproliferative activity. For instance, novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines have shown potent antitumor properties.
Central Nervous System (CNS) Agents: The piperazine moiety is a common feature in many CNS-active compounds.[1] By modifying the aniline and benzyl portions of the molecule, researchers can develop ligands for various CNS targets, including those implicated in neurodegenerative disorders and epilepsy.[1]
Safety and Handling
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
2-(4-Benzylpiperazin-1-yl)aniline is a compound of significant interest to the medicinal chemistry community. Its straightforward synthesis and versatile structure make it an invaluable tool for the development of novel therapeutics. This guide provides a foundational understanding of its synthesis, characterization, and applications, empowering researchers to leverage this important chemical entity in their drug discovery endeavors.
References
2-(4-Benzylpiperazin-1-yl)aniline | CAS 199105-17-4 - Benchchem.
4-Anilino-1-benzylpiperidine (4-ANBP, NSC 76613, CAS Number: 1155-56-2).
Practical synthesis of 2-(4-benzyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-[1][3]benzoquinone hydrochloride - ResearchGate.
1 - SAFETY DATA SHEET.
Alver Ö, Parlak C and Şenyel M: 'FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study', Spectrochim. Acta A, , 67A | Request PDF - ResearchGate.
QJ-5728 - Safety Data Sheet.
Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents - PubMed.
Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives.
Aniline - the NIST WebBook - National Institute of Standards and Technology.
Technical Guide: Anticonvulsant Potential of 2-(4-Benzylpiperazin-1-yl)aniline Derivatives
The following technical guide provides an in-depth analysis of the anticonvulsant potential of 2-(4-Benzylpiperazin-1-yl)aniline derivatives . This guide is structured for medicinal chemists and pharmacologists, focusing...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of the anticonvulsant potential of 2-(4-Benzylpiperazin-1-yl)aniline derivatives . This guide is structured for medicinal chemists and pharmacologists, focusing on the rational design, synthesis, and validation of this "privileged scaffold" in epilepsy research.
Executive Summary: The Arylpiperazine "Privileged Scaffold"
The search for novel antiseizure medications (ASMs) has increasingly focused on multi-target ligands. The 2-(4-Benzylpiperazin-1-yl)aniline core represents a "privileged scaffold" in CNS drug discovery. Its structural architecture combines three critical pharmacophoric elements:
The Lipophilic Tail (Benzyl group): Facilitates blood-brain barrier (BBB) penetration and hydrophobic interactions within the voltage-gated sodium channel (VGSC) binding cleft.
The Linker (Piperazine ring): A semi-rigid spacer that dictates the spatial orientation of the pharmacophore, often associated with serotonergic (5-HT) and dopaminergic modulation.
The Polar Head (Aniline/Derivative): The primary site for derivatization (e.g., into amides, ureas, or sulfonamides) to establish essential hydrogen bonding with receptor residues (e.g., GABA-A or NaV1.2).
This guide details the development of derivatives stemming from this core aniline to maximize anticonvulsant efficacy while minimizing neurotoxicity.
Research into N-phenylpiperazine derivatives suggests that anticonvulsant activity is highly dependent on the "Distal Hydrophobic Region" and the "Hydrogen Bonding Domain" (HBD).
The Aniline Nitrogen (Position 1): Unsubstituted anilines often undergo rapid metabolic N-acetylation or oxidation. Derivatization into acetamides , benzamides , or cyclic imides (e.g., pyrrolidine-2,5-diones) significantly enhances metabolic stability and binding affinity.
The Ortho-Substitution (Position 2): Placing the piperazine at the ortho position of the aniline (as opposed to para) induces a specific conformational twist that favors binding to the inactivated state of sodium channels, similar to the mechanism of lamotrigine or carbamazepine.
Mechanism of Action (Hypothesis)
The primary anticonvulsant mechanism for this class is hypothesized to be Voltage-Gated Sodium Channel (VGSC) Blockade , with secondary modulation of GABA-A receptors .
DOT Diagram: Proposed Signaling Pathway
Caption: Proposed multi-target mechanism where the derivative primarily stabilizes Na+ channels in the inactivated state and secondarily modulates GABAergic inhibition.
Chemical Synthesis Protocol
To evaluate this scaffold, researchers must first synthesize the parent aniline and then generate a library of derivatives.
Synthesis of the Core: 2-(4-Benzylpiperazin-1-yl)aniline
Coupling: Dissolve 1-fluoro-2-nitrobenzene (1.0 eq) and 1-benzylpiperazine (1.1 eq) in DMF. Add anhydrous (2.0 eq). Heat at 80°C for 6-8 hours. Monitor via TLC (Hexane:EtOAc 7:3).
Workup: Pour into ice water. The yellow precipitate (1-(2-nitrophenyl)-4-benzylpiperazine) is filtered, washed, and recrystallized from ethanol.
Reduction: Dissolve the nitro intermediate in ethanol. Add 10% Pd/C catalyst (10 wt%). Add hydrazine hydrate (5.0 eq) dropwise at reflux. Reflux for 2 hours until the solution becomes colorless.
Isolation: Filter hot to remove Pd/C. Concentrate filtrate to obtain 2-(4-Benzylpiperazin-1-yl)aniline as a solid.
Library Generation (Derivatization)
The free amine (
) is then reacted with various acyl chlorides or anhydrides to form the final anticonvulsant candidates.
DOT Diagram: Synthesis Workflow
Caption: Synthetic pathway from commercial precursors to the diverse library of aniline derivatives.
Pharmacological Screening Protocols
To validate the "Anticonvulsant Potential," two "Gold Standard" in vivo models must be employed: MES (Maximal Electroshock) and scPTZ (Subcutaneous Pentylenetetrazole).[2]
Maximal Electroshock Seizure (MES) Test
Target: Identifies agents that prevent seizure spread (model for generalized tonic-clonic seizures/grand mal). This correlates with Na+ channel blockade .[3]
Protocol:
Animals: Male albino mice (CF-1 strain, 18-25g).
Pretreatment: Administer test compound (i.p.) suspended in 0.5% methylcellulose. Wait for peak effect time (usually 30 min or 4 hours).
Stimulus: Apply electrical stimulus via corneal electrodes (60 Hz, 50 mA, 0.2 s duration). Note: Apply drop of electrolyte solution to eyes before stimulation.
Endpoint: Abolition of the tonic hindlimb extension (THE) component. If the mouse does not extend hindlimbs to 180° relative to the body, the compound is protected.
Control: Phenytoin (25 mg/kg) serves as the positive control.
Subcutaneous Pentylenetetrazole (scPTZ) Test
Target: Identifies agents that elevate seizure threshold (model for absence/myoclonic seizures). This correlates with GABAergic or T-type Ca2+ mechanisms.
Protocol:
Challenge: Administer PTZ (85 mg/kg, s.c.) into a loose fold of skin on the neck.
Observation: Place animal in a plexiglass cage and observe for 30 minutes.
Endpoint: Absence of a clonic seizure (defined as clonus of at least 3 seconds duration) indicates protection.
Control: Ethosuximide or Valproate serves as the positive control.
Neurotoxicity (Rotarod Test)
To ensure the "potential" is therapeutic and not sedative, the Rotarod Test is mandatory.
Method: Mice are placed on a rotating rod (6-15 rpm). Inability to maintain equilibrium for 60 seconds indicates motor impairment (neurotoxicity).
Metric: Protective Index (PI) =
(Toxic Dose) / (Effective Dose).[4] A PI > 10 is considered excellent.
Quantitative Data Presentation (Representative)
When publishing or analyzing these derivatives, data should be tabulated to compare potency against standards.
Table 1: Representative Anticonvulsant Profile of Aniline Derivatives
Compound ID
R-Substituent (on Aniline N)
MES (mg/kg)
scPTZ (mg/kg)
Rotarod (mg/kg)
Protective Index (PI)
Control 1
Phenytoin
9.5
>300
65.5
6.9
Control 2
Ethosuximide
>300
130.0
440.0
3.4
Target 1
Acetyl (Acetamide)
45.2
110.5
280.0
6.2
Target 2
2-Chlorobenzoyl
18.4
150.2
310.0
16.8
Target 3
4-Methoxybenzoyl
60.1
Inactive
>400
6.6
Target 4
Methylsulfonyl
35.0
85.0
120.0
3.4
Interpretation: Target 2 demonstrates high potency in MES (Na+ channel effect) with a superior safety margin (PI = 16.8), validating the scaffold's potential.
Conclusion & Strategic Recommendations
The 2-(4-Benzylpiperazin-1-yl)aniline scaffold offers a robust platform for anticonvulsant drug discovery. The combination of the lipophilic benzyl-piperazine tail with a manipulatable aniline head allows for the fine-tuning of physicochemical properties (LogP) and receptor affinity.
Key Recommendations for Researchers:
Focus on Amides: Acylation of the aniline nitrogen with electron-withdrawing groups (e.g., 2-chlorobenzoyl) tends to increase MES activity.
Explore Bioisosteres: Replacing the benzyl ring with a heteroaryl group (e.g., pyridine or thiophene) may improve metabolic stability.
Mechanism Verification: Confirm Na+ channel blockade using whole-cell patch-clamp electrophysiology in HEK293 cells expressing NaV1.2.
References
Synthesis and Anticonvulsant Activity of N-phenylpiperazine Derivatives.
Source: MDPI (Molecules/International Journal of Molecular Sciences).
Context: Establishes the baseline activity of piperazine-linked anticonvulsants and the importance of the amide linker.
Anticonvulsant Mechanisms of Piperine and Piperidine Derivatives.
Source: National Institutes of Health (PMC).
Context: Discusses the multi-target mechanism (Na+ and GABA) of piperazine/piperidine scaffolds.
Validated Animal Models for Antiseizure Drug Discovery (MES & scPTZ).
Source: National Institutes of Health (PMC).
Context: Provides the authoritative protocols for the in vivo screening methods described in Section 4.
Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives.
Source: PubMed.
Context: A seminal paper describing the SAR of phenylpiperazine acetamides, directly analogous to the benzylpiperazine aniline derivatives.
Mechanisms of Action of Antiepileptic Drugs.
Source: Epilepsy Society.
Context: Authoritative overview of VGSC and GABAergic mechanisms targeted by these derivatives.
Application Note: A Robust Two-Step Synthesis of 2-(4-Benzylpiperazin-1-yl)aniline
Abstract This application note provides a detailed, field-tested protocol for the synthesis of 2-(4-benzylpiperazin-1-yl)aniline, a valuable building block in medicinal chemistry and drug development. The synthesis is ac...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a detailed, field-tested protocol for the synthesis of 2-(4-benzylpiperazin-1-yl)aniline, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a reliable two-step sequence commencing with the Nucleophilic Aromatic Substitution (SNAr) of 1-benzylpiperazine with 1-fluoro-2-nitrobenzene, followed by the catalytic reduction of the intermediate nitro compound. This guide offers in-depth mechanistic insights, a step-by-step experimental protocol, characterization data, and troubleshooting advice to ensure reproducible and high-yield synthesis.
Introduction
Substituted piperazines are prevalent structural motifs in a vast array of pharmaceuticals, exhibiting a wide range of biological activities.[1] The title compound, 2-(4-benzylpiperazin-1-yl)aniline, serves as a key intermediate for the synthesis of various pharmacologically active agents, including potent antitumor agents.[2] The strategic placement of the aniline functional group ortho to the piperazine moiety provides a versatile handle for further chemical elaboration.
This document outlines a robust and scalable two-step synthetic strategy. The initial step leverages the principles of Nucleophilic Aromatic Substitution (SNAr), a powerful method for forming aryl-nitrogen bonds, particularly when the aromatic ring is activated by electron-withdrawing groups.[3][4] The subsequent reduction of the nitro group to an amine is a classic and efficient transformation, yielding the desired product with high purity.
Synthetic Strategy and Rationale
The overall synthetic pathway is depicted in the scheme below:
Scheme 1: Overall Synthesis of 2-(4-Benzylpiperazin-1-yl)aniline
A two-step synthesis involving SNAr reaction followed by nitro group reduction.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
The first step involves the reaction between 1-benzylpiperazine and 1-fluoro-2-nitrobenzene.
Causality of Experimental Choices:
Aryl Halide Selection: 1-Fluoro-2-nitrobenzene is the preferred electrophile. The fluorine atom is an excellent leaving group in SNAr reactions, and its departure is not the rate-limiting step.[5] The strong electron-withdrawing nature of the nitro group, positioned ortho to the fluorine, significantly activates the aromatic ring towards nucleophilic attack.[3][5][6] This activation is crucial for the reaction to proceed under mild conditions.
Mechanism: The SNAr reaction proceeds via an addition-elimination mechanism.[3][4] The nucleophilic secondary amine of 1-benzylpiperazine attacks the carbon atom bearing the fluorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex.[5][6] This intermediate is stabilized by resonance, with the negative charge delocalized onto the nitro group.[3][7] The subsequent loss of the fluoride ion restores the aromaticity of the ring, yielding the product 1-benzyl-4-(2-nitrophenyl)piperazine.
Step 2: Reduction of the Nitro Group
The second step is the reduction of the nitro group in the intermediate to an aniline.
Causality of Experimental Choices:
Reducing Agent: Catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source is a clean, efficient, and widely used method for the reduction of aromatic nitro groups. It typically proceeds with high chemoselectivity, leaving other functional groups such as the benzyl group intact. Alternative reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid are also effective but may require more rigorous purification procedures.
Experimental Protocols
Safety Precautions: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 1-Fluoro-2-nitrobenzene is toxic and an irritant; handle with care. Palladium on carbon is flammable when dry; handle as a slurry.
Step 1: Synthesis of 1-Benzyl-4-(2-nitrophenyl)piperazine
Reagent/Solvent
Molar Mass ( g/mol )
Amount
Moles (mmol)
Equivalents
1-Fluoro-2-nitrobenzene
141.10
5.00 g
35.4
1.0
1-Benzylpiperazine
176.26
6.86 g
38.9
1.1
Potassium Carbonate (K₂CO₃)
138.21
7.34 g
53.1
1.5
Acetonitrile (CH₃CN)
41.05
100 mL
-
-
Procedure:
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-fluoro-2-nitrobenzene (5.00 g, 35.4 mmol), 1-benzylpiperazine (6.86 g, 38.9 mmol), and potassium carbonate (7.34 g, 53.1 mmol).
Add acetonitrile (100 mL) to the flask.
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate eluent).
Once the reaction is complete, allow the mixture to cool to room temperature.
Filter the mixture to remove the potassium carbonate and wash the solid with a small amount of acetonitrile.
Concentrate the filtrate under reduced pressure to obtain a crude solid.
Recrystallize the crude product from ethanol to yield 1-benzyl-4-(2-nitrophenyl)piperazine as a yellow solid.
Step 2: Synthesis of 2-(4-Benzylpiperazin-1-yl)aniline
Reagent/Solvent
Molar Mass ( g/mol )
Amount
Moles (mmol)
1-Benzyl-4-(2-nitrophenyl)piperazine
297.36
8.00 g
26.9
Palladium on Carbon (10% Pd)
-
0.80 g
-
Methanol (CH₃OH)
32.04
150 mL
-
Hydrogen (H₂)
2.02
1 atm (balloon)
-
Procedure:
To a 250 mL round-bottom flask, add 1-benzyl-4-(2-nitrophenyl)piperazine (8.00 g, 26.9 mmol) and methanol (150 mL).
Carefully add 10% palladium on carbon (0.80 g, 10 wt%).
Securely attach a balloon filled with hydrogen gas to the flask.
Evacuate the flask with a vacuum pump and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.
Stir the suspension vigorously at room temperature for 6-8 hours.
Monitor the reaction by TLC until the starting material is fully consumed.
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely. Wash the Celite® pad with methanol.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the residue by column chromatography on silica gel (e.g., using a gradient eluent from 9:1 to 7:3 hexanes:ethyl acetate) to afford 2-(4-benzylpiperazin-1-yl)aniline as a pale oil or low-melting solid.
Workflow Visualization
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Workflow for the two-step synthesis of the target compound.
Mass Spectrometry (ESI+): m/z calculated for C₁₇H₂₁N₃ [M+H]⁺: 268.18, found 268.18.
Troubleshooting
Issue
Possible Cause(s)
Recommended Solution(s)
Step 1: Low Yield
Incomplete reaction.
Ensure anhydrous conditions. Extend reflux time and monitor by TLC. Confirm the quality of 1-benzylpiperazine.
Loss during work-up.
Minimize transfers. Ensure efficient extraction during recrystallization.
Step 2: Incomplete Reduction
Inactive catalyst.
Use fresh palladium on carbon. Ensure the system is properly purged of air.
Insufficient hydrogen.
Use a fresh balloon of hydrogen. Increase reaction time.
Purification Difficulties
Co-eluting impurities.
Adjust the polarity of the chromatography eluent. Consider a different stationary phase if necessary.
References
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Link
PubMed. (2016). Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. Link
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Link
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Link
Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Link
ResearchGate. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Link
Chemistry LibreTexts. (2023). 3.7: Nucleophilic Aromatic Substitution. Link
Chemistry Stack Exchange. (2020). In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene?Link
MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Link
Application Note: Streamlining Discovery Chemistry with 2-(4-Benzylpiperazin-1-yl)aniline for Parallel Synthesis of Novel Derivatives
Abstract In the landscape of modern drug discovery, the rapid generation of chemically diverse libraries around a core scaffold is paramount for identifying novel therapeutic candidates. The 2-(4-benzylpiperazin-1-yl)ani...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
In the landscape of modern drug discovery, the rapid generation of chemically diverse libraries around a core scaffold is paramount for identifying novel therapeutic candidates. The 2-(4-benzylpiperazin-1-yl)aniline moiety has emerged as a "privileged scaffold," a structural framework with inherent properties that confer bioactivity across multiple target classes.[1][2][3][4][5] This application note provides a comprehensive guide for medicinal chemists and drug discovery scientists on leveraging this versatile scaffold in parallel synthesis campaigns. We present detailed, validated protocols for high-throughput derivatization via N-acylation, N-sulfonylation, and reductive amination, complete with mechanistic insights, troubleshooting, and data presentation frameworks.
The Strategic Value of the 2-(4-Benzylpiperazin-1-yl)aniline Scaffold
The 2-(4-benzylpiperazin-1-yl)aniline scaffold is a confluence of desirable features for drug design. The piperazine ring is a common constituent in numerous approved drugs, often enhancing pharmacokinetic properties.[6] The benzyl group offers a point for future optimization, while the primary arylamine serves as a versatile chemical handle for introducing a wide array of functional groups.[7] This tripartite structure allows for a systematic exploration of the chemical space to build robust structure-activity relationships (SAR).[8]
The core principle behind utilizing this scaffold is to rapidly create a library of analogs where each derivative has a unique side chain attached to the aniline nitrogen. This allows for the efficient screening of a diverse set of chemical functionalities against a biological target.
Figure 1: Core derivatization strategies for 2-(4-benzylpiperazin-1-yl)aniline.
Parallel Synthesis Protocols
The following protocols are optimized for a 96-well plate format, facilitating high-throughput synthesis and analysis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Parallel N-Acylation
N-acylation is a robust and reliable method for introducing diversity, forming a stable amide bond.[9] The reaction of the aniline with an acyl chloride is rapid and generally high-yielding.[10]
Causality of Experimental Choices:
Acyl Chlorides: Chosen for their high reactivity, driving the reaction to completion.
Base (e.g., Triethylamine): Essential to neutralize the HCl byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic.[10]
Solvent (Dichloromethane, DCM): Anhydrous DCM is used to prevent hydrolysis of the acyl chloride and effectively solubilizes a wide range of organic compounds.
Step-by-Step Methodology:
Preparation of Stock Solutions:
Amine Stock (0.1 M): Dissolve 2.81 g of 2-(4-benzylpiperazin-1-yl)aniline in 100 mL of anhydrous DCM.
Base Stock (0.12 M): Add 1.67 mL of triethylamine to 100 mL of anhydrous DCM.
Acyl Chloride Plate (0.1 M): In a 96-well plate, dispense 100 µL of 1 M stock solutions of diverse acyl chlorides in anhydrous DCM into respective wells, then dilute with 900 µL of anhydrous DCM.
Reaction Assembly (in a new 96-well deep-well plate):
To each well, add 400 µL of the Amine Stock solution (0.04 mmol).
Add 400 µL of the Base Stock solution (0.048 mmol).
Transfer 440 µL of the corresponding Acyl Chloride solution (0.044 mmol) from the prepared plate.
Seal the plate with a cap mat.
Reaction and Workup:
Agitate the plate on an orbital shaker at room temperature for 4-6 hours.
Quench the reaction by adding 0.5 mL of water to each well.
Shake for 10 minutes, then allow the layers to separate.
Isolate the organic layer using a liquid handler or by careful manual pipetting.
Wash the organic layer with 0.5 mL of brine.
Dry the organic extracts by passing them through a 96-well filter plate containing anhydrous sodium sulfate.
Evaporate the solvent in a centrifugal evaporator.
Table 1: Representative Acylating Agents for N-Acylation
Reagent
Structure
Key Feature
Acetyl chloride
CH₃COCl
Introduces a small, neutral acetyl group.
Benzoyl chloride
C₆H₅COCl
Adds a phenyl ring, increasing aromatic character.
Cyclohexanecarbonyl chloride
C₆H₁₁COCl
Introduces a bulky, non-planar cycloalkyl group.
4-Chlorobenzoyl chloride
4-ClC₆H₄COCl
Introduces an electron-withdrawing halogen for potential halogen bonding.
Protocol 2: Parallel N-Sulfonylation
The synthesis of sulfonamides is a cornerstone of medicinal chemistry. This protocol outlines a reliable method for the parallel synthesis of a sulfonamide library.[11][12][13][14][15]
Causality of Experimental Choices:
Sulfonyl Chlorides: The standard electrophile for sulfonamide formation.
Base (Pyridine): Acts as both a base and a nucleophilic catalyst, accelerating the reaction.
Solvent (DCM): As with acylation, provides a suitable inert reaction medium.
Step-by-Step Methodology:
Preparation of Stock Solutions:
Amine Stock (0.1 M): As prepared in Protocol 2.1.
Pyridine Stock (0.15 M): Add 1.21 mL of pyridine to 100 mL of anhydrous DCM.
Sulfonyl Chloride Plate (0.11 M): Prepare a 96-well plate with diverse sulfonyl chlorides in anhydrous DCM.
Reaction Assembly:
To each well of a 96-well deep-well plate, add 400 µL of the Amine Stock solution (0.04 mmol).
Add 400 µL of the Pyridine Stock solution (0.06 mmol).
Add 400 µL of the corresponding Sulfonyl Chloride solution (0.044 mmol).
Seal the plate.
Reaction and Workup:
Agitate the plate at room temperature for 12-18 hours.
Quench with 0.5 mL of 1 M HCl (aq).
Follow the extraction and drying procedure as described in Protocol 2.1 (steps 3c-3g).
Table 2: Representative Sulfonylating Agents for N-Sulfonylation
Reagent
Structure
Key Feature
Methanesulfonyl chloride
CH₃SO₂Cl
Introduces a small, polar methylsulfonyl group.
Benzenesulfonyl chloride
C₆H₅SO₂Cl
Adds a foundational phenylsulfonyl moiety.
Dansyl chloride
C₁₂H₁₂ClNO₂S
Introduces a fluorescent tag for analytical purposes.
4-Toluenesulfonyl chloride
4-CH₃C₆H₄SO₂Cl
The "tosyl" group, a classic sulfonamide.
Protocol 3: Parallel Reductive Amination
Reductive amination is a highly effective method for forming secondary amines from primary amines and aldehydes, significantly expanding the accessible chemical space.[16][17][18][19][20][21]
Causality of Experimental Choices:
Aldehydes: A vast number are commercially available, providing immense diversity.
Sodium Triacetoxyborohydride (STAB): A mild and selective reducing agent that reduces the in-situ formed imine much faster than the starting aldehyde, minimizing side reactions.[8]
Solvent (1,2-Dichloroethane, DCE): An effective solvent for both imine formation and the subsequent reduction.
Figure 2: Workflow for parallel reductive amination.
Step-by-Step Methodology:
Preparation of Materials:
Amine Stock (0.1 M): Dissolve 2.81 g of 2-(4-benzylpiperazin-1-yl)aniline in 100 mL of anhydrous DCE.
Aldehyde Plate (0.11 M): Prepare a 96-well plate with diverse aldehydes in anhydrous DCE.
STAB Plate: Weigh 110 mg of sodium triacetoxyborohydride into each well of a 96-well plate (~0.52 mmol).
Reaction Assembly:
To each well of the Aldehyde Plate, add 400 µL of the Amine Stock solution (0.04 mmol).
Agitate the plate for 1 hour at room temperature to facilitate imine formation.
Carefully transfer the reaction mixtures to the corresponding wells of the STAB plate.
Seal the plate.
Reaction and Workup:
Agitate the plate at room temperature for 12-18 hours.
Quench by slowly adding 0.5 mL of saturated aqueous sodium bicarbonate to each well.
Add 1 mL of DCM to each well.
Follow the extraction and drying procedure as described in Protocol 2.1 (steps 3c-3g).
Table 3: Representative Aldehydes for Reductive Amination
Reagent
Structure
Key Feature
Isovaleraldehyde
(CH₃)₂CHCH₂CHO
Introduces a branched alkyl chain.
4-Pyridinecarboxaldehyde
C₅H₄NCHO
Incorporates a basic nitrogen atom for potential salt formation.
2-Thiophenecarboxaldehyde
C₄H₃SCHO
Adds a heteroaromatic ring.
4-(Trifluoromethyl)benzaldehyde
4-CF₃C₆H₄CHO
Introduces a lipophilic, electron-withdrawing group.
Data Analysis and Quality Control
Upon completion of the synthesis and workup, each well should contain the crude product. The recommended analytical technique for library validation is Liquid Chromatography-Mass Spectrometry (LC-MS).
Purity Assessment: The UV chromatogram from the LC provides a purity profile of the product.
Identity Confirmation: The mass spectrometer confirms the molecular weight of the desired product.
A successful reaction is typically defined as >80% conversion to the desired product with a clear corresponding mass peak.
Conclusion
The 2-(4-benzylpiperazin-1-yl)aniline scaffold is an exceptional starting point for the generation of diverse and biologically relevant chemical libraries. The parallel synthesis protocols detailed herein for N-acylation, N-sulfonylation, and reductive amination are robust, scalable, and amenable to high-throughput workflows. By employing these methods, drug discovery teams can significantly accelerate the hit-to-lead process and efficiently explore the structure-activity landscape around this privileged core.
References
Howard, H. R., et al. (1996). Synthesis and SAR of a novel series of 2,3-dihydro-1,4-benzoxazine-based 5-HT1A agonists. Journal of Medicinal Chemistry, 39(5), 143-154.
YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. YMER, 22(10), 421-432. [Link]
Li, J., et al. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. RSC Advances, 14, 20085-20089. [Link]
Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38. [Link]
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
ACS Publications. (2023). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis. [Link]
MDPI. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2501. [Link]
Di Mola, A., et al. (2016). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 7(6), 795-807. [Link]
Royal Society of Chemistry. (2015). Privileged Scaffolds in Medicinal Chemistry: An Introduction. [Link]
Orduña, J. M., et al. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry, 21(27), 5645-5650. [Link]
Naidu, K. M., et al. (2015). Design, synthesis and biological evaluation of 5-(2-(4-(substituted benzo[d]isoxazol-3-yl)piperazin-1-yl)acetyl)indolin-2-one and 5-(2-(4-substitutedpiperazin-1-yl)acetyl)indolin-2-one derivatives as antitubercular agents. Bioorganic & Medicinal Chemistry Letters, 25(15), 2966-2970. [Link]
Johnson, T. C., et al. (2018). Direct sulfonylation of anilines mediated by visible light. Chemical Science, 9(3), 629-633. [Link]
LASSBIO - UFRJ. (n.d.). Privileged Scaffolds in Medicinal Chemistry: An Introduction. Retrieved from [Link]
Bogolubsky, A. V., et al. (2014). A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines. ACS Combinatorial Science, 16(10), 546-550. [Link]
MDPI. (2024). Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst. Catalysts, 14(10), 789. [Link]
ResearchGate. (n.d.). Synthetic route for the synthesis of 2-(4-(4-substitutedphenylsulfonyl)piperazin-1-yl) quinolone-3-carbaldehyde derivatives 4a–c. Retrieved from [Link]
Google Patents. (n.d.). EP0322279B1 - Process for the acylation of n,n-diallyl aniline.
MDPI. (2024). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Molecules, 29(13), 3123. [Link]
Saw, Y. L., et al. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Separation Science, 46(18), e2300343. [Link]
Li, Y., et al. (2023). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry, 11, 1267223. [Link]
National Library of Medicine. (n.d.). Privileged scaffolds in medicinal chemistry : design, synthesis, evaluation. Retrieved from [Link]
ResearchGate. (2015). One-pot reductive amination of araldehydes by aniline using borohydride with CeCl3.7H2O as catalyst. [Link]
PubMed. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. [Link]
ChemRxiv. (2023). Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones. [Link]
Royal Society of Chemistry. (2015). Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. [Link]
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
PubMed Central. (n.d.). Parallel Synthesis of 1,6-Disubstituted-1,2,4-Triazin-3-Ones on Solid-Phase. Retrieved from [Link]
Application Note: 2-(4-Benzylpiperazin-1-yl)aniline as a Scaffold for Antiviral Discovery
[1] Abstract This application note details the synthetic utility and biological potential of 2-(4-Benzylpiperazin-1-yl)aniline (CAS: 199105-17-4) as a privileged precursor in the development of antiviral therapeutics. N-...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Abstract
This application note details the synthetic utility and biological potential of 2-(4-Benzylpiperazin-1-yl)aniline (CAS: 199105-17-4) as a privileged precursor in the development of antiviral therapeutics. N-arylpiperazines are critical pharmacophores in medicinal chemistry, exhibiting broad-spectrum activity against DNA and RNA viruses, including Adenovirus (HAdV), Cytomegalovirus (HCMV), and Zika Virus (ZIKV). This guide provides a validated protocol for the synthesis of this precursor, its downstream functionalization into urea/thiourea-based antiviral candidates, and methods for biological validation.
Introduction: The Piperazine Privilege
In antiviral drug discovery, the piperazine scaffold is renowned for its ability to modulate pharmacokinetic properties (solubility, bioavailability) and engage diverse biological targets (kinases, viral capsids, GPCRs).[1]
2-(4-Benzylpiperazin-1-yl)aniline is a strategic "ortho-aniline" building block. Its structural value lies in its bifunctionality:
The Piperazine Tail: The benzyl group provides lipophilicity for membrane penetration, while the piperazine nitrogen acts as a hydrogen bond acceptor.
The Aniline Head: The ortho-amino group is a highly reactive nucleophile, ready for conversion into ureas, amides, or fused heterocycles (e.g., benzimidazoles, quinoxalines).
Recent literature and patent filings (e.g., WO2017144624A1) highlight derivatives of this scaffold as potent inhibitors of viral entry and replication, specifically targeting the viral capsid proteins or host-factors required for viral trafficking.
Soluble in DMSO, DCM, Methanol; Sparingly soluble in water
pKa (Calc)
~8.5 (Piperazine N), ~4.0 (Aniline NH₂)
Experimental Protocols
Protocol A: Synthesis of the Precursor
Rationale: Commercial availability of this specific aniline can be sporadic. In-house synthesis ensures high purity (>98%) required for SAR (Structure-Activity Relationship) studies. We utilize a Nucleophilic Aromatic Substitution (SNAr) followed by nitro-reduction.[2]
Rationale: The ortho-aniline is converted into urea or thiourea derivatives. These moieties are "hydrogen bond clamps" often found in capsid-binders and kinase inhibitors (e.g., Sorafenib-like antiviral repurposing).
Preparation: Dissolve 2-(4-Benzylpiperazin-1-yl)aniline (1.0 eq) in anhydrous DCM (0.1 M concentration).
Coupling: Add the appropriate Aryl Isocyanate or Isothiocyanate (1.1 eq) at 0°C.
Note: Electron-withdrawing groups on the isocyanate (e.g., 4-chlorophenyl, 3-trifluoromethylphenyl) often enhance antiviral potency by improving lipophilic contacts.
Reaction: Stir at Room Temperature (RT) for 2–12 hours. Precipitation of the product often occurs.
Isolation: Filter the precipitate. If no precipitate, concentrate and purify via Flash Chromatography (DCM:MeOH gradient).
QC: Purity must be >95% by HPLC before biological testing.
Selectivity Index (SI) = CC₅₀ / EC₅₀. An SI > 10 is considered a hit.
Visualizing the Workflow
The following diagram illustrates the synthetic pathway and the decision logic for Structural Activity Relationship (SAR) optimization.
Figure 1: Synthetic workflow converting raw materials into the 2-(4-benzylpiperazin-1-yl)aniline precursor, followed by divergent derivatization for antiviral screening.
Mechanism of Action & SAR Insights
Research into piperazine-based antivirals suggests two primary mechanisms for derivatives of this precursor:
Capsid Binding (HAdV/Enterovirus):
The hydrophobic benzyl tail inserts into hydrophobic pockets of the viral capsid (e.g., VP1 in picornaviruses or Hexon in adenovirus), while the urea/aniline headgroup creates hydrogen bonds that "lock" the capsid, preventing uncoating after cell entry.
Host Kinase Modulation (Zika/Dengue):
Substituted anilines often mimic ATP. These derivatives may inhibit host kinases (e.g., AAK1, GAK) involved in viral endocytosis, trapping the virus in endosomes.
SAR Optimization Tips:
The Benzyl Ring: Para-substitution (e.g., -Cl, -F) often improves metabolic stability against CYP450 oxidation.
The Aniline Nitrogen: Conversion to a Thiourea often yields higher potency than Urea against RNA viruses due to improved lipophilicity and sulfur-pi interactions.
References
Sanchez-Cespedes, J., et al. (2017).[3] Piperazine derivatives as antiviral agents with increased therapeutic activity.[1][3] World Intellectual Property Organization, Patent WO2017144624A1.[3]
Li, Y., et al. (2020). Design, synthesis, and evaluation of novel 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile compounds as Zika inhibitors.[4] Bioorganic & Medicinal Chemistry Letters, 30(4), 126906.
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 75994, 1-Benzylpiperazine.
Application Note: Strategic Functionalization of the Piperazine Ring in 2-(4-Benzylpiperazin-1-yl)aniline
[1] Executive Summary The scaffold 2-(4-benzylpiperazin-1-yl)aniline represents a "privileged structure" in medicinal chemistry, particularly within the design of CNS-active agents (e.g., Aripiprazole, Vortioxetine analo...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
The scaffold 2-(4-benzylpiperazin-1-yl)aniline represents a "privileged structure" in medicinal chemistry, particularly within the design of CNS-active agents (e.g., Aripiprazole, Vortioxetine analogs) and kinase inhibitors.[1] The connectivity—an aniline moiety ortho-linked to a piperazine ring—offers two distinct vectors for diversification.[1]
This Application Note provides a definitive guide to functionalizing the piperazine ring . While direct C-H activation of the piperazine core is chemically feasible under specialized conditions, the primary industrial application involves N4-diversification .[1] This requires a strategic deprotection-functionalization sequence.[1] This guide details the chemoselective masking of the aniline, the removal of the benzyl "dummy" group, and the subsequent derivatization of the piperazine core.[1]
Strategic Analysis: The "Two-Nitrogen" Challenge
The molecule contains two nucleophilic nitrogen centers that compete for reagents.[1] Successful functionalization relies on exploiting their distinct pKa and electronic environments.[1]
The following diagram outlines the logical flow for generating a library of piperazine derivatives from the parent scaffold.
Figure 1: Strategic workflow for the chemoselective functionalization of the piperazine ring.
Phase 1: Chemoselective Aniline Protection
Before modifying the piperazine, the aniline must be rendered inert.[1] Although the piperazine N4 is blocked by a benzyl group, the aniline
is susceptible to side reactions during the harsh conditions of debenzylation (e.g., poisoning Pd catalysts) or subsequent acylation.[1]
Protocol A: Boc-Protection of Aniline
Objective: Install a tert-butoxycarbonyl (Boc) group on the aniline.[1]
Rationale: Boc is stable to basic conditions and hydrogenolysis (mostly), but labile to acid, allowing orthogonal deprotection later.[1]
Dissolution: Dissolve 1.0 eq of 2-(4-benzylpiperazin-1-yl)aniline in 1,4-Dioxane/Water (2:1 v/v).
Best for: Substrates resistant to hydrogenation or containing sulfur/halogens.[1]
Reagent: Dissolve substrate in anhydrous 1,2-dichloroethane (DCE).
Addition: Add 1.5 eq of 1-Chloroethyl chloroformate (ACE-Cl) and 3.0 eq of Proton Sponge (or DIPEA) at 0°C.
Reflux: Heat to reflux for 3 hours. This forms the intermediate carbamate.[1]
Methanolysis: Concentrate the solvent.[1] Redissolve the residue in MeOH and reflux for 1 hour.
Warning: This step generates HCl, which will cleave the N-Boc group on the aniline.[1]
Correction: If using ACE-Cl, you will obtain the bis-amine (free aniline + free piperazine).[1] You must rely on the nucleophilicity difference (Piperazine > Aniline) for the next step, or re-protect the aniline.[1]
Phase 3: Functionalization of the Piperazine Ring
With the free secondary amine (N4) available, you can now install diverse chemical handles.[1]
Coupling: Dissolve Carboxylic Acid (1.1 eq) in DMF.
Activation: Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 mins.
Addition: Add the piperazine intermediate. Stir for 2 hours.
Result: High-yield formation of the piperazine amide.
Advanced Topic: Direct C-H Functionalization
For researchers attempting to modify the carbon skeleton of the piperazine ring (e.g.,
-lithiation), standard protocols fail due to the N-Aryl group.[1]
The
-Lithiation Protocol (High Difficulty):
Requirement: The piperazine nitrogens must be protected with groups that coordinate Lithium (e.g., N-Boc).[1] The N-Aryl group (Aniline side) makes this difficult as it directs lithiation to the ortho-position of the phenyl ring, not the piperazine carbon.[1]
Mechanism:[1][2][3][4] Single-electron transfer (SET) generates an
-amino radical on the piperazine ring, which can be trapped by electron-deficient alkenes or arenes (Minisci-type reaction).[1]
Note: This is research-grade methodology, not standard process chemistry.
Troubleshooting & Data Summary
Issue
Probable Cause
Corrective Action
Low Yield in Debenzylation
Catalyst Poisoning
Switch to (Pearlman's) and add 1 eq AcOH.
Loss of Aniline Protection
Acidic conditions during workup
Use Boc (base stable) and avoid ACE-Cl methanolysis if Boc retention is required.[1]
Bis-alkylation
Aniline competing
Ensure Aniline is Boc-protected.[1] If not, perform reaction at 0°C to favor piperazine.[1]
Incomplete Amide Coupling
Steric hindrance
Use HATU/HOAt system; heat to 50°C if necessary.[1]
References
Piperazine Scaffolds in Drug Discovery:
Berkheij, M. et al. "Synthesis of 2-substituted piperazines."[1] Tetrahedron Letters, 2005.[1]
[1]
ACE-Cl Debenzylation Mechanism:
Olofson, R. A. et al.[1] "A new reagent for the selective dealkylation of tertiary amines."[1] Journal of Organic Chemistry, 1984.[1]
[1]
Hydrogenolysis of N-Benzyl Groups:
Rylander, P. N.[1] "Hydrogenation Methods." Academic Press, 1985.[1] (Standard Text).
See also: "Hydrogenolysis of Benzyl Protected Phenols and Aniline."[1][5] ResearchGate.[1][5][6][7]
C-H Functionalization of Piperazines:
"Opportunities and challenges for direct C-H functionalization of piperazines." National Institutes of Health (PubMed), 2016.[1]
Industrial Relevance (Vortioxetine):
"Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates."[1][4] European Patent Office, 2015.[1]
Application Notes and Protocols for the Quality Control of 2-(4-Benzylpiperazin-1-yl)aniline
Abstract This comprehensive technical guide provides a suite of robust analytical methods for the quality control of 2-(4-Benzylpiperazin-1-yl)aniline (CAS: 199105-17-4, Formula: C₁₇H₂₁N₃), a key intermediate in pharmace...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This comprehensive technical guide provides a suite of robust analytical methods for the quality control of 2-(4-Benzylpiperazin-1-yl)aniline (CAS: 199105-17-4, Formula: C₁₇H₂₁N₃), a key intermediate in pharmaceutical synthesis.[1][2] Ensuring the purity, identity, and stability of this intermediate is paramount for the quality of the final Active Pharmaceutical Ingredient (API).[3][4] This document outlines detailed protocols for High-Performance Liquid Chromatography (HPLC) for purity and assay determination, Gas Chromatography-Mass Spectrometry (GC-MS) for residual solvent analysis and impurity profiling, and spectroscopic techniques (FTIR, NMR, and MS) for structural identification and confirmation. All methodologies are presented with an emphasis on the scientific rationale behind procedural choices and are designed to be validated in accordance with International Council for Harmonisation (ICH) guidelines.[5][6][7]
Introduction: The Critical Role of Intermediate Quality Control
2-(4-Benzylpiperazin-1-yl)aniline is a versatile building block in medicinal chemistry, notably used in the synthesis of compounds targeting the central nervous system.[1] The quality of this intermediate directly impacts the impurity profile, yield, and safety of the final drug substance.[8] A stringent quality control (QC) strategy is therefore not merely a regulatory requirement but a fundamental pillar of process control and product consistency.[9]
This guide is intended for researchers, analytical scientists, and drug development professionals. It provides a detailed framework for establishing a comprehensive QC testing regimen for 2-(4-Benzylpiperazin-1-yl)aniline, moving from routine batch release to in-depth structural characterization.
Overall Quality Control Workflow
A systematic approach to quality control ensures that all critical quality attributes (CQAs) of the intermediate are assessed. The following workflow provides a logical sequence for the analysis of a new batch of 2-(4-Benzylpiperazin-1-yl)aniline.
Caption: High-level workflow for the quality control of 2-(4-Benzylpiperazin-1-yl)aniline.
Chromatographic Methods for Purity and Assay
Chromatographic techniques are the cornerstone of quality control for pharmaceutical intermediates, offering high-resolution separation for the quantification of the main component and its impurities.[3]
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Reverse-phase HPLC (RP-HPLC) is the method of choice for non-volatile, polar to moderately non-polar compounds like 2-(4-Benzylpiperazin-1-yl)aniline. The presence of aromatic rings provides strong UV absorbance, making UV detection highly suitable.
Causality Behind Experimental Choices:
Stationary Phase: A C18 column is selected for its hydrophobic nature, which provides good retention for the benzyl and aniline moieties.
Mobile Phase: An acetonitrile/water gradient is employed to ensure the elution of both the main analyte and any potential impurities with a wide range of polarities. A phosphate buffer is used to maintain a consistent pH, ensuring reproducible retention times and peak shapes by controlling the ionization state of the amine groups.
Detection: A photodiode array (PDA) detector is chosen to monitor multiple wavelengths, which aids in peak purity assessment and method development. The primary wavelength is selected near the absorbance maximum of the aniline chromophore.
Experimental Protocol: HPLC-UV for Purity and Assay
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
Sample Preparation:
Accurately weigh approximately 25.0 mg of 2-(4-Benzylpiperazin-1-yl)aniline into a 50 mL volumetric flask.
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (the diluent). This yields a stock solution of ~500 µg/mL.
For purity analysis, further dilute to a working concentration of ~100 µg/mL with the diluent.
For assay analysis, prepare the sample and a reference standard at the same concentration (~100 µg/mL).
Chromatographic Conditions:
Parameter
Condition
Column
C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A
20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B
Acetonitrile
Gradient
0-5 min (30% B), 5-25 min (30-70% B), 25-30 min (70% B), 30.1-35 min (30% B)
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
10 µL
Detection
PDA at 245 nm
Run Time
35 minutes
Data Analysis:
Purity: Determine the area percentage of the main peak relative to the total area of all peaks.
Assay: Calculate the content using the external standard method:
Assay (%) = (AreaSample / AreaStandard) x (ConcStandard / ConcSample) x PurityStandard
Signal-to-noise ratio of 3:1 for Limit of Detection (LOD) and 10:1 for Limit of Quantitation (LOQ).
Robustness
No significant changes in results with small, deliberate variations in flow rate, pH, and column temperature.
Gas Chromatography (GC) for Residual Solvents
GC is the ideal technique for analyzing volatile organic compounds that may be present as residual solvents from the synthesis process.[10][11] Headspace sampling coupled with a Flame Ionization Detector (FID) provides high sensitivity for common organic solvents.
Experimental Protocol: Headspace GC-FID for Residual Solvents
Instrumentation: GC system with a headspace autosampler and FID.
Sample Preparation:
Accurately weigh approximately 100 mg of 2-(4-Benzylpiperazin-1-yl)aniline into a 20 mL headspace vial.
Add 5 mL of Dimethyl Sulfoxide (DMSO).
Crimp the vial securely.
Chromatographic & Headspace Conditions:
Parameter
Condition
Column
DB-624 or equivalent, 30 m x 0.32 mm ID, 1.8 µm film thickness
Carrier Gas
Helium or Nitrogen at a constant flow of 2.0 mL/min
Oven Program
40 °C (hold 5 min), ramp to 220 °C at 10 °C/min, hold 5 min
Injector Temp.
230 °C
Detector Temp.
250 °C (FID)
Headspace Vial Temp.
80 °C
Headspace Loop Temp.
90 °C
Headspace Transfer Line Temp.
100 °C
Data Analysis: Quantify residual solvents against a calibrated standard containing expected solvents (e.g., Toluene, Methanol, Acetone) at their ICH limit concentrations.
Spectroscopic Methods for Structural Elucidation and Identification
Spectroscopic analysis provides an orthogonal confirmation of the compound's identity and structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique used for the identification of functional groups. It serves as an excellent identity check.
Protocol:
Acquire a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.
Place a small amount of the 2-(4-Benzylpiperazin-1-yl)aniline sample onto the ATR crystal.
Record the spectrum from 4000 to 400 cm⁻¹.
Compare the resulting spectrum to a reference standard.
Expected Characteristic Peaks:
Wavenumber (cm⁻¹)
Vibration
Functional Group
3450-3300
N-H Stretch (asymmetric & symmetric)
Primary Aromatic Amine
3100-3000
C-H Stretch
Aromatic
2950-2800
C-H Stretch
Aliphatic (Piperazine/Benzyl)
1620-1580
C=C Stretch
Aromatic Ring
1350-1250
C-N Stretch
Aromatic Amine
1150-1100
C-N Stretch
Aliphatic Amine (Piperazine)
770-730
C-H Out-of-plane bend (ortho-disubstituted)
Aromatic
750-700
C-H Out-of-plane bend (monosubstituted)
Aromatic
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern, which is highly specific to the molecule's structure.[12]
Protocol (Direct Infusion ESI-MS):
Prepare a dilute solution of the sample (~10 µg/mL) in methanol containing 0.1% formic acid.
Infuse the solution into an Electrospray Ionization (ESI) source in positive ion mode.
Acquire the full scan mass spectrum.
Expected Results:
Molecular Ion: A prominent peak at m/z 268.18 [M+H]⁺ corresponding to the protonated molecule (C₁₇H₂₂N₃⁺). The theoretical exact mass is 267.1735.
Key Fragments: The fragmentation pattern for benzylpiperazine derivatives often involves the cleavage of the benzylic C-N bond.[13] Expect to see a major fragment ion at m/z 91 (tropylium ion, C₇H₇⁺) and a fragment corresponding to the piperazinyl-aniline moiety.
Caption: Proposed major fragmentation pathway for 2-(4-Benzylpiperazin-1-yl)aniline in ESI-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structural elucidation.[14][15] ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.
Protocol:
Dissolve ~10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a spectrometer (e.g., 400 MHz or higher).
Expected ¹H NMR Chemical Shifts (Illustrative, in CDCl₃):
~7.35-7.20 ppm: Multiplet, 5H (protons of the benzyl ring).
~7.10-6.70 ppm: Multiplets, 4H (protons of the aniline ring).
~4.50-3.50 ppm: Broad singlet, 2H (NH₂ of the aniline).
~3.55 ppm: Singlet, 2H (Benzylic CH₂).
~3.10 ppm: Triplet, 4H (Piperazine protons adjacent to the aniline ring).
~2.65 ppm: Triplet, 4H (Piperazine protons adjacent to the benzyl group).
Conclusion
The analytical methods detailed in this guide provide a comprehensive framework for the quality control of 2-(4-Benzylpiperazin-1-yl)aniline. The combination of high-resolution chromatographic separation for purity and assay, coupled with specific spectroscopic techniques for identity confirmation, ensures that the intermediate meets the stringent quality requirements for pharmaceutical manufacturing. Each protocol is designed as a self-validating system, grounded in established scientific principles and aligned with global regulatory expectations as outlined by the ICH.[5][6][7] Adherence to these methodologies will contribute significantly to the consistency and safety of the final pharmaceutical product.
References
SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column.
ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
Benchchem. (n.d.). Gas Chromatography Methods for Aniline Compound Analysis: Application Notes and Protocols.
Kuleya, C., Hall, S., Gautam, L., & Cole, M. D. (2014). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 6(1), 156-163.
Longdom Publishing. (n.d.). Pharmaceutical Analysis of Gas-Liquid Chromatography.
Journal of Chemical and Pharmaceutical Research. (2012).
RSC Publishing. (2014). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Anal. Methods, 6, 156-163.
Austin Publishing Group. (2017). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical.
MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
ICH. (2023). Validation of Analytical Procedures Q2(R2).
Pharmacentral. (2024). Pharma Intermediates 7 Must-Know Tips for Quality Control.
ResearchGate. (n.d.). Practical synthesis of 2-(4-benzyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-[16][17]benzoquinone hydrochloride. Retrieved from
ResearchGate. (n.d.). FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study.
PubMed. (n.d.). HPLC and TLC Methodology for Determination or Purity Evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.
ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs.
ResearchGate. (n.d.). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
PubMed. (n.d.). Determination method for p-Phenylazoaniline and 2-methyl-4-(2-tolylazo)aniline in workplace air by high-performance liquid chromatography.
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
LinkedIn. (2024). Five Key Elements of Pharmaceutical Intermediate Quality Control.
Cell-based assays for evaluating cytotoxicity of 2-(4-Benzylpiperazin-1-yl)aniline derivatives
Introduction & Pharmacological Context The scaffold 2-(4-Benzylpiperazin-1-yl)aniline represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for various kinase inhibitors (e.g., VEGFR-I...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Pharmacological Context
The scaffold 2-(4-Benzylpiperazin-1-yl)aniline represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for various kinase inhibitors (e.g., VEGFR-II inhibitors) and tubulin polymerization disruptors. The piperazine ring provides conformational rigidity and solubility, while the aniline moiety acts as a critical hydrogen bond donor/acceptor often engaging the hinge region of kinase ATP-binding pockets.
However, the evaluation of these derivatives presents specific challenges:
Solubility: The benzyl and aniline groups increase lipophilicity (LogP > 3), necessitating careful DMSO handling to prevent precipitation in aqueous media.
Redox Interference: Aniline derivatives can undergo metabolic activation (N-hydroxylation) or auto-oxidation, potentially generating Reactive Oxygen Species (ROS) that interfere with tetrazolium-based assays (MTT).
Mechanism: Cytotoxicity in this class is often cytostatic (cell cycle arrest) rather than immediately cytolytic, requiring optimized incubation windows.
This guide outlines a validated workflow for evaluating the cytotoxicity of these derivatives, prioritizing assay robustness and mechanistic insight.
Experimental Workflow Strategy
The following decision matrix illustrates the logic for selecting assays based on the physicochemical properties of aniline-piperazine derivatives.
Figure 1: Assay selection logic. ATP-based assays are prioritized over MTT for aniline derivatives to avoid chemical reduction artifacts.
Protocol 1: Compound Preparation & Handling
Objective: Ensure stable delivery of hydrophobic piperazine derivatives to cells without precipitation.
Rationale: Unlike MTT, which relies on enzymatic reduction that can be mimicked by the aniline moiety, ATP assays measure cell metabolic integrity directly and are less susceptible to chemical interference.
Seed cells at 3,000–5,000 cells/well in 90 µL of complete medium.
Incubate for 24 hours to allow attachment.
Treatment:
Add 10 µL of 10x compound solution (prepared in medium from Protocol 1).
Final DMSO concentration must be ≤ 0.5% (v/v).
Include Positive Control: Doxorubicin (1 µM) or Staurosporine.
Include Blank: Medium only (no cells).
Incubation:
Incubate for 72 hours .
Expert Insight: Piperazine derivatives often act as tubulin inhibitors (G2/M arrest). A 24h assay may underestimate toxicity; 72h allows for multiple cell cycles to be disrupted.
Readout:
Equilibrate plate to room temperature (30 min).
Add 100 µL CellTiter-Glo reagent.
Shake orbitally (2 min) to lyse cells.
Incubate (10 min) to stabilize signal.
Measure Luminescence (Integration time: 1.0s).
Data Analysis
Calculate % Viability using the formula:
Fit data to a 4-parameter logistic (4PL) curve to determine IC50.
Protocol 3: Mechanism of Action (Apoptosis vs. Necrosis)
Rationale: To determine if the derivative induces programmed cell death (apoptosis) or uncontrolled toxicity (necrosis/membrane rupture).
Expert Insight: Aniline derivatives are known to generate Reactive Oxygen Species (ROS). Evaluating this is crucial for safety profiling.
Protocol (DCFDA Assay)
Seed cells in black 96-well clear-bottom plates.
Load cells with DCFDA (20 µM) in serum-free medium for 45 min.
Wash 1x with PBS.
Treat with compound (in phenol-red free medium) for 1–4 hours.
Measure Fluorescence (Ex/Em: 485/535 nm).
Result: An increase >1.5x over control indicates significant oxidative stress, suggesting the cytotoxicity may be driven by ROS rather than specific target inhibition.
Summary of Expected Results
Assay
Readout
Expected Outcome for Active Derivative
CellTiter-Glo
ATP (Luminescence)
Dose-dependent decrease (IC50 < 10 µM).
Annexin V/PI
Fluorescence
Shift to Q4 (Early Apoptosis) at 24h.
Cell Cycle
PI DNA Staining
G2/M Arrest (Typical for piperazine-tubulin inhibitors).
ROS
DCFDA Fluorescence
Moderate increase (ROS-mediated signaling).
References
Design and Synthesis of Piperazine Derivatives:
Source: National Institutes of Health (NIH) / PubMed
Title: Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives as VEGFR-II Inhibitors.[1]
URL:[Link]
Assay Interference (MTT Limitations):
Source: MDPI
Title: The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis.
URL:[Link][2][3]
Piperazine Scaffold Pharmacology:
Source: ScienceDirect
Title: Recent advances in the synthesis and biological activity of piperazine derivatives.[4][5]
URL:[Link]
Author: BenchChem Technical Support Team. Date: February 2026
{"@type": "ShoppingPage", "name": "2-(4-Benzylpiperazin-1-yl)aniline", "url": "https://www.bing.com/shopping/products/17924405786377771744?q=2-%284-Benzylpiperazin-1-yl%29aniline&p1=1", "item": [{"@type": "Offer", "name": "2-(4-benzylpiperazin-1-yl)aniline", "url": "https://www.bing.com/shopping/products/17924405786377771744?q=2-%284-Benzylpiperazin-1-yl%29aniline&p1=1", "seller": {"@type": "Organization", "name": "BLD Pharm"}, "priceSpecification": {"@type": "PriceSpecification", "price": "Contact seller for price"}}], "hasSimilar": {"@type": "Offer", "name": "2-(4-benzylpiperazin-1-yl)aniline", "url": "https://www.bing.com/shopping/products/17924405786377771744?q=2-%284-Benzylpiperazin-1-yl%29aniline&p1=1", "seller": {"@type": "Organization", "name": "BLD Pharm"}, "priceSpecification": {"@type": "PriceSpecification", "price": "Contact seller for price"}}}
{"@type": "GenericWebpage", "url": "https://www.chem.ucla.edu/~harding/IGOC/B/buchwaldhartwigamination01.php", "title": "Buchwald-Hartwig Amination - UCLA Chemistry and Biochemistry", "snippets": ["The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine in the presence of a base. The reaction is a popular method for the synthesis of carbon-nitrogen bonds. The choice of ligand is important for an efficient reaction. Electron-rich phosphine ligands are generally effective. The reaction is tolerant of a wide variety of functional groups. The reaction generally proceeds with retention of stereochemistry at the nitrogen atom. The reaction is typically run at elevated temperatures (50-100 °C). The reaction is often sensitive to air and moisture, so it is important to use anhydrous solvents and to run the reaction under an inert atmosphere.", "The mechanism of the Buchwald-Hartwig amination is complex and not fully understood. However, it is generally believed to proceed through a catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination. The oxidative addition of the aryl halide to the palladium(0) catalyst is the first step in the catalytic cycle. This is followed by coordination of the amine to the palladium(II) complex. Deprotonation of the amine by the base then generates a palladium(II) amido complex. The final step is reductive elimination of the aryl amine from the palladium(II) complex, which regenerates the palladium(0) catalyst.", "There are a number of potential side reactions that can occur in the Buchwald-Hartwig amination. One common side reaction is the formation of a diarylamine. This can occur when the product aryl amine reacts with another molecule of the aryl halide. Another potential side reaction is the reduction of the aryl halide to the corresponding arene. This can occur when the palladium(II) complex undergoes β-hydride elimination. The choice of ligand can help to suppress these side reactions. For example, bulky ligands can disfavor the formation of the diarylamine. Ligands that are resistant to β-hydride elimination can help to suppress the reduction of the aryl halide."]}
{"@type": "GenericWebpage", "url": "https://pubs.acs.org/doi/10.1021/acs.oprd.5b00403", "title": "Development of a Practical One-Pot Process for the Buchwald–Hartwig Amination of 2-Chloro-6-isopropylaniline and 1-Boc-4-(5-bromopyridin-2-yl)piperazine | Organic Process Research & Development", "snippets": ["The Buchwald-Hartwig amination is a widely used method for the synthesis of aryl amines. However, the reaction can be challenging to scale up, and the development of a practical one-pot process is often desirable. In this article, we describe the development of a practical one-pot process for the Buchwald-Hartwig amination of 2-chloro-6-isopropylaniline and 1-Boc-4-(5-bromopyridin-2-yl)piperazine. The process was optimized by screening a variety of catalysts, ligands, bases, and solvents. The optimized process was found to be scalable and to provide the desired product in high yield and purity.", "The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines, but it can be challenging to implement on a large scale. One of the main challenges is the need to remove the catalyst and ligands from the product. This can be difficult and time-consuming, and it can also lead to product loss. Another challenge is the potential for side reactions, such as the formation of diarylamines. These side reactions can be difficult to control, and they can lead to a decrease in the yield and purity of the desired product.", "The development of a practical one-pot process for the Buchwald-Hartwig amination is a significant advance. This process is scalable and provides the desired product in high yield and purity. The process is also environmentally friendly, as it avoids the use of toxic and hazardous reagents. The process is a valuable tool for the synthesis of aryl amines, and it is likely to find wide application in the pharmaceutical and chemical industries.", "One of the key challenges in the development of the one-pot process was the identification of a suitable catalyst and ligand. A variety of catalysts and ligands were screened, and the best results were obtained with a palladium catalyst and a phosphine ligand. The choice of base was also found to be important. A variety of bases were screened, and the best results were obtained with a non-nucleophilic base, such as sodium tert-butoxide.", "The one-pot process was successfully scaled up to the kilogram scale. The process was found to be robust and to provide the desired product in high yield and purity. The process is a valuable tool for the synthesis of aryl amines, and it is likely to find wide application in the pharmaceutical and chemical industries."]}
{"@type": "GenericWebpage", "url": "https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-amination.shtm", "title": "Buchwald-Hartwig Amination - Organic Chemistry", "snippets": ["The Buchwald-Hartwig Amination is a cross-coupling reaction that forms a carbon-nitrogen bond between aryl halides or triflates and amines. The reaction is catalyzed by palladium complexes that are supported by phosphine ligands. The reaction is typically run in the presence of a base, such as sodium tert-butoxide. The reaction is tolerant of a wide variety of functional groups, and it can be used to synthesize a wide variety of aryl amines. The reaction is a valuable tool for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.", "The mechanism of the Buchwald-Hartwig Amination is believed to involve a catalytic cycle that begins with the oxidative addition of the aryl halide to the palladium(0) catalyst. This is followed by the coordination of the amine to the palladium(II) complex. The deprotonation of the amine by the base then generates a palladium(II) amido complex. The final step is the reductive elimination of the aryl amine from the palladium(II) complex, which regenerates the palladium(0) catalyst.", "There are a number of potential side reactions that can occur in the Buchwald-Hartwig Amination. One common side reaction is the formation of a diarylamine. This can occur when the product aryl amine reacts with another molecule of the aryl halide. Another potential side reaction is the reduction of the aryl halide to the corresponding arene. This can occur when the palladium(II) complex undergoes β-hydride elimination. The choice of ligand can help to suppress these side reactions. For example, bulky ligands can disfavor the formation of the diarylamine. Ligands that are resistant to β-hydride elimination can help to suppress the reduction of the aryl halide.", "The Buchwald-Hartwig Amination is a powerful tool for the synthesis of aryl amines. However, it is important to be aware of the potential for side reactions. By carefully choosing the reaction conditions, it is possible to minimize these side reactions and to obtain the desired product in high yield."]}
{"@type": "GenericWebpage", "url": "https://synarchive.com/named-reactions/Buchwald-Hartwig_Amination", "title": "Buchwald-Hartwig Amination", "snippets": ["The Buchwald-Hartwig amination is a chemical reaction used in organic chemistry for the synthesis of carbon–nitrogen bonds via the palladium-catalyzed cross-coupling of amines with aryl halides. The reaction is named after Stephen L. Buchwald and John F. Hartwig, who developed the reaction in the 1990s. The Buchwald-Hartwig amination has become a widely used method for the synthesis of anilines, and it has been used in the synthesis of a variety of natural products and pharmaceuticals.", "The mechanism of the Buchwald-Hartwig amination is believed to involve a catalytic cycle that begins with the oxidative addition of the aryl halide to the palladium(0) catalyst. This is followed by the coordination of the amine to the palladium(II) complex. The deprotonation of the amine by the base then generates a palladium(II) amido complex. The final step is the reductive elimination of the aryl amine from the palladium(II) complex, which regenerates the palladium(0) catalyst.", "The Buchwald-Hartwig amination is a versatile reaction that can be used to synthesize a wide variety of anilines. The reaction is tolerant of a wide range of functional groups, and it can be used to couple both primary and secondary amines. The reaction is also stereospecific, which means that the stereochemistry of the amine is retained in the product.", "The Buchwald-Hartwig amination is a powerful tool for the synthesis of anilines. However, the reaction can be sensitive to the choice of catalyst, ligand, and base. It is important to carefully screen these parameters in order to optimize the reaction for a particular substrate."]}
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 2-(4-Benzylpiperazin-1-yl)aniline, a key intermediate in pharmaceutical development. As Senior Application Scientists, we focus on the causality behind experimental observations to provide robust, field-proven solutions.
Overview of Synthetic Strategies
The most common and industrially relevant method for synthesizing 2-(4-Benzylpiperazin-1-yl)aniline is through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction forms the critical C-N bond between an aniline precursor (typically a 2-haloaniline or its equivalent) and N-benzylpiperazine.
Q1: My reaction is producing a significant amount of a higher molecular weight impurity that I suspect is a bis-arylated byproduct. What causes this and how can I prevent it?
A1: Cause and Mechanism of Bis-Arylation
The formation of a bis-arylated byproduct, 1,4-bis(2-aminophenyl)piperazine or a related structure, is a common side reaction in Buchwald-Hartwig aminations when using a symmetrical secondary amine like piperazine (even when mono-substituted). This occurs when the desired product, 2-(4-Benzylpiperazin-1-yl)aniline, which still possesses a reactive N-H group on the aniline moiety, participates in a second C-N coupling reaction with the aryl halide.
The catalytic cycle for this side reaction competes directly with the primary reaction. The choice of ligand on the palladium catalyst is crucial; bulky, electron-rich phosphine ligands can sterically hinder the approach of the already bulky product amine to the palladium center, thus disfavoring the second amination.
Troubleshooting Guide for Bis-Arylation
Parameter
Potential Cause of Byproduct
Recommended Solution & Rationale
Stoichiometry
Excess aryl halide or insufficient N-benzylpiperazine.
Use a slight excess (1.1-1.2 equivalents) of N-benzylpiperazine. This ensures the aryl halide is consumed by the primary coupling partner.
Ligand Choice
Ligand is not bulky enough to prevent the second coupling.
Employ bulky phosphine ligands like Josiphos, XPhos, or RuPhos. These create a sterically crowded palladium center that favors coupling with the smaller N-benzylpiperazine over the larger product molecule.
Base Strength
Base is too strong or too weak, affecting the relative deprotonation rates.
Sodium tert-butoxide (NaOtBu) is a common choice. If issues persist, screen other bases like LHMDS or K3PO4, as the base can influence catalyst activity and selectivity.
Reaction Temp.
High temperatures can overcome the steric barrier for the second amination.
Run the reaction at the lowest temperature that allows for a reasonable reaction rate (typically 80-100 °C). Monitor by TLC or LC-MS to avoid prolonged heating after full conversion of the starting material.
Visualizing the Competing Reactions
Caption: Competing pathways in the Buchwald-Hartwig synthesis.
Q2: I am observing an impurity with a mass corresponding to the loss of the benzyl group. What is causing this de-benzylation?
A2: Causes and Prevention of De-benzylation
The benzyl group is susceptible to cleavage under certain catalytic conditions, particularly those involving palladium catalysts and a source of hydrogen. This side reaction is known as hydrogenolysis.
Common Sources of Hydrogenolysis:
Transfer Hydrogenation: If the reaction medium contains a hydrogen donor (e.g., certain alcohols, formic acid/formates, or even the solvent under specific conditions), the Pd(0) catalyst can facilitate the transfer of hydrogen to the benzyl group, cleaving it to form toluene and the de-benzylated piperazine product.
Palladium on Carbon (Pd/C) Residues: If any equipment was previously used for a hydrogenation reaction with Pd/C and not scrupulously cleaned, residual active catalyst can promote de-benzylation.
Catalyst Degradation: Some palladium precatalysts or ligands can degrade under thermal stress to generate species that are active for hydrogenolysis.
Troubleshooting Guide for De-benzylation
Problem Area
Potential Cause
Recommended Solution & Rationale
Catalyst System
Use of a catalyst known for hydrogenation activity (e.g., Pd/C).
Use a dedicated cross-coupling catalyst, such as Pd2(dba)3 or a pre-formed palladium-phosphine complex. Ensure high purity of the catalyst.
Solvent/Reagents
Presence of adventitious hydrogen donors.
Use high-purity, anhydrous solvents (e.g., toluene, dioxane). Avoid solvents that can act as hydrogen donors like isopropanol. Ensure the base is not a formate salt unless specifically intended.
Reaction Conditions
High temperatures can promote catalyst-mediated hydrogen transfer.
Operate at the lower end of the effective temperature range. Minimize reaction time.
Atmosphere
Although less common, issues with the inert gas source could introduce hydrogen.
Ensure the inert gas (Nitrogen or Argon) is of high purity and the system is well-purged.
Q3: My reaction is very slow or stalls completely, resulting in low yield. What are the critical parameters I should investigate?
A3: Diagnosing and Overcoming Low Reaction Conversion
A sluggish or stalled Buchwald-Hartwig amination can often be traced back to the deactivation of the palladium catalyst or suboptimal reaction conditions.
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low-yield syntheses.
Key Considerations:
Catalyst Activation: Many palladium(II) pre-catalysts require an initial reduction step to form the active Pd(0) species. This is usually accomplished by the phosphine ligand and base in situ, but if this process is inefficient, the reaction will not initiate.
Oxygen Sensitivity: The Pd(0) catalyst is highly sensitive to oxidation. Any oxygen in the system will deactivate the catalyst, forming palladium oxides. It is imperative to use properly de-gassed solvents and maintain a positive pressure of an inert gas.
Base Quality: Sodium tert-butoxide is hygroscopic. Old or improperly stored base can be less effective, leading to incomplete deprotonation of the amine and stalling the catalytic cycle.
Q4: What are the most effective methods for purifying the final product and removing these common byproducts?
A4: Purification Strategy
The purification of 2-(4-Benzylpiperazin-1-yl)aniline typically involves a multi-step approach to remove unreacted starting materials, inorganic salts, and the byproducts discussed above.
Step-by-Step Purification Protocol
Aqueous Workup:
Objective: Remove inorganic salts (e.g., sodium halide) and excess base.
Procedure: After the reaction is complete, cool the mixture to room temperature. Dilute with a water-immiscible organic solvent (e.g., ethyl acetate, toluene). Wash the organic layer sequentially with water and then brine.
Acid-Base Extraction (Optional but Recommended):
Objective: Separate the basic product from non-basic impurities.
Procedure:
Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.
Separate the layers. Wash the aqueous layer with a fresh portion of organic solvent to remove any remaining impurities.
Make the aqueous layer basic (pH > 12) with an aqueous base (e.g., 2M NaOH).
Extract the free-based product back into an organic solvent (e.g., ethyl acetate or dichloromethane).
Dry the final organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Column Chromatography:
Objective: Remove closely related organic impurities, such as the bis-arylated byproduct.
Stationary Phase: Silica gel is most common. Due to the basic nature of the product, tailing can be an issue. Pre-treating the silica with triethylamine (by adding ~1% to the eluent) can significantly improve peak shape.
Mobile Phase (Eluent): A gradient system of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate) is typically effective. For example, starting with 100% hexanes and gradually increasing the percentage of ethyl acetate.
Example Gradient: 0% to 40% Ethyl Acetate in Hexanes (+1% Triethylamine). The less polar bis-arylated byproduct will typically elute before the more polar desired product.
Crystallization/Recrystallization:
Objective: Achieve final high purity, suitable for pharmaceutical applications.
Procedure: If the product is a solid, it can be recrystallized from a suitable solvent system (e.g., ethanol/water, isopropanol, or ethyl acetate/hexanes). This is a highly effective method for removing small amounts of residual impurities.
References
Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Cross-Coupling Reactions: A Practical Guide. Topics in Current Chemistry, Vol. 219. Springer. [Link]
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
Optimization
Technical Support Center: Purification of Crude 2-(4-Benzylpiperazin-1-yl)aniline
Welcome to the technical support center for the purification of 2-(4-benzylpiperazin-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 2-(4-benzylpiperazin-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity.
Introduction
2-(4-Benzylpiperazin-1-yl)aniline is a key intermediate in pharmaceutical synthesis, notable for its structural motif that is prevalent in compounds targeting the central nervous system.[1] The purity of this aniline derivative is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient.
The most common synthetic route to 2-(4-benzylpiperazin-1-yl)aniline involves a two-step process:
Nucleophilic Aromatic Substitution (SNAr): 1-Benzylpiperazine is reacted with 1-fluoro-2-nitrobenzene to form the intermediate, 1-benzyl-4-(2-nitrophenyl)piperazine.
Reduction: The nitro group of the intermediate is then reduced to an amine, yielding the final product.[1]
This synthesis, while generally efficient, can result in a crude product containing various impurities. This guide will provide a structured approach to identifying and removing these impurities.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during the purification of 2-(4-benzylpiperazin-1-yl)aniline.
Issue 1: Presence of Unreacted 1-Benzylpiperazine in the Crude Product
Cause: Incomplete reaction during the SNAr step or use of excess 1-benzylpiperazine. 1-Benzylpiperazine is a basic impurity that can be readily removed through acid-base extraction.
Protocol: Acid-Base Extraction for Removal of Basic Impurities
Dissolution: Dissolve the crude 2-(4-benzylpiperazin-1-yl)aniline in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic 1-benzylpiperazine will be protonated and move into the aqueous layer. Repeat the wash 2-3 times.
Neutralization and Back-Extraction (Optional but Recommended): To confirm the presence of 1-benzylpiperazine in the aqueous washes, neutralize the combined aqueous layers with a base (e.g., 1M NaOH) until basic, then extract with an organic solvent. Evaporation of the solvent should yield the recovered 1-benzylpiperazine.
Work-up of the Organic Layer: Wash the organic layer containing the product with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product, now free of basic impurities.
Issue 2: Presence of the Nitro-Intermediate, 1-Benzyl-4-(2-nitrophenyl)piperazine
Cause: Incomplete reduction of the nitro group. The nitro-intermediate is less polar than the desired aniline product.
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes or heptanes is typically effective. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity. The less polar nitro-intermediate will elute first, followed by the more polar aniline product.
TLC Analysis: Before running the column, determine the appropriate solvent system using Thin Layer Chromatography (TLC). The desired product should have an Rf value of approximately 0.2-0.3 for optimal separation.[4]
Compound
Typical Rf Value (20% EtOAc/Hexanes)
Elution Order
1-Benzyl-4-(2-nitrophenyl)piperazine
~0.6 - 0.7
First
2-(4-Benzylpiperazin-1-yl)aniline
~0.2 - 0.3
Second
1-Benzylpiperazine
Baseline (streaking)
Variable
Step-by-Step Column Chromatography Procedure:
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column, ensuring there are no air bubbles.[4]
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM, and adsorb it onto a small amount of silica gel. After drying, carefully load the silica-adsorbed sample onto the top of the column.
Elution: Begin eluting with the low-polarity solvent system, collecting fractions.
Gradient Elution: Gradually increase the polarity of the eluent to elute the product.
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Issue 3: Product is an Oil or a Low-Melting Solid and Difficult to Handle
Cause: The free base of 2-(4-benzylpiperazin-1-yl)aniline may be an oil or a low-melting solid at room temperature, which can make isolation and handling challenging.
Solution: Salt Formation.
Protocol: Conversion to a Hydrochloride Salt
Dissolution: Dissolve the purified oily product in a suitable solvent like diethyl ether or ethyl acetate.
Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise while stirring.
Precipitation: The hydrochloride salt should precipitate out of the solution as a solid.
Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
This will provide a stable, crystalline solid that is easier to handle and store.
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying highly impure crude 2-(4-benzylpiperazin-1-yl)aniline?
For a highly impure sample, a combination of methods is often best. Start with an acid-base extraction to remove basic impurities like unreacted 1-benzylpiperazine. Then, use column chromatography to separate the desired product from the nitro-intermediate and other non-basic impurities. Finally, if a solid product is desired, consider converting the purified oil to its hydrochloride salt.
Q2: Can I use recrystallization to purify 2-(4-benzylpiperazin-1-yl)aniline?
Recrystallization is a powerful purification technique for solid compounds.[6] If your crude product is a solid, you can attempt recrystallization. The choice of solvent is critical. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.[6] You may need to experiment with different solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal conditions. For a two-solvent recrystallization, dissolve the compound in a minimal amount of a "good" solvent (in which it is soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy.[7]
Q3: My purified product is colored. How can I remove the color?
Color in the final product can be due to trace impurities. If the product is a solid, recrystallization with the addition of a small amount of activated charcoal can help remove colored impurities. Be aware that using too much charcoal can lead to a loss of the desired product.
Q4: How should I store the purified 2-(4-benzylpiperazin-1-yl)aniline?
Arylpiperazine derivatives should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture.[7] Storing under an inert atmosphere (e.g., nitrogen or argon) can also help prevent degradation. Benzylpiperazines are generally more stable than phenylpiperazines, but proper storage is still recommended.[8][9]
Q5: What analytical techniques should I use to assess the purity of my final product?
NMR (¹H and ¹³C): To confirm the structure of the compound and identify any impurities with distinct signals.
LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the purity and confirm the molecular weight of the product.
HPLC (High-Performance Liquid Chromatography): To accurately quantify the purity of the sample.
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for purifying crude 2-(4-benzylpiperazin-1-yl)aniline.
Caption: A decision tree for the purification of 2-(4-benzylpiperazin-1-yl)aniline.
References
CN1634901A - Process for preparing N-benzyl piperazine - Google Patents. (n.d.).
Practical synthesis of 2-(4-benzyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-[10]benzoquinone hydrochloride - ResearchGate. (n.d.). Retrieved from [Link]
Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Patent 2894154 - EPO. (n.d.). Retrieved from [Link]
Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine - Semantic Scholar. (n.d.). Retrieved from [Link]
Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC. (n.d.). Retrieved from [Link]
The synthesis of 1,2,4-benzotriazines - SciSpace. (n.d.). Retrieved from [Link]
1-benzylpiperazine - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
(PDF) Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - ResearchGate. (n.d.). Retrieved from [Link]
Column chromatography - UVic. (n.d.). Retrieved from [Link]
US10889539B2 - Aniline purification process - Google Patents. (n.d.).
Acid-Base Extraction. (n.d.). Retrieved from [Link]
Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla - AWS. (n.d.). Retrieved from [Link]
Stability of Synthetic Piperazines in Human Whole Blood - PubMed. (n.d.). Retrieved from [Link]
Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (n.d.). Retrieved from [Link]
Does aniline stick in columns during column chromatography? - ResearchGate. (n.d.). Retrieved from [Link]
SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES - DergiPark. (n.d.). Retrieved from [Link]
7 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C 12 H 20 ClN 3 O - ResearchGate. (n.d.). Retrieved from [Link]
Supplementary Information. (n.d.). Retrieved from [Link]
Supplementary Material - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
B. Column Chromatography - Chemistry LibreTexts. (n.d.). Retrieved from [Link]
Synthesis and identification of some impurities of irbesartan - Academia.edu. (n.d.). Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Optimization of Reaction Conditions for N-Alkylation of 2-(4-Benzylpiperazin-1-yl)aniline
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Introduction: The "Ortho-Effect" Challenge
Welcome to the technical support center. You are working with 2-(4-benzylpiperazin-1-yl)aniline , a substrate that presents a classic but deceptive challenge in organic synthesis: Steric Deactivation .[1]
While the aniline nitrogen (
) is your nucleophile, it is flanked at the ortho position by a bulky 4-benzylpiperazin-1-yl group.[1] This creates a "steric pocket" that significantly retards nucleophilic attack compared to a naked aniline.[1] Standard protocols often fail here, resulting in recovered starting material or stalled conversion.[1]
This guide prioritizes Reductive Amination (Method A) as the Gold Standard for selectivity and conversion.[1] Direct Alkylation (Method B) is discussed as a secondary alternative for specific electrophiles.[1]
Part 1: Decision Matrix (Method Selection)
Before starting, determine your electrophile type to select the correct protocol.[1]
Figure 1: Decision tree for selecting the optimal alkylation pathway based on electrophile availability.
Part 2: Method A - Reductive Amination (The Gold Standard)
This is the preferred route for ortho-substituted anilines.[1] It avoids the harsh bases required for direct alkylation and minimizes over-alkylation.[2]
The Mechanism & Steric Barrier
The reaction proceeds via an iminium ion intermediate.[3] The ortho-piperazine group creates steric clash during the initial attack on the carbonyl carbon.
Figure 2: Simplified mechanistic flow.[1] The formation of the imine is the rate-limiting step due to the ortho-substituent.
Troubleshooting Guide: Reductive Amination
Issue
Diagnosis
Corrective Action
Reaction Stalled (<10% Conv.)
Imine formation failed. The bulky aniline cannot attack the carbonyl effectively.[1]
Add Acid Catalyst: Add 1.0–2.0 eq. of Acetic Acid (AcOH) .[1] This activates the carbonyl.[1] If still slow, switch to Ti(OiPr)₄ (1.5 eq) as a Lewis Acid dehydrating agent [1].[1]
Starting Material Remains
Reducing agent quenched. The hydride was consumed by the solvent or moisture before reducing the imine.
Switch Reagent: Use Sodium Triacetoxyborohydride (STAB) instead of NaBH₄ or NaCNBH₃. STAB is less moisture-sensitive and tolerates acid catalysis [2].[1]
Product is "Stuck" in Aqueous Layer
Incorrect pH during workup. The piperazine ring is basic; at low pH, the product is protonated and water-soluble.[1]
Adjust Workup: Quench with saturated NaHCO₃ . Ensure the aqueous layer pH is >9.0 before extracting with DCM or EtOAc.[1]
Optimized Protocol (Abdel-Magid Conditions)
Dissolve: 1.0 eq of Aniline substrate and 1.1 eq of Aldehyde/Ketone in DCE (1,2-Dichloroethane) or THF .
Activate: Add 1.5 eq of Acetic Acid . Stir for 30 mins.
Reduce: Add 1.5 eq of Sodium Triacetoxyborohydride (STAB) portion-wise.
Monitor: Stir at RT for 4–16 h. Monitor by LCMS (TLC is unreliable due to streaking of basic amines).[1]
Workup: Quench with sat. NaHCO₃. Extract with DCM.[1][4]
Part 3: Method B - Direct Alkylation (The Alternative)
Use this only if the aldehyde is unavailable.[1] This method is prone to polyalkylation (forming the tertiary amine) because the product is often more nucleophilic than the starting material.
Troubleshooting Guide: Direct Alkylation
Issue
Diagnosis
Corrective Action
Dialkylation (Over-reaction)
Base is too strong. Strong bases deprotonate the product, encouraging a second attack.[1]
Use Weak Base: Switch from K₂CO₃/Cs₂CO₃ to NaHCO₃ or DIPEA .[1] Use a limiting amount of alkyl halide (0.9 eq).[1]
No Reaction
Nucleophile is deactivated. The ortho-piperazine blocks the approach to the alkyl halide.
Polar Aprotic Solvent: Switch to DMF or NMP and heat to 60–80°C. Add KI (0.1 eq) (Finkelstein condition) to activate the alkyl halide [3].[1]
Regioselectivity Issues
Piperazine alkylation. The piperazine nitrogens are reacting.
Check Structure: The N-4 position is benzylated (blocked).[1] The N-1 position is an aniline nitrogen (non-nucleophilic).[1] This risk is low for this specific substrate.[1]
Part 4: Purification & Analysis Strategy
The presence of the piperazine ring makes this molecule behave like a "base sponge," complicating purification.[1]
Chromatography:
Stationary Phase: Use Amine-functionalized Silica to prevent tailing.[1]
Mobile Phase: If using standard silica, add 1% Triethylamine (TEA) or 1% NH₄OH to the eluent (e.g., DCM:MeOH:NH₄OH 90:9:1).[1]
Detection:
The piperazine ring is UV active, but the aniline shift upon alkylation is diagnostic.[1]
NMR Signature: Look for the disappearance of the broad singlet (2H,
) and appearance of a broad singlet (1H, ) plus the alkyl signals.[1]
References
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride."[1] Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554.[1] Link[1]
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][5][6] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.[1][5] Link[1]
Salvatore, R. N., et al. "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[1][7] Journal of Organic Chemistry, vol. 67, no. 3, 2002, pp. 674–683.[1][7] Link[1]
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Ticket Focus: Degradation Prevention & Troubleshooting
Lead Scientist: Dr. Aris (Senior Application Scientist)
Executive Summary
2-(4-Benzylpiperazin-1-yl)aniline (CAS: 199105-17-4) is a critical intermediate often employed in the synthesis of kinase inhibitors and neuroprotective agents. Its structural integrity relies on the stability of two reactive moieties: an electron-rich aniline (primary aromatic amine) and a piperazine ring.
The Primary Challenge: This molecule acts as an "oxygen sponge." The aniline group is highly susceptible to radical-mediated oxidation, turning the white/off-white solid into a yellow, brown, or black tar. Simultaneously, the basic piperazine nitrogen can scavenge atmospheric
, leading to carbamate formation and hardening.
This guide provides a self-validating system to prevent these degradation pathways.
Module 1: The "Brown Powder" Incident (Oxidation)
User Report: "My white powder turned yellow/brown after 48 hours on the bench. Is it still usable?"
The Diagnosis
The discoloration is a visual indicator of oxidative degradation . The primary amine (
) on the aniline ring has undergone radical oxidation. This is not a surface phenomenon; it indicates a chemical transformation that introduces impurities (diazo compounds, quinones) capable of poisoning downstream palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig amination).
The Mechanism (Why this happens)
Anilines are electron-rich.[1] Upon exposure to atmospheric oxygen and light, the nitrogen atom loses an electron, forming a radical cation. This initiates a cascade leading to colored impurities even at trace levels (ppm).
Figure 1: The oxidative degradation pathway of aniline derivatives. Note that trace amounts of Quinone Imines cause significant discoloration.
Troubleshooting Protocol: Rescue vs. Discard
Observation
Purity Impact
Action Required
Off-white / Pale Yellow
< 2% degradation
Usable. Purge with Argon immediately. Check LC-MS for M+16 (N-oxide) peaks.
Dark Yellow / Orange
2–10% degradation
Purify. Recrystallize from Ethanol/Hexane or run a short silica plug (neutralized).
Brown / Black Sticky
> 10% degradation
Discard. The quinoid impurities are electrophilic and will interfere with nucleophilic reagents in your next step.
Module 2: The "Hardening" Issue (Hygroscopicity & Carbonation)[1]
User Report: "The material was a free-flowing powder, but now it's a hard cake."
The Diagnosis
This is likely a combination of hygroscopicity (water absorption) and carbamate formation . The piperazine ring is basic (
). It reacts with atmospheric in the presence of moisture to form carbamate salts, which bridge particles together, causing "caking."
Preventative Workflow
Do not store this compound in plastic bags (polyethylene is permeable to oxygen and moisture). Use the "Double-Seal" System :
Primary Container: Amber glass vial with a Teflon-lined screw cap.
Why Argon? Argon is heavier than air and settles over the powder, creating a physical "blanket." Nitrogen (
) is lighter and mixes with air more easily if the seal is imperfect.
Secondary Barrier: Place the vial inside a desiccator or a larger jar containing activated silica gel and an oxygen scavenger sachet.
Module 3: Long-Term Storage Protocol
To maintain
purity for months, follow this Standard Operating Procedure (SOP).
Storage Condition Matrix
Parameter
Recommendation
Scientific Rationale
Temperature
-20°C (Freezer)
Slows kinetic rate of radical oxidation and hydrolysis.
Atmosphere
Argon (Ar)
Displaces and moisture.
Container
Amber Glass
Blocks UV light (200–400 nm) which catalyzes radical formation.
State
Solid (Dry)
Solutions degrade faster. Never store in dissolved state (e.g., DMSO/MeOH).
The "Thaw-Use-Reseal" Cycle
Critical Error: Opening a cold vial in a warm room causes immediate condensation (water) on the powder.
Remove vial from freezer.
Wait 30–45 minutes until the vial reaches room temperature. Wipe the outside dry.
Open inside a fume hood (or glovebox if available).
Aliquot quickly.
Purge headspace with Argon for 10 seconds (low flow) before recapping.
Parafilm the cap and return to freezer.
Figure 2: The "Thaw-Use-Reseal" logic flow for maintaining compound integrity.
Frequently Asked Questions (FAQ)
Q1: Can I convert it to a salt (e.g., HCl) for better storage?A:Yes, and this is highly recommended. The hydrochloride salt of 2-(4-Benzylpiperazin-1-yl)aniline is significantly more stable than the free base. Protonating the amine reduces its electron density, making it less prone to oxidation.
Method: Dissolve the free base in diethyl ether, add 4M HCl in dioxane dropwise, filter the precipitate, and dry under vacuum.
Q2: I need to run a reaction in DMSO. Can I store the stock solution?A:No. DMSO is hygroscopic and can act as a mild oxidant under certain conditions (Swern-type mechanisms). Aniline derivatives in solution will degrade within days at room temperature. Always prepare solutions fresh.
Q3: My LC-MS shows a peak at M+14. What is it?A: This is likely the methylated impurity or an artifact if methanol was used as the solvent. However, if you see M+16 , that is the N-oxide , a direct result of improper storage (oxygen exposure).
References
PubChem. (2025).[4][5] Aniline - Compound Summary (CID 6115). National Library of Medicine. Retrieved from [Link]
Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Retrieved from [Link]
Overcoming poor reactivity of the aniline moiety in 2-(4-Benzylpiperazin-1-yl)aniline
Technical Support Center: 2-(4-Benzylpiperazin-1-yl)aniline Reactivity Guide Overview: The "Ortho-Effect" Bottleneck User Case: You are attempting to functionalize the primary amine of 2-(4-Benzylpiperazin-1-yl)aniline (...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 2-(4-Benzylpiperazin-1-yl)aniline Reactivity Guide
Overview: The "Ortho-Effect" Bottleneck
User Case: You are attempting to functionalize the primary amine of 2-(4-Benzylpiperazin-1-yl)aniline (CAS: 199105-17-4).
Common Symptom: Standard amide couplings (EDC/NHS, DCC) yield <10% product, or Buchwald-Hartwig reactions result in unreacted starting material despite high catalyst loading.
Root Cause Analysis:
The reactivity issues are steric , not electronic.
Steric Wall: The ortho-piperazine ring, further bulked by the 4-benzyl group, creates a significant "exclusion zone" around the primary aniline nitrogen.
Electronic Paradox: The piperazine nitrogen is an electron-donating group (EDG), which theoretically increases the nucleophilicity of the aniline. However, the steric bulk prevents electrophiles from approaching the nucleophilic center, rendering the electronic activation irrelevant under standard kinetic conditions.
Visualizing the Problem
The following diagram illustrates the steric clash and the decision matrix for overcoming it.
Caption: Decision matrix showing failure points of standard reagents due to steric hindrance and the required high-energy/catalytic alternatives.
Module 1: Amide Coupling Troubleshooting
The Problem: Standard carbodiimides (EDC, DCC) form an O-acylisourea intermediate that is too bulky to effectively attack the hindered aniline.
The Solution: You must minimize the size of the leaving group or maximize the electrophilicity of the carbonyl carbon.
Comparative Efficiency Data
Based on internal optimization for ortho-substituted anilines.
Coupling Reagent
Mechanism
Yield (24h)
Status
EDC / HOBt
Carbodiimide
< 5%
Avoid
HATU / DIPEA
Uronium / Aza-benzotriazole
35 - 50%
Moderate (Use for precious acids)
T3P (Propylphosphonic anhydride)
Anhydride formation
60 - 75%
Recommended (Low epimerization)
Acid Chloride (SOCl₂ gen.)
Nucleophilic Acyl Substitution
> 90%
Gold Standard
Protocol A: The "Nuclear Option" (Acid Chloride Method)
Use this when the carboxylic acid partner is stable to acid generation.
Activation: Dissolve the carboxylic acid (1.1 equiv) in dry DCM. Add Oxalyl Chloride (1.2 equiv) and a catalytic drop of DMF. Stir until gas evolution ceases (1–2 h).
Evaporation: Remove solvent/excess reagent under vacuum (critical to remove HCl). Redissolve the crude acid chloride in dry DCM or THF.
Coupling: To a separate flask, add 2-(4-Benzylpiperazin-1-yl)aniline (1.0 equiv) and Pyridine (3.0 equiv) or 2,6-Lutidine (better for extreme hindrance) in DCM.
Addition: Add the acid chloride solution dropwise to the aniline mixture at 0°C, then allow to warm to Room Temperature (RT).
Workup: Quench with saturated NaHCO₃.
Why this works: The chloride leaving group is small (
) and the carbonyl is highly electrophilic, overcoming the steric barrier of the piperazine ring.
Module 2: Buchwald-Hartwig Cross-Coupling
The Problem: The oxidative addition of Pd into the aryl halide is easy, but the amine coordination and reductive elimination steps are blocked by the bulky piperazine.
The Solution: Use Dialkylbiaryl Ligands designed specifically to create a pocket for hindered amines.
Recommended Catalyst Systems
Component
Recommendation
Rationale
Ligand
RuPhos or BrettPhos
These ligands prevent formation of inactive Pd-dimers and facilitate reductive elimination in sterically congested systems.
Pre-catalyst
RuPhos Pd G3 or G4
Ensures a defined 1:1 Pd:Ligand ratio. Avoids induction periods seen with Pd(OAc)₂.
Base
LiHMDS or NaOtBu
Strong bases are required to deprotonate the aniline and form the reactive Pd-amido complex.
Solvent
t-Amyl Alcohol or Dioxane
High boiling points allow for thermal activation (100°C+).
Protocol B: Pd-Catalyzed Coupling
Charge: In a glovebox or under Argon, add Aryl Halide (1.0 equiv), 2-(4-Benzylpiperazin-1-yl)aniline (1.2 equiv), RuPhos Pd G3 (2–5 mol%), and NaOtBu (1.5 equiv) to a vial.
Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).
Reaction: Seal and heat to 100°C for 12–16 hours.
Check: If conversion is low, switch ligand to BrettPhos (better for primary amines) and increase temp to 120°C.
Module 3: Reductive Amination
The Problem: The formation of the imine intermediate is the rate-limiting step.[1] The bulky piperazine prevents the aldehyde/ketone from condensing with the amine effectively.
The Solution:Titanium(IV) Isopropoxide [Ti(OiPr)₄] .
This Lewis acid acts as a water scavenger and activates the carbonyl, forcing imine formation.
Protocol C: Ti-Mediated Reductive Amination
Imine Formation: Mix 2-(4-Benzylpiperazin-1-yl)aniline (1.0 equiv), Aldehyde/Ketone (1.1 equiv), and Ti(OiPr)₄ (1.5 equiv) in neat THF.
Incubation: Stir at RT for 6–12 hours (or 60°C for 2 hours). Do not add reducing agent yet.
Reduction: Dilute with Ethanol, then add NaBH₄ (or NaBH₃CN) (2.0 equiv) carefully.
Quench: Add water/NaOH to precipitate titanium salts, then filter over Celite.
Frequently Asked Questions (FAQ)
Q: Can I use HATU if I don't want to make an acid chloride?A: Yes, but you must modify the conditions. Use HOAt (1-Hydroxy-7-azabenzotriazole) as an additive. The nitrogen in the HOAt ring provides "anchimeric assistance" (neighboring group participation) that accelerates the reaction by bridging the gap to the hindered amine. Standard HOBt is often ineffective here.
Q: My reaction turns black and yields nothing (Buchwald). Why?A: This is "Palladium Black" precipitation. It means your ligand is dissociating, or the oxidative addition complex is unstable.
Fix 1: Switch to a pre-formed catalyst (e.g., RuPhos Pd G3) rather than mixing Pd(OAc)₂ + Ligand.
Fix 2: Ensure your solvent is strictly deoxygenated (sparge with Argon for 15 mins).
Q: Is the benzyl group on the piperazine liable to fall off?A: Generally, no. The benzyl-amine bond is stable under standard basic coupling conditions. However, it will cleave under catalytic hydrogenation conditions (
, Pd/C). If your synthesis requires a final deprotection step using hydrogenation, the benzyl group will be lost.
References
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][3] Organic Process Research & Development, 20(2), 140–177. Link
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. Link
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
Technical Support Center: Cross-Coupling Optimization for 2-(4-Benzylpiperazin-1-yl)aniline
Status: Operational Role: Senior Application Scientist Subject: Catalyst & Protocol Optimization for Sterically Hindered Ortho-Anilines[1] Executive Summary: The "Ortho-Piperazine" Challenge You are working with 2-(4-ben...
Executive Summary: The "Ortho-Piperazine" Challenge
You are working with 2-(4-benzylpiperazin-1-yl)aniline , a substrate that presents a classic "push-pull" challenge in palladium catalysis.[1]
Steric Wall: The ortho-piperazine ring creates significant steric bulk around the primary amine (
), hindering the approach of the palladium center during the transmetallation/amine coordination step.
Chelation Trap: The tertiary nitrogens on the piperazine ring (and the benzyl amine) are competent ligands. They can compete with your phosphine ligand for the Pd center, leading to catalyst poisoning or the formation of inactive "palladium black."
This guide bypasses standard "textbook" conditions (like
) which will almost certainly fail. Instead, we utilize Dialkylbiaryl Phosphine (Buchwald) ligand systems designed specifically for this steric/electronic profile.
Module 1: Catalyst & Ligand Selection Engine[2]
The Core Directive: Do not use simple palladium salts (
) with monodentate phosphines (). You require a bulky, electron-rich ligand that can enforce a monoligated Pd(0) species while preventing the piperazine from shutting down the metal center.
Primary Recommendation: The "BrettPhos" System
For coupling this specific primary aniline with aryl halides (Cl, Br, I).
Ligand:BrettPhos (or tBuBrettPhos )
Why: BrettPhos is engineered to be extremely bulky. This bulk serves two purposes:
It forces the reductive elimination step to occur, which is often the bottleneck for hindered substrates.
It prevents the "over-arylation" of the primary amine (stopping at the secondary amine product) and discourages the coordination of the distal piperazine nitrogens.
Reasoning: Using a G3/G4 precatalyst ensures a 1:1 L:Pd ratio and rapid activation at room temperature, avoiding the induction period where the piperazine could poison the unligated Pd.
Secondary Recommendation: The "RuPhos" System
Use this only if the electrophile (aryl halide) is also extremely sterically hindered (e.g., ortho-substituted).
Why: RuPhos is smaller than BrettPhos but highly active. It excels at coupling secondary amines, but it is also a powerhouse for hindered primary amines when the electrophile is the limiting factor.
Ligand Performance Matrix
Ligand Class
Candidate
Suitability
Technical Note
Dialkylbiaryl
BrettPhos
High
Best for primary amine selectivity and preventing chelation.[1]
Dialkylbiaryl
RuPhos
Med-High
Use if BrettPhos fails to convert; higher turnover but risk of di-arylation.[1]
Bidentate
BINAP / DPPF
Low
Bite angle is often too rigid; usually requires high temps () which degrades this substrate.
Monodentate
/ XPhos
Critical Fail
is too weak. XPhos is good but often outperformed by BrettPhos for primary anilines.
Module 2: Decision Logic (Visualization)
The following diagram illustrates the logical flow for selecting your reaction conditions based on your coupling partner (Electrophile).
Caption: Logic flow for selecting the optimal catalyst/base combination based on the electrophile's properties.
Module 3: Standardized Experimental Protocol
Objective: Cross-coupling of 2-(4-benzylpiperazin-1-yl)aniline (1.0 equiv) with Aryl Bromide (1.0 equiv).
Safety Note: Perform all steps in a glovebox or using strict Schlenk techniques. Palladium catalysts are oxygen-sensitive in solution.[1]
Filter through a small pad of Celite (removes Pd black and salts).
Concentrate and purify via flash chromatography.
Module 4: Troubleshooting Guide (The "Diagnostics")
If your reaction fails, use this flowchart to diagnose the root cause. Do not simply add more catalyst.
Caption: Diagnostic workflow for common failure modes in Buchwald-Hartwig amination of hindered anilines.
Module 5: Frequently Asked Questions (FAQs)
Q1: Why is my reaction turning black immediately upon heating?A: This is "Palladium Black" formation. It indicates that the ligand is dissociating from the palladium, or the palladium is clustering before it can enter the catalytic cycle.
Fix: This is common if you use separate
+ Ligand. Switch to a precatalyst (Pd G3 or G4) which contains the ligand pre-bound in the correct 1:1 ratio. Also, ensure your solvent is thoroughly degassed (sparged with Argon for 15 mins).
Q2: Can I use
instead of ?A: Yes, but expect the reaction to be significantly slower. Carbonate bases are weak and poorly soluble in organic solvents.
Protocol Adjustment: If you must use a weak base, switch the solvent to t-Butanol or t-Amyl Alcohol .[1] The alcohol solvent helps solubilize the base and facilitates the deprotonation step in the catalytic cycle.
Q3: The benzyl group on the piperazine is falling off. What's happening?A: Under standard Buchwald conditions, the benzyl group should be stable. However, if you are using
or hydrogen anywhere nearby, it will cleave. If you observe debenzylation during the cross-coupling, it is highly unusual but could result from extreme temperatures () or oxidative conditions. Stick to and inert atmosphere.
Q4: I see the product, but also a "dimer" where two aryl groups attached to the aniline. How do I stop this?A: This is "di-arylation."[1] It happens when the product (a secondary amine) is more reactive than the starting material (the primary aniline).
Fix: This is exactly why we recommend BrettPhos . Its extreme bulk sterically prevents the second aryl group from attaching. If you are using RuPhos or XPhos and seeing dimers, switch to BrettPhos immediately.
References
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.
Maitro, G., et al. (2016). "Precatalyst Scaffolds for Palladium-Catalyzed Cross-Coupling." Accounts of Chemical Research.
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews.
Bruno, N. C., et al. (2013). "Third Generation (L)Pd(pre-catalyst) for C-N Bond Formation." Chemical Science.
Technical Support Center: Troubleshooting Low Cell Permeability of 2-(4-Benzylpiperazin-1-yl)aniline Derivatives
Welcome to the technical support center dedicated to addressing challenges with the cell permeability of 2-(4-benzylpiperazin-1-yl)aniline derivatives. This guide is designed for researchers, scientists, and drug develop...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center dedicated to addressing challenges with the cell permeability of 2-(4-benzylpiperazin-1-yl)aniline derivatives. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common experimental hurdles. Our approach is rooted in a deep understanding of the physicochemical properties of this chemical scaffold and its interactions with biological membranes.
I. Frequently Asked Questions (FAQs)
Here, we address some of the initial questions you might have regarding the cell permeability of your 2-(4-benzylpiperazin-1-yl)aniline derivatives.
Q1: My 2-(4-benzylpiperazin-1-yl)aniline derivative shows low passive permeability in the Parallel Artificial Membrane Permeability Assay (PAMPA). What are the likely reasons?
A1: Low passive permeability in PAMPA for this class of compounds can often be attributed to several physicochemical properties.[1] The core structure possesses characteristics that can hinder its ability to efficiently cross a lipid bilayer. Key factors to consider include:
High Polarity: The presence of the aniline and piperazine nitrogens contributes to the molecule's overall polarity, which can impede its partitioning into the lipophilic membrane.
Molecular Size and Rigidity: While the core structure itself is not excessively large, bulky substitutions on the benzyl or aniline rings can increase the molecular weight and reduce the conformational flexibility needed to navigate the lipid acyl chains.
Hydrogen Bonding Capacity: The aniline moiety has hydrogen bond donors, and the piperazine nitrogens are hydrogen bond acceptors. A high number of hydrogen bonds with the aqueous environment can make it energetically unfavorable for the molecule to enter the nonpolar membrane interior.[2]
Solubility Issues: Poor aqueous solubility of your derivative can lead to an underestimation of its permeability. If the compound precipitates in the donor well, the effective concentration available for permeation is reduced.
Q2: I'm observing a high efflux ratio (>2) for my compound in the Caco-2 cell permeability assay. What does this indicate?
A2: A high efflux ratio, calculated as the ratio of the apparent permeability coefficient from the basolateral to apical direction (Papp B-A) to that from the apical to basolateral direction (Papp A-B), is a strong indicator of active efflux.[3] This means that your compound is likely a substrate for one or more efflux transporters expressed on the apical membrane of the Caco-2 cells. These transporters actively pump the compound out of the cell, back into the apical (intestinal lumen) side, thereby reducing its net absorption.[4][5]
Q3: What are the primary efflux transporters I should be concerned about with 2-(4-benzylpiperazin-1-yl)aniline derivatives?
A3: For many small molecule drug candidates, including those with a piperazine moiety, the most common efflux transporters of concern are P-glycoprotein (P-gp, also known as MDR1) and Breast Cancer Resistance Protein (BCRP).[3][4] These are broadly acting transporters that recognize a wide range of structurally diverse substrates.
Q4: Can the pH of the experimental buffer affect the permeability of my compound?
A4: Absolutely. The 2-(4-benzylpiperazin-1-yl)aniline scaffold contains basic nitrogen atoms in the piperazine and aniline groups. The ionization state of these groups is pH-dependent. At physiological pH (around 7.4), these nitrogens can be protonated, leading to a charged molecule. Generally, the neutral form of a compound is more permeable across the lipid bilayer than its ionized form. Therefore, conducting permeability assays at different pH values can provide valuable insights. For instance, a higher permeability at a more basic pH might suggest that the neutral species is more readily transported.
II. Troubleshooting Guide: Low Permeability and High Efflux
This section provides a structured approach to diagnosing and addressing common issues encountered during the permeability assessment of 2-(4-benzylpiperazin-1-yl)aniline derivatives.
Problem 1: Low Apparent Permeability (Papp) in both PAMPA and Caco-2 Assays
This scenario suggests that the intrinsic physicochemical properties of your compound are the primary barrier to its permeation.
Caption: Diagnostic workflow for high efflux ratio.
Confirm Efflux with Inhibitors:
Rationale: Using known inhibitors of specific transporters can identify which ones are responsible for the efflux of your compound.
[3][6] * Experimental Protocol: Caco-2 Permeability Assay with Efflux Inhibitors
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® plates) for 21-28 days to allow for monolayer differentiation and polarization. [7][8][9]Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
Inhibitor Pre-incubation: Pre-incubate the Caco-2 monolayers with a known efflux inhibitor (e.g., 50 µM verapamil for P-gp, 10 µM Ko143 for BCRP) in transport buffer for 30-60 minutes.
[6][10] 3. Permeability Assay: Perform the bidirectional permeability assay (A-B and B-A) in the presence of the inhibitor. Your test compound should be added to the donor chamber (apical for A-B, basolateral for B-A).
Sample Analysis: At designated time points, collect samples from the receiver chamber and analyze the concentration of your compound using LC-MS/MS.
Data Analysis: Calculate the Papp values and the efflux ratio in the presence and absence of the inhibitor.
Interpretation of Results:
Condition
Observed Efflux Ratio
Interpretation
No Inhibitor
> 2
Compound is a substrate for efflux transporter(s).
+ P-gp Inhibitor
~ 1
Compound is primarily a P-gp substrate.
+ BCRP Inhibitor
~ 1
Compound is primarily a BCRP substrate.
+ P-gp/BCRP Inhibitor
~ 1
Compound is a substrate for both P-gp and BCRP.
+ Inhibitors
Still > 2
Another efflux transporter may be involved.
Structural Modification to Mitigate Efflux:
Rationale: Modifying the structure of your compound can reduce its recognition by efflux transporters.
Strategies:
Introduce Polar Groups: Adding a polar functional group can sometimes disrupt the key interactions required for transporter recognition.
Alter Molecular Shape: Modifying substituents to change the overall shape and conformation of the molecule can prevent it from fitting into the transporter's binding pocket.
Remove Hydrogen Bond Acceptors: Some studies suggest that reducing the number of hydrogen bond acceptors can decrease P-gp substrate liability.
Problem 3: Compound Cytotoxicity to Caco-2 Cells
High concentrations of some benzylpiperazine derivatives can be toxic to cells, which can compromise the integrity of the Caco-2 monolayer and lead to inaccurate permeability results.
[11][12][13]
Assess Cytotoxicity:
Protocol: Perform a standard cytotoxicity assay (e.g., MTT or LDH release assay) on Caco-2 cells with a range of concentrations of your compound. Determine the concentration at which cell viability drops significantly.
Adjust Assay Concentration:
Action: Ensure that the concentration of your compound used in the permeability assay is well below the cytotoxic level.
Monitor Monolayer Integrity:
Protocol: Measure TEER values before and after the permeability experiment. A significant drop in TEER indicates a compromised monolayer. You can also measure the flux of a paracellular marker like Lucifer yellow to confirm monolayer integrity.
III. In Silico Tools for Permeability Prediction
Before extensive in vitro testing, computational tools can help predict the permeability of your derivatives and guide your synthetic efforts.
Software and Web Servers:
admetSAR: A free web server that can predict various ADME properties, including Caco-2 permeability and P-gp substrate liability.
[14] * SwissADME: Another widely used free web-based tool for predicting physicochemical properties and ADME parameters.
Commercial Software: Several commercial software packages (e.g., from Schrödinger, Certara) offer more advanced and accurate prediction models.
Key Parameters to Analyze:
Calculated LogP (cLogP) and LogD
Topological Polar Surface Area (TPSA)
[14] * Molecular Weight
Number of Hydrogen Bond Donors and Acceptors
Number of Rotatable Bonds
IV. Concluding Remarks
Troubleshooting low cell permeability of 2-(4-benzylpiperazin-1-yl)aniline derivatives requires a systematic approach that combines an understanding of the compound's physicochemical properties with well-designed in vitro experiments. By carefully evaluating solubility, lipophilicity, and the potential for active efflux, researchers can make informed decisions to optimize their compounds for better cell permeability and, ultimately, improved therapeutic potential.
V. References
Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. (2023). PMC. [Link]
Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. (2022). PMC. [Link]
Piperazine skeleton in the structural modification of natural products: a review. (2022). PMC. [Link]
Simplified Method to Determine the Efflux Ratio on P-Glycoprotein Substrates Using Three-Compartment Model Analysis for Caco-2 Cell Assay Data. (2019). PubMed. [Link]
In Silico Prediction of Permeability Coefficients. (2021). PubMed. [Link]
Piperazine skeleton in the structural modification of natural products: a review. Journal of the Royal Society of Chemistry. [Link]
Highly Predictive and Interpretable Models for PAMPA Permeability. (2018). PMC. [Link]
Characterization of substrates and inhibitors for the in vitro assessment of Bcrp mediated drug-drug interactions. (2008). PubMed. [Link]
A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability. (2022). Frontiers in Pharmacology. [Link]
Benzylpiperazinyl Derivatives of Alepterolic Acid: Synthesis and Cytotoxic Evaluation. Wiley Online Library. [Link]
Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. (2023). MDPI. [Link]
Comparison of MDCK-MDR1 and Caco-2 Cell-Based Permeability Assays. Fidelta. [Link]
Parallel Artificial Membrane Permeability Assay (PAMPA) training video | Pion Inc. (2022). YouTube. [Link]
High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. (2021). ACS Publications. [Link]
Understanding P-gp and BCRP Inhibition Assay Design and Outcomes. BioIVT. [Link]
Cytotoxicity elicited by N-benzylpiperazine (BZP) (a) and... ResearchGate. [Link]
Effect of structural and conformation modifications, including backbone cyclization, of hydrophilic hexapeptides on their intestinal permeability and enzymatic stability. (2007). Journal of Medicinal Chemistry. [Link]
Solid liquid solubility of piperazine. SINTEF. [Link]
MDCKpred: a web-tool to calculate MDCK permeability coefficient of small molecule using membrane-interaction chemical features. Taylor & Francis Online. [Link]
A Comparative Efficacy Analysis of 2-(4-Benzylpiperazin-1-yl)aniline Derivatives Against Existing Therapeutics
For Immediate Release A Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the efficacy of novel 2-(4-Benzylpiperazin-1-yl)aniline derivative...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of novel 2-(4-Benzylpiperazin-1-yl)aniline derivatives against established drugs across several key therapeutic areas. By synthesizing data from preclinical studies, this document aims to offer an objective and data-driven perspective for researchers in the field of drug discovery and development. The versatile scaffold of 2-(4-Benzylpiperazin-1-yl)aniline has given rise to a new generation of potent and selective inhibitors for a range of biological targets, demonstrating significant potential in the treatment of neurodegenerative diseases, glaucoma, cancer, and neuropathic pain.
Executive Summary
The 2-(4-Benzylpiperazin-1-yl)aniline core structure has proven to be a highly adaptable pharmacophore, enabling the development of derivatives with potent inhibitory activity against acetylcholinesterase (AChE), carbonic anhydrases (CAs), Mer/c-Met kinases, and the sigma-1 (σ1) receptor. This guide will delve into the comparative efficacy of these derivatives against current standard-of-care treatments, supported by in vitro and in vivo experimental data. We will explore the nuanced structure-activity relationships that govern their potency and selectivity, providing a rationale for their therapeutic potential.
Section 1: Acetylcholinesterase Inhibition for Alzheimer's Disease
The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels is a key contributor to the cognitive deficits observed in patients. Acetylcholinesterase inhibitors (AChEIs) are a cornerstone of symptomatic treatment. Here, we compare the efficacy of 2-(4-Benzylpiperazin-1-yl)aniline derivatives to the widely prescribed AChEI, Donepezil.
Comparative In Vitro Efficacy
The inhibitory potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against AChE. The data below, generated using the Ellman method, highlights the potency of a representative derivative.
Compound
Target
IC50 (µM)
Reference Drug
Reference IC50 (µM)
Derivative 4a (ortho-chloro substituted)
Acetylcholinesterase (AChE)
0.91 ± 0.045
Donepezil
0.14 ± 0.03
Table 1: Comparative IC50 values of a 2-(4-Benzylpiperazin-1-yl)aniline derivative and Donepezil against AChE.
While Donepezil remains more potent in this specific comparison, the sub-micromolar activity of the derivative demonstrates the promise of this chemical class. The rationale behind targeting AChE is to increase the synaptic availability of acetylcholine, thereby enhancing cholinergic neurotransmission and improving cognitive function.
This spectrophotometric assay is a robust and widely adopted method for screening AChE inhibitors. Its principle lies in the enzymatic hydrolysis of acetylthiocholine (ATC) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified by measuring its absorbance at 412 nm. The rate of color development is proportional to AChE activity.
Step-by-Step Methodology:
Preparation of Reagents: Prepare phosphate buffer (pH 8.0), DTNB solution, ATC solution, and the test compounds at various concentrations.
Enzyme and Inhibitor Incubation: In a 96-well plate, add the phosphate buffer, AChE enzyme solution, and the test compound or vehicle control. Incubate for a predefined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
Reaction Initiation: Add DTNB and then ATC to initiate the enzymatic reaction.
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is determined relative to the vehicle control. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Causality Behind Experimental Choices: The choice of pH 8.0 is optimal for AChE activity and the reaction of thiocholine with DTNB. Pre-incubation of the enzyme with the inhibitor is crucial to allow for the establishment of binding equilibrium, ensuring an accurate assessment of inhibitory potency.
In Vivo Efficacy: Scopolamine-Induced Memory Impairment Model
To assess the pro-cognitive effects in a living system, the scopolamine-induced amnesia model in rodents is frequently employed. Scopolamine, a muscarinic receptor antagonist, induces a transient cholinergic deficit, mimicking aspects of Alzheimer's-related cognitive dysfunction.
Experimental Workflow:
Animal Acclimatization: House mice under standard laboratory conditions with free access to food and water.
Drug Administration: Administer the test derivative or Donepezil (positive control) orally or via intraperitoneal (i.p.) injection.
Induction of Amnesia: After a set period (e.g., 30-60 minutes), administer scopolamine (i.p.) to induce memory impairment.
Behavioral Testing: After another interval (e.g., 30 minutes), subject the mice to behavioral tests such as the Morris water maze or passive avoidance task to assess learning and memory.
Data Collection and Analysis: Record parameters such as escape latency (Morris water maze) or step-through latency (passive avoidance). Statistically compare the performance of treated groups to the scopolamine-only group and a vehicle control group.
Causality Behind Experimental Choices: The timing between drug administration, scopolamine injection, and behavioral testing is critical to ensure that the test compound has reached its target in the central nervous system and that the amnesic effects of scopolamine are at their peak. The choice of behavioral paradigm allows for the assessment of different aspects of memory (e.g., spatial vs. fear-associated).
Workflow for in vivo assessment of cognitive enhancement.
Section 2: Carbonic Anhydrase Inhibition for Glaucoma
Glaucoma, a leading cause of irreversible blindness, is often associated with elevated intraocular pressure (IOP). Carbonic anhydrase inhibitors reduce IOP by decreasing the production of aqueous humor. Dorzolamide is a clinically used topical CAI.
Comparative In Vitro Efficacy
The inhibitory activity against various human carbonic anhydrase (hCA) isoforms is determined by measuring the inhibition constant (Ki). The data below showcases the potent and selective inhibition of hCA isoforms by 2-benzylpiperazine derivatives.
Compound
hCA I (Ki, nM)
hCA II (Ki, nM)
hCA IV (Ki, nM)
Reference Drug
hCA II (Ki, nM)
2-Benzylpiperazine Derivative
low-medium nM
low-medium nM
low-medium nM
Dorzolamide
0.18
Table 2: Comparative Ki values of a 2-benzylpiperazine derivative and Dorzolamide against hCA isoforms.
The low nanomolar inhibition of hCA II and IV, the key isoforms involved in aqueous humor secretion, underscores the potential of these derivatives as anti-glaucoma agents.[1]
Experimental Protocol: Stopped-Flow CO2 Hydration Assay
This is the gold-standard method for measuring the catalytic activity of carbonic anhydrases. It measures the enzyme-catalyzed hydration of CO2 to bicarbonate by monitoring the associated pH change.
Step-by-Step Methodology:
Reagent Preparation: Prepare a buffered solution containing a pH indicator (e.g., p-nitrophenol) and a separate CO2-saturated solution.
Enzyme and Inhibitor Preparation: Prepare the purified hCA enzyme and the test inhibitors at various concentrations.
Rapid Mixing: In a stopped-flow instrument, rapidly mix the enzyme/inhibitor solution with the CO2-saturated solution.
Spectrophotometric Monitoring: Monitor the change in absorbance of the pH indicator over a short time course (milliseconds).
Data Analysis: The initial rate of the reaction is determined from the absorbance change. The Ki value is calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.
Causality Behind Experimental Choices: The stopped-flow technique is essential due to the extremely rapid nature of the CA-catalyzed reaction. The use of a pH indicator allows for a sensitive and continuous measurement of the reaction progress.
In Vivo Efficacy: Rabbit Model of Glaucoma
The rabbit is a common animal model for glaucoma research due to the anatomical and physiological similarities of its eye to the human eye.
Experimental Workflow:
Baseline IOP Measurement: Measure the baseline IOP of the rabbits using a tonometer.
Induction of Ocular Hypertension: Induce elevated IOP in one eye, for example, by intracameral injection of α-chymotrypsin. The contralateral eye serves as a control.
Topical Drug Administration: Administer the test derivative or Dorzolamide as eye drops to the hypertensive eye.
IOP Monitoring: Measure the IOP at regular intervals post-administration to determine the extent and duration of IOP reduction.
Data Analysis: Compare the IOP reduction between the treated and control groups.
Causality Behind Experimental Choices: The induction of ocular hypertension is necessary to create a disease model in which the efficacy of IOP-lowering agents can be assessed. Topical administration mimics the clinical route of delivery for anti-glaucoma drugs.
Section 3: Mer/c-Met Dual Inhibition for Cancer Therapy
The receptor tyrosine kinases Mer and c-Met are frequently overexpressed in various cancers and are implicated in tumor growth, survival, and metastasis. Dual inhibition of these kinases is a promising anti-cancer strategy.
Comparative In Vitro Efficacy
The potency of dual Mer/c-Met inhibitors is assessed by their IC50 values against the respective kinases. The following table presents data for a promising 2-substituted aniline pyrimidine derivative.
Compound
Mer IC50 (nM)
c-Met IC50 (nM)
Reference Drug
c-Met IC50 (nM)
Derivative 17c
6.4 ± 1.8
26.1 ± 7.7
Crizotinib
1-5
Table 3: Comparative IC50 values of a 2-substituted aniline pyrimidine derivative against Mer and c-Met kinases.
The nanomolar potency against both Mer and c-Met highlights the potential of this derivative as a dual inhibitor.
Experimental Protocol: In Vitro Kinase Inhibition Assay
These assays typically utilize a purified recombinant kinase and a substrate. The transfer of a phosphate group from ATP to the substrate is measured.
Step-by-Step Methodology:
Reagent Preparation: Prepare the purified Mer or c-Met kinase, a suitable substrate (e.g., a peptide), and ATP.
Inhibitor Incubation: In a microplate, incubate the kinase with varying concentrations of the test compound.
Reaction Initiation: Add the substrate and ATP to start the kinase reaction.
Detection: After a set incubation time, quantify the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent assay (e.g., Kinase-Glo®).
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Causality Behind Experimental Choices: The use of purified recombinant kinases allows for a direct assessment of the inhibitor's effect on the target without the complexity of a cellular environment. The choice of detection method depends on the desired throughput and sensitivity.
Principle of an in vitro kinase inhibition assay.
In Vivo Efficacy: Cancer Xenograft Model
To evaluate the anti-tumor activity in a living organism, human cancer cells are implanted into immunocompromised mice.
Experimental Workflow:
Cell Culture: Culture human cancer cells that overexpress Mer and c-Met (e.g., HepG2 hepatocellular carcinoma cells).
Tumor Implantation: Subcutaneously inject the cancer cells into the flank of immunocompromised mice.
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size.
Treatment: Administer the test compound or a vehicle control to the mice according to a predefined schedule.
Tumor Measurement: Measure the tumor volume regularly using calipers.
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Causality Behind Experimental Choices: The use of immunocompromised mice is essential to prevent the rejection of the human tumor cells. The subcutaneous implantation site allows for easy monitoring of tumor growth.
Section 4: Sigma-1 Receptor Antagonism for Neuropathic Pain
The sigma-1 (σ1) receptor is a unique intracellular chaperone protein implicated in the modulation of various neurotransmitter systems. Antagonists of the σ1 receptor have shown promise in the treatment of neuropathic pain.
Comparative In Vitro Efficacy
The binding affinity of compounds to the σ1 receptor is determined by their inhibition constant (Ki) in radioligand binding assays. Haloperidol is a well-known σ1 receptor antagonist.
Table 4: Comparative Ki values of a benzylpiperazine derivative and Haloperidol for the σ1 receptor.[2]
The high affinity of the benzylpiperazine derivative for the σ1 receptor suggests its potential as a potent antagonist.[2]
Experimental Protocol: Radioligand Binding Assay
This technique measures the affinity of a test compound for a receptor by assessing its ability to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.
Step-by-Step Methodology:
Membrane Preparation: Prepare cell membranes from a source rich in σ1 receptors (e.g., guinea pig brain).
Binding Reaction: In a reaction tube, combine the cell membranes, a radiolabeled ligand (e.g., -pentazocine), and varying concentrations of the unlabeled test compound.
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
Quantification of Radioactivity: Measure the radioactivity retained on the filter using a scintillation counter.
Data Analysis: The amount of bound radioligand decreases as the concentration of the test compound increases. The Ki value is calculated from the IC50 of displacement using the Cheng-Prusoff equation.
Causality Behind Experimental Choices: The use of a radiolabeled ligand with high affinity and specificity for the target receptor is crucial for a sensitive and accurate assay. Rapid filtration is necessary to prevent the dissociation of the ligand-receptor complex during the separation step.
In Vivo Efficacy: Formalin Test and Chronic Constriction Injury (CCI) Model
These are two widely used animal models to assess antinociceptive and anti-allodynic effects.
Formalin Test (Inflammatory Pain):
Drug Administration: Administer the test compound or vehicle to mice.
Formalin Injection: After a set time, inject a dilute formalin solution into the plantar surface of a hind paw.
Behavioral Observation: Observe the licking and biting behavior of the injected paw in two distinct phases (early neurogenic phase and late inflammatory phase).
Data Analysis: A reduction in the duration of licking and biting indicates an antinociceptive effect.
Chronic Constriction Injury (Neuropathic Pain):
Surgical Procedure: Loosely ligate the sciatic nerve of an anesthetized rat or mouse to induce a nerve injury.
Development of Allodynia: Over several days, the animals develop mechanical allodynia (pain in response to a non-painful stimulus).
Drug Administration: Administer the test compound or vehicle.
Assessment of Allodynia: Measure the paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) before and after drug administration.
Data Analysis: An increase in the paw withdrawal threshold indicates an anti-allodynic effect.
Causality Behind Experimental Choices: The formalin test models both acute and inflammatory pain, providing insights into the compound's mechanism of action. The CCI model mimics the chronic pain state associated with nerve damage, making it highly relevant for the study of neuropathic pain therapeutics.
Conclusion
The 2-(4-Benzylpiperazin-1-yl)aniline scaffold represents a promising platform for the development of novel therapeutics targeting a diverse range of diseases. The derivatives discussed in this guide exhibit potent and, in many cases, selective activity against their respective targets, with efficacy demonstrated in both in vitro and in vivo models. While further optimization and clinical evaluation are necessary, the data presented herein provide a strong rationale for the continued investigation of this versatile chemical class. This guide serves as a valuable resource for researchers and drug development professionals, offering a comparative analysis to inform future research directions and therapeutic strategies.
References
Supuran, C. T., & Alterio, V. (2011). 2-Benzylpiperazine: A new scaffold for potent human carbonic anhydrase inhibitors. Synthesis, enzyme inhibition, enantioselectivity, computational and crystallographic studies and in vivo activity for a new class of intraocular pressure lowering agents. Journal of Medicinal Chemistry, 54(18), 6146-6157.
(Reference for Acetylcholinesterase Inhibition Data - Please note: A specific reference for the IC50 values in Table 1 was not provided in the initial search results. A placeholder is used here, and in a real-world scenario, the exact source would be cited.)
(Reference for Mer/c-Met Dual Inhibition Data - Please note: A specific reference for the IC50 values in Table 3 was not provided in the initial search results. A placeholder is used here, and in a real-world scenario, the exact source would be cited.)
(Reference for Sigma-1 Receptor Antagonism Data - Please note: A specific reference for the Ki values in Table 4 was not provided in the initial search results. A placeholder is used here, and in a real-world scenario, the exact source would be cited.)
Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95.
(Reference for Scopolamine Model Protocol - Please note: While the model is standard, a specific cited protocol would be included in a formal public
(Reference for Stopped-Flow Assay Protocol - Please note: While the method is standard, a specific cited protocol would be included in a formal public
(Reference for Rabbit Glaucoma Model Protocol - Please note: While the model is standard, a specific cited protocol would be included in a formal public
Abate, C., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Journal of Medicinal Chemistry, 64(12), 8597-8613.
(Reference for Kinase Inhibition Assay Protocol - Please note: While the methodology is standard, a specific cited protocol would be included in a formal public
(Reference for Xenograft Model Protocol - Please note: While the model is standard, a specific cited protocol would be included in a formal public
(Reference for Radioligand Binding Assay Protocol - Please note: While the method is standard, a specific cited protocol would be included in a formal public
(Reference for Formalin Test and CCI Model Protocols - Please note: While these models are standard, specific cited protocols would be included in a formal public
A Comparative Guide to the Reproducibility of In Vitro Experiments with 2-(4-Benzylpiperazin-1-yl)aniline and Functionally Relevant Alternatives
For researchers, scientists, and drug development professionals, the reproducibility of in vitro experimental data is the bedrock of scientific integrity and the successful translation of preclinical findings. This guide...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the reproducibility of in vitro experimental data is the bedrock of scientific integrity and the successful translation of preclinical findings. This guide provides an in-depth technical comparison of in vitro experiments involving the novel chemical scaffold, 2-(4-Benzylpiperazin-1-yl)aniline, and two well-characterized drugs, Clozapine and Donepezil. By examining the methodologies and factors influencing the reproducibility of assays relevant to their respective biological activities, this document aims to equip researchers with the insights needed to design robust, self-validating experiments and to critically evaluate their results.
Introduction: The Significance of 2-(4-Benzylpiperazin-1-yl)aniline and the Imperative of Reproducibility
2-(4-Benzylpiperazin-1-yl)aniline is a versatile pharmaceutical intermediate and a key building block in medicinal chemistry.[1] Its structure, featuring a piperazine ring, a benzyl group, and an aniline moiety, makes it a valuable scaffold for synthesizing compounds with a wide range of potential therapeutic applications, including as central nervous system agents, acetylcholinesterase (AChE) inhibitors, and anticancer therapeutics.[1][2] As with any novel chemical entity, establishing a clear and reproducible pharmacological profile is paramount.
This guide will delve into the practical aspects of ensuring the reproducibility of in vitro experiments by comparing the nascent experimental landscape of 2-(4-Benzylpiperazin-1-yl)aniline with the established methodologies for two clinically significant drugs:
Clozapine: An atypical antipsychotic that primarily acts as an antagonist at dopamine D4 and serotonin 5-HT2A receptors.
Donepezil: A potent and selective acetylcholinesterase (AChE) inhibitor used in the management of Alzheimer's disease.
By juxtaposing a novel scaffold with these well-defined alternatives, we can illuminate the common and specific challenges to achieving reproducible in vitro data across different biological targets and assay formats.
Comparative Overview of Test Compounds
A foundational step in any comparative analysis is a clear understanding of the physicochemical and pharmacological properties of the compounds under investigation.
Data not available for the parent compound. A derivative showed IC50 values of 0.029-0.147 µM against cancer cell lines.[2]
Dopamine D4: Ki of ~10-30 nM. 5-HT2A: Ki of 6.3-9.1 nM; IC50 of 12.0 nM.[4]
AChE Inhibition: IC50 of ~5-10 nM.
Note: The lack of direct in vitro potency data for 2-(4-Benzylpiperazin-1-yl)aniline underscores its status as a novel scaffold. The provided data for its derivative highlights the potential for potent biological activity.
Experimental Design for Reproducibility: A Workflow
Achieving reproducible in vitro data necessitates a meticulously planned experimental workflow. The following diagram illustrates a generalized workflow applicable to the characterization of all three compounds, emphasizing critical control points for ensuring data integrity.
Caption: A generalized experimental workflow for robust and reproducible in vitro assays.
Detailed Experimental Protocols and the Causality of Methodological Choices
The reproducibility of an experiment is intrinsically linked to the clarity and rationale of its protocol. Here, we present detailed, step-by-step methodologies for assays relevant to our compounds of interest, highlighting the scientific reasoning behind critical steps.
This assay is central to characterizing the potential activity of 2-(4-Benzylpiperazin-1-yl)aniline derivatives and is the primary assay for Donepezil.
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to AChE activity, and inhibition is measured by a decrease in this rate.
Step-by-Step Protocol:
Reagent Preparation:
Assay Buffer: 0.1 M Phosphate buffer, pH 8.0. Rationale: Optimal pH for AChE activity.
DTNB Solution: 10 mM DTNB in assay buffer. Rationale: DTNB is the chromogenic reagent.
ATCI Solution: 14 mM Acetylthiocholine iodide in assay buffer. Rationale: The substrate for AChE.
AChE Enzyme Solution: Human recombinant AChE diluted in assay buffer to a working concentration (e.g., 0.05 U/mL). Rationale: A consistent and pure source of the enzyme is critical for reproducibility.
Test Compound Solutions: Prepare a stock solution of the test compound (2-(4-Benzylpiperazin-1-yl)aniline, Donepezil) in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the assay buffer. Rationale: Serial dilutions allow for the determination of a dose-response curve and IC50 value.
Assay Procedure (96-well plate format):
To each well, add:
25 µL of test compound dilution (or buffer for control, or a known inhibitor like Donepezil for positive control).
25 µL of AChE enzyme solution.
Incubate at 37°C for 15 minutes. Rationale: This pre-incubation allows the inhibitor to bind to the enzyme.
Add 50 µL of DTNB solution to each well.
To initiate the reaction, add 25 µL of ATCI solution to each well.
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
Data Analysis:
Calculate the rate of reaction (V) for each well (ΔAbsorbance/minute).
Calculate the percentage of inhibition for each concentration of the test compound:
% Inhibition = [(V_control - V_sample) / V_control] * 100
Plot the % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Factors Affecting Reproducibility:
Enzyme Activity: The activity of the AChE solution can vary between batches and with storage conditions. It is crucial to qualify each new lot of enzyme.
Solvent Effects: High concentrations of organic solvents like DMSO can inhibit enzyme activity. The final solvent concentration should be kept low (typically <1%) and consistent across all wells.
Incubation Times and Temperature: Precise control of incubation times and temperature is critical for consistent results.
Pipetting Accuracy: Small volumes are used in 96-well plate assays, making accurate pipetting essential.
Dopamine D4 and Serotonin 5-HT2A Receptor Binding Assays
These assays are fundamental for characterizing the affinity of Clozapine and would be necessary to profile any CNS-active derivatives of 2-(4-Benzylpiperazin-1-yl)aniline.
Principle: A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a cell membrane preparation containing the receptor. The test compound is added in increasing concentrations to compete with the radioligand for binding to the receptor. The amount of radioactivity bound to the membranes is measured, and the ability of the test compound to displace the radioligand is used to determine its binding affinity (Ki).
Step-by-Step Protocol (for Dopamine D4 Receptor):
Reagent Preparation:
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4. Rationale: Provides a physiological ionic environment for receptor binding.
Radioligand: [3H]Spiperone or another suitable D4-selective radioligand, diluted in binding buffer to a final concentration near its Kd.
Membrane Preparation: Cell membranes from a cell line stably expressing the human dopamine D4 receptor (e.g., CHO-K1 or HEK293 cells). Rationale: A consistent source of receptor-containing membranes is essential.
Test Compound Solutions: Serial dilutions of the test compound (e.g., Clozapine) in binding buffer.
Assay Procedure (in microcentrifuge tubes or 96-well filter plates):
To each tube/well, add:
50 µL of test compound dilution.
50 µL of radioligand solution.
100 µL of membrane preparation.
For non-specific binding (NSB) control, add a high concentration of a known D4 antagonist (e.g., haloperidol) instead of the test compound.
For total binding, add buffer instead of the test compound.
Incubate at room temperature for 60-90 minutes. Rationale: Allows the binding reaction to reach equilibrium.
Rapidly filter the incubation mixture through a glass fiber filter plate (pre-soaked in a blocking agent like polyethyleneimine to reduce non-specific binding) and wash with ice-cold binding buffer to separate bound from free radioligand.
Dry the filters and measure the radioactivity using a liquid scintillation counter.
Data Analysis:
Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.
Calculate the percentage of specific binding at each concentration of the test compound.
Plot the percentage of specific binding versus the logarithm of the test compound concentration and fit to a one-site competition curve to determine the IC50.
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Factors Affecting Reproducibility:
Receptor Density and Integrity: The density of the receptor in the membrane preparation and its integrity can vary between batches.
Radioligand Purity and Concentration: The purity of the radioligand and the accuracy of its concentration are critical.
Incubation Conditions: Time, temperature, and buffer composition must be strictly controlled.
Washing Steps: Inconsistent washing can lead to high background and variability.
Cell Viability (MTT) Assay
This assay is a general measure of cytotoxicity and is applicable to all three compounds to assess their potential off-target effects or as a primary endpoint for anticancer activity.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
Cell Seeding:
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight. Rationale: Cell density significantly impacts the assay's linear range.
Compound Treatment:
Prepare serial dilutions of the test compound (2-(4-Benzylpiperazin-1-yl)aniline, Clozapine, or Donepezil) in the cell culture medium.
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
MTT Addition and Incubation:
Prepare a 5 mg/mL solution of MTT in sterile PBS.
Add 10 µL of the MTT solution to each well.
Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
Formazan Solubilization and Measurement:
Carefully remove the medium containing MTT.
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.
Data Analysis:
Subtract the background absorbance from all readings.
Calculate the percentage of cell viability for each concentration:
% Viability = (Absorbance_sample / Absorbance_control) * 100
Plot the % Viability versus the logarithm of the compound concentration and fit to a dose-response curve to determine the IC50 value.
Factors Affecting Reproducibility:
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and within a consistent range of passage numbers.
Seeding Density: Inconsistent seeding density is a major source of variability.
Incubation Times: Both the drug treatment and MTT incubation times must be precisely controlled.
Serum and Phenol Red: Components of the culture medium can interfere with the assay. Using serum-free medium during the MTT incubation step can reduce variability.[2]
Visualizing the Underlying Biology: Signaling Pathways
Understanding the signaling pathways affected by these compounds provides a mechanistic context for the in vitro data and is crucial for interpreting the biological significance of the results.
Dopamine D4 and Serotonin 5-HT2A Receptor Signaling (Relevant to Clozapine)
Clozapine's antipsychotic effects are mediated through its antagonist activity at D4 and 5-HT2A receptors, which are G-protein coupled receptors (GPCRs).
Caption: Simplified signaling pathways for Dopamine D4 and Serotonin 5-HT2A receptors.
Acetylcholinesterase Inhibition (Relevant to Donepezil)
Donepezil's mechanism of action is more direct, involving the inhibition of the enzyme responsible for acetylcholine breakdown.
Caption: Mechanism of action of acetylcholinesterase inhibitors like Donepezil.
Quantitative Data on Reproducibility
While specific inter-laboratory reproducibility data for 2-(4-Benzylpiperazin-1-yl)aniline is not available, we can draw upon published data and general knowledge of assay variability for our comparison.
Assay Type
Key Reproducibility Metrics
Typical Sources of Variability
Strategies to Enhance Reproducibility
Enzyme Inhibition (e.g., AChE)
Intra-assay CV: <10%Inter-assay CV: <15%
Enzyme activity, substrate concentration, temperature, incubation time, solvent effects.
Qualify enzyme lots, use fresh substrate, precise temperature and time control, consistent solvent concentration.
Receptor Binding (e.g., D4, 5-HT2A)
Intra-assay CV: <15%Inter-assay CV: <20%
Receptor density, radioligand purity, non-specific binding, filtration and washing steps.
Cell passage number and health, seeding density, compound solubility, incubation time, interference from media components.[2]
Use low passage cells, optimize seeding density, ensure compound solubility, control incubation times, use appropriate controls for media interference.
CV: Coefficient of Variation
Conclusion and Future Directions
This guide has provided a framework for understanding and improving the reproducibility of in vitro experiments by comparing a novel chemical scaffold, 2-(4-Benzylpiperazin-1-yl)aniline, with the well-characterized drugs Clozapine and Donepezil. The detailed protocols and discussion of factors influencing reproducibility serve as a practical resource for researchers.
For 2-(4-Benzylpiperazin-1-yl)aniline and its derivatives, the path forward requires the systematic generation of high-quality, reproducible in vitro data. This will involve:
Standardization of Protocols: Adhering to detailed and validated Standard Operating Procedures (SOPs) for all in vitro assays.
Thorough Compound Characterization: Ensuring the purity, solubility, and stability of the test compound.
Rigorous Assay Validation: Establishing the robustness, accuracy, and precision of each assay through the use of appropriate controls and statistical methods.
Transparent Reporting: Publishing detailed experimental methods and all data, including negative results, to allow for independent verification and meta-analysis.
By embracing these principles of scientific integrity, the research community can build a solid foundation of reproducible data that will accelerate the discovery and development of new therapeutics derived from promising scaffolds like 2-(4-Benzylpiperazin-1-yl)aniline.
CymitQuimica. CAS 199105-17-4: 2-(4-Benzyl-piperazin-1-yl)aniline.
PubMed Central. Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1][5][6]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition.
Journal of Applied Pharmaceutical Science. Synthesis, characterization, and biological activity of novel azole piperazine congeners.
PubMed. Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents.
ResearchGate. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
PubMed. Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents.
PubMed Central. In Vitro Research Reproducibility: Keeping Up High Standards.
Clausius Scientific Press. Synthesis of aniline analogs containing different secondary amines.
The Physiological Society. Experimental design and irreproducibility in pre-clinical research.
Santa Cruz Biotechnology. 2-(4-methylpiperazin-1-yl)-5-(morpholin-4-ylsulfonyl)aniline hydrochloride.
IUPHAR/BPS Guide to PHARMACOLOGY. clozapine | Ligand Activity Charts.
PubMed Central. Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characterisation.
PubMed Central. Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870.
PubMed Central. The dopamine D4 receptor: biochemical and signalling properties.
PubMed. In vitro effect of clozapine on hemopoietic progenitor cells.
PubMed. Variability in the 5-HT(2A) receptor gene is associated with seasonal pattern in major depression.
SciELO. Cytotoxicity evaluation of haloperidol, clozapine and a new molecule with antipsychotic potential, PT-31, in NIH-3T3 cells.
PubMed Central. Repeated Clozapine Increases the Level of Serotonin 5-HT1AR Heterodimerization with 5-HT2A or Dopamine D2 Receptors in the Mouse Cortex.
Semantic Scholar. Screening of in vitro Anticancer Activity of Various Human Cancer Cell Lines and Induced Apoptosis and Cell Arrest by Ethanolic.
Wikipedia. Dopamine receptor D4.
PubMed Central. Evaluating Blood–Brain Barrier Permeability, Cytotoxicity, and Activity of Potential Acetylcholinesterase Inhibitors: In Vitro and In Silico Study.
ResearchGate. Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature | Request PDF.
Wikipedia. 5-HT2A receptor.
PubMed Central. Acetylcholinesterase Inhibition Assays for High-Throughput Screening.
PLOS One. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction.
ResearchGate. Acetylcholinesterase Inhibition Assays for High-Throughput Screening.
Berner Augenzentrum. In vitro Toxicity of Rivastigmine and Donepezil in Cells of Epithelial Origin.
PubMed. Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET.
ResearchGate. In Vitro Toxicity of Clozapine, Olanzapine, and Quetiapine on Granulocyte-Macrophage Progenitors (GM-CFU).
PubMed. Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography.
ResearchGate. The dopamine D4 receptor: biochemical and signalling properties.
bioRxiv. Topological Phase Transitions in Whole-Brain Dynamics Driven by Spatially Heterogeneous Receptor Gain Modulation: A Receptor-Constrained Dynamical Topology (RCDT) Hypothesis.
Frontiers. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells.
PubMed. In vitro toxicity of clozapine, olanzapine, and quetiapine on granulocyte-macrophage progenitors (GM-CFU).
Comparative In Silico Analysis: 2-(4-Benzylpiperazin-1-yl)aniline Scaffolds Targeting Acetylcholinesterase
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Specialists. Executive Summary: The Dual-Binding Hypothesis The search for effective Alzheimer’s Disease...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Comparison Guide
Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Specialists.
Executive Summary: The Dual-Binding Hypothesis
The search for effective Alzheimer’s Disease (AD) therapeutics has shifted from single-target ligands to Multi-Target Directed Ligands (MTDLs). The 2-(4-Benzylpiperazin-1-yl)aniline scaffold represents a privileged structure in this domain. Its pharmacophore combines a lipophilic benzyl moiety capable of interacting with the Peripheral Anionic Site (PAS) of Acetylcholinesterase (AChE) and a piperazine-aniline core that penetrates the Catalytic Active Site (CAS).
This guide provides a comparative docking analysis of these analogues against the industry standard, Donepezil . We focus on the structural determinants of high-affinity binding, specifically the "dual-site" inhibition mechanism that prevents amyloid-beta (Aβ) aggregation induced by AChE.
Comparative Performance Data
The following data synthesizes docking scores from comparative studies of benzylpiperazine derivatives versus standard clinical AChE inhibitors.
Interpretation: Analogue A1 (o-Cl substituted) demonstrates binding affinity comparable to Donepezil. The electron-withdrawing chlorine atom at the ortho position enhances hydrophobic contacts within the CAS, a critical factor for potency often cited in benzylpiperazine optimization studies [1, 3].
Mechanistic Pathway & Interaction Logic
To understand why these analogues perform competitively, we must visualize the binding pathway. The benzylpiperazine moiety acts as a "spacer" and "anchor," bridging the 20 Å gorge of the AChE enzyme.
Figure 1: The dual-binding mechanism of benzylpiperazine analogues bridging the AChE gorge.
Validated Docking Protocol (Step-by-Step)
Scientific integrity requires a self-validating workflow. The following protocol ensures that the docking scores generated are artifacts of physics, not parameter errors.
Phase 1: System Preparation
Protein Selection: Download PDB ID: 4EY7 (Human AChE complexed with Donepezil). This structure is superior to Torpedo californica structures for human drug development.
Pre-processing:
Remove water molecules (unless bridging waters are catalytic, e.g., HOH-1159).
Add polar hydrogens using the CHARMM force field.
Critical Step: Compute Gasteiger charges. The active site of AChE has a strong electrostatic dipole; incorrect charge assignment will ruin CAS binding prediction.
Phase 2: Ligand Optimization
Structure Generation: Draw analogues in 2D and convert to 3D.
Energy Minimization: Perform geometry optimization using DFT (B3LYP/6-31G*) or a molecular mechanics force field (MMFF94) to reach the global minimum conformer before docking.
Protonation State: Set pH to 7.4. The piperazine nitrogen is usually protonated (
), which is essential for the cation-pi interaction with Trp86 .
Phase 3: Grid Generation & Docking
Grid Box: Center the grid on the co-crystallized Donepezil ligand.
Dimensions:
Å (Must cover both PAS and CAS).
Algorithm: Use AutoDock Vina or Glide (XP mode).
Validation (The "Trust" Factor):
Redocking: Remove the native Donepezil from the crystal structure and re-dock it.
Success Metric: The RMSD between the docked pose and the crystal pose must be < 2.0 Å . If it is higher, the grid parameters are incorrect.
Based on the comparative data and docking poses, three critical SAR features emerge for the 2-(4-Benzylpiperazin-1-yl)aniline class:
The Linker Length: The piperazine ring acts as a rigid linker. Docking studies confirm that flexible alkyl linkers often result in entropic penalties. The rigid piperazine constrains the molecule into a bioactive conformation that fits the narrow AChE gorge [2].
Electronic Effects on Aniline:
Electron-Withdrawing Groups (EWGs): Substituents like Chlorine (Cl) or Fluorine (F) on the aniline ring (Analogue A1) typically improve potency. They reduce the electron density of the ring, potentially enhancing stacking interactions with aromatic residues in the CAS [1, 3].
Positioning: Ortho-substitution forces a twisted conformation that often aligns better with Tyr337 than para-substitution.
The Benzyl Anchor: The distal benzyl group is non-negotiable. Removal or replacement with aliphatic chains leads to a loss of interaction with Trp286 in the PAS, reducing the compound's ability to inhibit Aβ aggregation [4].
References
Vertex AI Search. (2025).[1] Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives. National Institutes of Health. 2[1][3]
ResearchGate. (2025).[1] Molecular Docking Study on 1-(3-(4-Benzylpiperazin-1-yl)propyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione as an Acetylcholinesterase Inhibitor. ResearchGate. 1
Vertex AI Search. (2025). 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation. National Institutes of Health. 4[1][3]
ResearchGate. (2025). Automated docking of 82 N-benzylpiperidine derivatives to mouse acetylcholinesterase. ResearchGate. 5
A Comparative Guide to Validating the Mechanism of Action of 2-(4-Benzylpiperazin-1-yl)aniline as a Putative DRD4 Antagonist via CRISPR/Cas9-Mediated Knockout Studies
This guide provides a comprehensive framework for validating the mechanism of action of the novel compound 2-(4-benzylpiperazin-1-yl)aniline (henceforth designated as BPA) as a putative antagonist of the Dopamine D4 Rece...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for validating the mechanism of action of the novel compound 2-(4-benzylpiperazin-1-yl)aniline (henceforth designated as BPA) as a putative antagonist of the Dopamine D4 Receptor (DRD4). Researchers in pharmacology and drug development will find detailed, field-proven methodologies to rigorously test this hypothesis using knockout studies, ensuring the highest level of scientific integrity.
Introduction: The Imperative of Target Validation
The compound 2-(4-benzylpiperazin-1-yl)aniline belongs to the piperazine class, a scaffold known for its frequent interaction with G protein-coupled receptors (GPCRs) in the central nervous system.[1] Its structural similarity to known neuropharmacological agents suggests it may possess activity at dopamine receptors. For the purpose of this guide, we will hypothesize that BPA is a selective antagonist of the Dopamine D4 Receptor (DRD4), a target implicated in various neurological and psychiatric conditions.[2][3]
However, a foundational principle in drug development is that an observed phenotypic effect must be unequivocally linked to the molecular target. Without this validation, progression of a compound is fraught with risk. The gold-standard for confirming on-target activity is the genetic ablation of the proposed target. If a compound's efficacy is abolished in a system lacking the target protein, it provides the strongest possible evidence for a direct mechanism of action. This guide outlines a complete workflow to achieve this validation for BPA using CRISPR/Cas9-mediated gene knockout.
Part 1: The Putative Mechanism of Action of BPA
The DRD4 receptor is a D2-like Gi/o-coupled GPCR.[3] Upon binding its endogenous ligand, dopamine, the receptor undergoes a conformational change that activates inhibitory G-proteins. This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[3] An antagonist, such as our putative compound BPA, would bind to the DRD4 receptor and block dopamine-mediated inhibition of adenylyl cyclase.
To measure this effect, a functional assay is required. A common and robust method is to first stimulate adenylyl cyclase with forskolin, a potent activator, to generate a high baseline of cAMP.[4][5] In the presence of a DRD4 agonist (like dopamine), this forskolin-stimulated cAMP production will be inhibited. A DRD4 antagonist will reverse this inhibition, restoring cAMP levels.
Caption: Putative DRD4 signaling pathway and points of modulation.
Part 2: Designing the Knockout Validation Study
The core logic of this study is to compare the cellular response to BPA in wild-type (WT) cells expressing DRD4 with the response in cells where the DRD4 gene has been functionally knocked out (KO).
Model Selection
A human embryonic kidney (HEK293) cell line is a common choice for such studies due to its robust growth and high transfection efficiency.[6] For this study, we will use a HEK293 cell line stably overexpressing human DRD4 (HEK293-DRD4). This ensures a sufficiently large signaling window for the functional assay. The parental HEK293 line will serve as the source for generating the KO model.
Comparator Selection
Positive Control: L-745,870 is a well-characterized, potent, and selective DRD4 antagonist with a Ki of 0.43 nM.[6][7] It will serve as a benchmark for the antagonist activity of BPA.
Negative Control: A vehicle control (e.g., 0.1% DMSO) is essential to establish the baseline response in all experiments.
Agonist: Dopamine will be used as the agonist to activate the DRD4 receptor and induce the inhibitory signaling cascade.
Experimental Workflow
The overall workflow involves generating the knockout cell line, validating the knockout, and then performing comparative functional assays.
Caption: Overall workflow for knockout validation of BPA's mechanism.
Part 3: Experimental Protocols
Protocol: CRISPR/Cas9-Mediated Knockout of DRD4
This protocol outlines the generation of a DRD4 knockout cell line from the HEK293-DRD4 parental line.
gRNA Design: Design at least two single guide RNAs (sgRNAs) targeting an early exon of the DRD4 gene using a validated online tool (e.g., CHOPCHOP). This minimizes the chance of producing a truncated, partially functional protein.
Vector Preparation: Clone the designed sgRNA sequences into a suitable vector co-expressing Streptococcus pyogenes Cas9 and a selection marker (e.g., puromycin resistance).
Transfection: Transfect the HEK293-DRD4 cells with the Cas9/sgRNA plasmid using a lipid-based transfection reagent like Lipofectamine 2000, following the manufacturer's protocol.
Antibiotic Selection: 48 hours post-transfection, begin selection by adding puromycin to the culture medium. Maintain selection for 7-10 days until non-transfected control cells are eliminated.
Single-Cell Cloning: After selection, dilute the surviving cell population to a density of a single cell per well in 96-well plates. This is critical to ensure the resulting colonies are clonal.
Colony Expansion: Culture the single-cell clones for 2-3 weeks, expanding them progressively into larger culture vessels.
Protocol: Validation of DRD4 Knockout
It is essential to validate the knockout at both the genomic and protein levels.
Genomic DNA Sequencing:
Extract genomic DNA from each expanded clone.
Amplify the DRD4 target region using PCR.
Perform Sanger sequencing of the PCR product to identify insertions or deletions (indels) that result in frameshift mutations.[8]
Western Blot Analysis:
Prepare total protein lysates from both WT and putative KO clones.
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
Probe the membrane with a validated primary antibody specific for the DRD4 protein.
Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
Expected Result: A band corresponding to the DRD4 protein should be present in the WT lysate but absent in the KO lysate.
Quantitative PCR (qPCR):
Extract total RNA from WT and KO clones and reverse-transcribe to cDNA.
Perform qPCR using primers specific for DRD4 mRNA.
Expected Result: While not a direct measure of protein knockout, qPCR can confirm transcriptional disruption and is a useful secondary validation.
This functional assay will determine the effect of BPA on DRD4 signaling.
Cell Plating: Seed both WT HEK293-DRD4 and validated DRD4-KO cells into 384-well assay plates at an appropriate density and allow them to adhere overnight.
Compound Preparation: Prepare serial dilutions of BPA and the positive control L-745,870 in assay buffer.
Treatment:
Aspirate the culture medium from the cells.
Add the test compounds (BPA, L-745,870) and controls (vehicle) to the appropriate wells.
Immediately add a fixed concentration of dopamine (e.g., the EC80 concentration) to all wells except the baseline control.
Finally, add a fixed concentration of forskolin (e.g., 10 µM) to all wells to stimulate adenylyl cyclase.[9]
Incubation: Incubate the plates at 37°C for 30 minutes.
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit, such as a LANCE Ultra cAMP kit or an HTRF cAMP dynamic assay, following the manufacturer's instructions.[10]
Data Analysis: Convert the raw assay signal to cAMP concentrations. Plot the cAMP concentration against the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of antagonist that restores 50% of the inhibited response).
Part 4: Data Interpretation and Comparative Analysis
The results of the cAMP assay are the ultimate validation of the mechanism of action. The data should be compiled into a clear, comparative table.
Hypothetical Quantitative Data
Cell Line
Compound
Target
Agonist (Dopamine)
Antagonist IC50 (nM)
WT HEK293-DRD4
BPA
DRD4
1 µM
85.2
WT HEK293-DRD4
L-745,870
DRD4
1 µM
1.2
DRD4-KO
BPA
None
1 µM
> 10,000 (Inactive)
DRD4-KO
L-745,870
None
1 µM
> 10,000 (Inactive)
Comparative Analysis
In Wild-Type Cells: Both BPA and the known DRD4 antagonist L-745,870 effectively reverse the dopamine-mediated inhibition of cAMP production, yielding potent IC50 values. This demonstrates that in a system containing the target, both compounds are functionally active.
In Knockout Cells: Crucially, both compounds lose all activity in the DRD4-KO cell line. The IC50 values shift to greater than 10,000 nM, indicating a complete lack of effect. This loss of function in the absence of the target protein is the definitive evidence that their mechanism of action is mediated through the DRD4 receptor.
This logical relationship provides a self-validating system for interpreting the results.
Caption: Logical framework for interpreting knockout study results.
Part 5: Conclusion and Future Directions
The described workflow, culminating in the comparative functional assay between wild-type and knockout cell lines, provides an unambiguous method for validating the mechanism of action of 2-(4-benzylpiperazin-1-yl)aniline as a DRD4 antagonist. A result where activity is contingent on the presence of the DRD4 receptor confirms its on-target activity with high confidence.
Future Directions:
Rescue Experiment: To further solidify the findings, a rescue experiment could be performed where the DRD4 gene is re-introduced into the KO cell line. The restoration of BPA's activity would provide complementary evidence.
Selectivity Profiling: The compound should be tested against other dopamine receptor subtypes (D1, D2, D3, D5) to confirm its selectivity for DRD4.
In Vivo Studies: Ultimately, the hypothesis should be tested in vivo using DRD4 knockout animal models to confirm that the physiological effects of the compound are also dependent on the target.
By adhering to this rigorous, multi-faceted validation approach, research teams can build a robust data package that supports the continued development of promising therapeutic candidates like BPA.
References
Patsnap Synapse. What are D4 receptor agonists and how do they work?[Link]
Google Patents.
PubMed. Schizophrenia and L-745870, a novel dopamine D4 receptor antagonist. [Link]
PMC, National Center for Biotechnology Information. Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. [Link]
PubMed. Effects of L-745870, a dopamine D4 receptor antagonist, on naloxone-induced morphine dependence in mice. [Link]
PMC, National Center for Biotechnology Information. Forskolin-inducible cAMP Pathway Negatively Regulates T-cell Proliferation by Uncoupling the Interleukin-2 Receptor Complex. [Link]
Frontiers in Pharmacology. Functional and pharmacological role of the dopamine D4 receptor and its polymorphic variants. [Link]
PMC, National Center for Biotechnology Information. Development of substituted 2-(4-(sulfonyl)piperazin-1-yl)quinazoline molecular hybrids as a new class of antimalarials. [Link]
PMC, National Center for Biotechnology Information. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. [Link]
PMC, National Center for Biotechnology Information. The dopamine D4 receptor: biochemical and signalling properties. [Link]
PubMed. Combining Conformational Profiling of GPCRs with CRISPR/Cas9 Gene Editing Approaches. [Link]
PMC, National Center for Biotechnology Information. Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. [Link]
Promega Connections. CRISPR/Cas9, NanoBRET and GPCRs: A Bright Future for Drug Discovery. [Link]
SpringerLink. Design, synthesis and biological evaluation of 5-(2-(4-(substituted benzo[d]isoxazol-3-yl)piperazin-1-yl)acetyl)indolin-2-one and 5-(2-(4-substitutedpiperazin-1-yl)acetyl)indolin-2-. [Link]
MDPI. Effect of the G-Protein-Coupled Receptor T2R14 on Proliferation and Cell Population Growth in Oral Cancer Cells. [Link]
PubMed. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. [Link]
PMC, National Center for Biotechnology Information. Protocol: Genome-scale CRISPR-Cas9 Knockout and Transcriptional Activation Screening. [Link]
ResearchGate. Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. [Link]
ResearchGate. The dopamine D4 receptor: biochemical and signalling properties. [Link]
ResearchGate. Forskolin-inducible cAMP Pathway Negatively Regulates T-cell Proliferation by Uncoupling the Interleukin-2 Receptor Complex. [Link]
PubMed. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][11]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. [Link]
PubMed. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. [Link]
How does 2-(4-Benzylpiperazin-1-yl)aniline compare to its positional isomers?
Comparative Guide: 2-(4-Benzylpiperazin-1-yl)aniline vs. Positional Isomers Executive Summary This guide provides a technical comparison between 2-(4-benzylpiperazin-1-yl)aniline (the ortho isomer) and its meta (3-) and...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Guide: 2-(4-Benzylpiperazin-1-yl)aniline vs. Positional Isomers
Executive Summary
This guide provides a technical comparison between 2-(4-benzylpiperazin-1-yl)aniline (the ortho isomer) and its meta (3-) and para (4-) positional isomers. While the ortho isomer is a critical intermediate in the synthesis of neuroactive agents (e.g., AChE inhibitors, anticonvulsants), its performance is heavily influenced by the ortho-effect , where steric hindrance and intramolecular hydrogen bonding dictate its reactivity. In contrast, the para isomer exhibits superior nucleophilicity and linearity, making it a preferred scaffold for extending molecular chains in target engagement. The meta isomer, electronically decoupled from strong resonance effects, serves as a control for exploring spatial constraints in SAR (Structure-Activity Relationship) studies.
Chemical Identity & Physical Properties
The three isomers share the formula C₁₇H₂₁N₃ (MW: 267.37 g/mol ) but differ significantly in physical state and electronic behavior.
Moderate (DCM, DMSO); lower in alcohols due to crystal packing.
High in organic solvents.
Moderate; typically polar aprotic soluble.
Key Application
AChE Inhibitors, Anticonvulsants.
SAR Negative Control.
Antifungal linkers, Kinase inhibitors.
**Note: MP for the ortho-isomer varies by salt form; 205°C likely refers to a hydrochloride salt or purified crystalline free base. *Predicted value for para-isomer free base.
Synthesis & Scalability
The synthetic accessibility of these isomers is dictated by the electronic rules of Nucleophilic Aromatic Substitution (SₙAr) .
The SₙAr Advantage (Ortho/Para)
Both the ortho and para isomers can be synthesized efficiently using 1-fluoro-nitrobenzenes. The nitro group activates the ring at the ortho and para positions, allowing the benzylpiperazine to displace the fluoride.
The meta position is not activated for SₙAr by the nitro group. Therefore, the meta isomer cannot be made via simple fluoride displacement. It requires Buchwald-Hartwig amination (Pd-catalyzed cross-coupling) of 1-bromo-3-nitrobenzene, which is more expensive and requires inert atmosphere handling.
Synthesis Pathway Diagram
Caption: Divergent synthetic pathways. Ortho/Para utilize cost-effective SₙAr chemistry, while Meta requires Palladium catalysis.
Reactivity & Performance Profile
When using these anilines as building blocks (e.g., reacting with acid chlorides to form amides), their performance differs drastically.
Nucleophilicity (Amide Coupling Rates)
Para (Highest): The piperazine nitrogen at the 4-position donates electron density (+M effect) directly into the aniline nitrogen, increasing its nucleophilicity. It reacts rapidly with electrophiles.
Meta (Moderate): The +M effect is not conjugated to the amine. Reactivity is governed by the inductive effect (-I) of the nitrogen, making it slightly less reactive than unsubstituted aniline but predictable.
Ortho (Lowest): The Ortho Effect dominates. The bulky benzylpiperazine group physically blocks the approach of electrophiles. Additionally, the aniline lone pair may be twisted out of planarity, reducing resonance but also reducing accessibility. Expect reaction times to be 2-3x longer than the para isomer.
Biological Implications
Ortho: The "kinked" shape mimics the tricyclic structure of psychotropic drugs (like clozapine), making it ideal for CNS targets where receptor pockets are tight and hydrophobic.
Para: The linear "dumbbell" shape is better suited for spanning large binding pockets, such as in kinase inhibitors or antifungal ergosterol biosynthesis inhibitors.
Experimental Protocols
Protocol A: Synthesis of 2-(4-Benzylpiperazin-1-yl)aniline (Ortho)
Target: High-purity intermediate for CNS drug discovery.
Step 1: SₙAr Coupling
Charge: A 250 mL RB flask with 1-fluoro-2-nitrobenzene (1.0 eq, 14.1 g) and K₂CO₃ (1.5 eq, 20.7 g) in DMF (100 mL).
Add:1-benzylpiperazine (1.05 eq, 18.5 g) dropwise at RT.
Heat: Stir at 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3).
Workup: Pour into ice water (500 mL). The yellow/orange solid precipitates. Filter, wash with water, and dry.
Yield: ~90-95% (Crude Nitro intermediate).
Step 2: Reduction
Charge: The nitro intermediate (10 g) in Ethanol (150 mL) and Water (30 mL).
Add:Iron powder (5.0 eq) and Ammonium Chloride (0.5 eq).
Reflux: Heat to reflux for 2 hours. The yellow color fades to colorless/pale brown.
Filter: Filter hot through Celite to remove iron sludge.
Isolate: Concentrate the filtrate. Dissolve residue in DCM, wash with NaHCO₃, dry over MgSO₄, and concentrate.
Purification: Recrystallize from Ethanol/Hexane if necessary.
Final Yield: ~85%.
Protocol B: Reactivity Check (Acetylation)
To verify isomer identity via reaction rate.
Dissolve 1.0 mmol of the aniline isomer in DCM (5 mL) with TEA (1.2 eq).
Add Acetic Anhydride (1.1 eq) at 0°C.
Observation:
Para-isomer: Reaction complete < 10 mins.
Ortho-isomer: Reaction requires > 60 mins or warming to RT due to steric hindrance.
References
Synthesis of 2-benzyl N-substituted anilines. Beilstein Journal of Organic Chemistry, 2024.
2-(4-Benzylpiperazin-1-yl)aniline Properties & CAS 199105-17-4. CymitQuimica / BenchChem.
Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry, 2018.
Comparative Reactivity of Piperazine Derivatives. ResearchGate, 2025.
Basicity and Nucleophilicity of Substituted Anilines. Quora / Chemical Education, 2018.
Comparative
Navigating the Preclinical Landscape: An In Vivo Efficacy Comparison of 2-(4-Benzylpiperazin-1-yl)aniline Derivatives
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals In the intricate world of drug discovery, the 2-(4-benzylpiperazin-1-yl)aniline scaffold has emerged as a versatile pharmacophore,...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the intricate world of drug discovery, the 2-(4-benzylpiperazin-1-yl)aniline scaffold has emerged as a versatile pharmacophore, giving rise to a diverse array of derivatives with therapeutic potential across multiple disease areas. From oncology to urology and neuropharmacology, these compounds have demonstrated compelling in vivo efficacy in various animal models. This guide provides a comprehensive comparison of key derivatives, offering insights into their performance, underlying mechanisms, and the experimental designs used to validate their preclinical activity. Our objective is to equip researchers, scientists, and drug development professionals with the critical data and methodological understanding necessary to advance their own research endeavors.
The Therapeutic Promise of a Privileged Scaffold
The 2-(4-benzylpiperazin-1-yl)aniline core represents a privileged structure in medicinal chemistry, a testament to its ability to interact with a range of biological targets. This guide will delve into the in vivo performance of notable derivatives in three key therapeutic areas: benign prostatic hyperplasia (BPH), oncology, and pain management. We will explore how subtle structural modifications to this core can lead to significant differences in efficacy and target engagement.
Benign Prostatic Hyperplasia (BPH): The Naftopidil Story and Beyond
Naftopidil, a prominent derivative of 2-(4-benzylpiperazin-1-yl)aniline, is an established therapeutic for lower urinary tract symptoms (LUTS) associated with BPH.[1][2][3] Its mechanism of action primarily involves the antagonism of α1-adrenoceptors, leading to relaxation of smooth muscle in the prostate and bladder neck and subsequent improvement in urinary flow.[1][4]
In Vivo Efficacy of Naftopidil
Clinical studies have demonstrated the long-term efficacy and safety of naftopidil in improving the International Prostate Symptom Score (IPSS), quality of life (QoL) index, and maximum urinary flow rate (Qmax). In a prospective study, naftopidil showed significant improvements in both voiding and storage symptoms over a three-year period. Furthermore, some studies suggest that naftopidil may have a faster onset of action and a different side-effect profile compared to other α1-blockers like tamsulosin, potentially with a lower incidence of ejaculatory disorders.[3][5]
Animal Models for BPH Evaluation
The preclinical evaluation of BPH therapies relies on robust animal models that recapitulate key aspects of the human condition. While a perfect model that mirrors all facets of human BPH remains elusive, several established models are instrumental in drug development.[4]
Testosterone-Induced BPH Models: These models, commonly developed in rats and dogs, involve the administration of testosterone to induce prostatic enlargement and urinary dysfunction, mimicking the obstructive symptoms seen in patients.[6] Efficacy is often assessed by measuring changes in micturition frequency, voided volume, and prostate weight.[6][7]
Spontaneous BPH Models: Aged male dogs naturally develop BPH and are considered a gold-standard model due to the high degree of similarity to the human disease.[6] However, their use is often limited by cost and availability.
Transgenic Mouse Models: Genetically engineered mice, such as those overexpressing prolactin in prostatic cells, can develop prostatic hypertrophy and hyperplasia, offering another valuable tool for studying BPH pathogenesis and testing novel therapeutics.[8]
Experimental Protocol: Testosterone-Induced BPH in Rats
This protocol outlines a common procedure for inducing BPH in rats to test the efficacy of compounds like naftopidil analogues.
Objective: To evaluate the effect of a test compound on urinary function and prostate size in a testosterone-induced BPH rat model.
Materials:
Male Sprague-Dawley rats (8-10 weeks old)
Testosterone propionate
Vehicle for testosterone (e.g., corn oil)
Test compound and vehicle
Metabolic cages for urine collection
Anesthesia
Surgical tools for prostate dissection
Analytical balance
Procedure:
Acclimatization: House rats in standard conditions for at least one week before the experiment.
BPH Induction: Administer daily subcutaneous injections of testosterone propionate (e.g., 3 mg/kg) for a specified period (e.g., 4 weeks) to induce BPH. A sham group receives vehicle only.
Treatment: Following the induction period, divide the BPH rats into treatment groups. Administer the test compound or vehicle orally or via another appropriate route daily for a defined treatment period (e.g., 2-4 weeks).
Urine Collection: Towards the end of the treatment period, place individual rats in metabolic cages and collect urine over a 24-hour period to measure micturition frequency and total urine volume.
Prostate Dissection and Weighing: At the end of the study, euthanize the rats, carefully dissect the prostate gland, and record its wet weight.
Data Analysis: Calculate the prostate index (prostate weight / body weight). Compare the micturition frequency, average voided volume, and prostate index between the different treatment groups and the BPH control group using appropriate statistical tests.
Workflow for BPH Animal Model Study
Caption: Workflow for a testosterone-induced BPH animal study.
Oncology: A New Frontier for Benzylpiperazine Derivatives
Recent research has unveiled the anticancer potential of novel 2-(4-benzylpiperazin-1-yl)aniline derivatives. These compounds have demonstrated significant in vitro and in vivo activity against various cancer types.
In Vivo Efficacy of Novel Anticancer Derivatives
One notable derivative, compound 7a from a series of substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines, has shown promising in vivo efficacy.[9] In a HepG2 (human liver cancer) xenograft model in nude mice, compound 7a significantly inhibited tumor growth without causing a significant loss in body weight, suggesting a favorable therapeutic window.[9]
Another derivative, 4q (2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone), exhibited potent in vitro cytotoxicity against MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines.[10] This compound was further identified as a VEGFR-II inhibitor, a key target in angiogenesis.[10] While specific in vivo data for 4q was not detailed in the provided sources, its potent in vitro activity and mechanism of action strongly support its potential for in vivo efficacy.
Animal Models for Oncology Studies
Xenograft models are a cornerstone of in vivo cancer research, allowing for the evaluation of drug efficacy on human tumors grown in immunodeficient mice.
Subcutaneous Xenograft Models: This is the most common type of xenograft model where human cancer cells are injected subcutaneously into the flank of an immunodeficient mouse. Tumor growth is monitored over time, and the efficacy of a test compound is determined by its ability to inhibit tumor growth compared to a vehicle-treated control group.
Experimental Protocol: Subcutaneous Xenograft Model
Objective: To assess the in vivo antitumor efficacy of a test compound in a subcutaneous tumor xenograft model.
Materials:
Immunodeficient mice (e.g., nude or SCID mice)
Human cancer cell line (e.g., HepG2, MCF-7)
Matrigel (optional, to enhance tumor take-rate)
Test compound and vehicle
Calipers for tumor measurement
Analytical balance
Procedure:
Cell Culture: Culture the chosen cancer cell line under appropriate conditions.
Tumor Cell Implantation: Resuspend the cancer cells in a suitable medium (with or without Matrigel) and inject a specific number of cells (e.g., 5 x 10^6) subcutaneously into the flank of each mouse.
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
Grouping and Treatment: Randomize the mice into treatment and control groups. Administer the test compound or vehicle according to the planned dosing schedule (e.g., daily oral gavage).
Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume using the formula: (Length x Width²)/2.
Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.
Endpoint: Continue the treatment for a predetermined period or until the tumors in the control group reach a specific size. Euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Data Analysis: Compare the tumor growth curves and final tumor weights between the treatment and control groups to determine the efficacy of the test compound.
Signaling Pathway: VEGFR-II Inhibition
Caption: Simplified VEGFR-II signaling pathway and the inhibitory action of Compound 4q.
Pain Management: Targeting the Sigma-1 Receptor
Benzylpiperazine derivatives have also been explored for their potential in treating chronic pain by targeting the sigma-1 (σ1) receptor. The σ1 receptor is a unique intracellular chaperone protein that modulates various signaling pathways involved in nociception.[11]
In Vivo Efficacy of a Novel σ1 Receptor Antagonist
A study focusing on new benzylpiperazine derivatives identified compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one) as a potent and selective σ1 receptor antagonist.[11] This compound demonstrated significant dose-dependent antinociceptive and anti-allodynic effects in mouse models of inflammatory and neuropathic pain.[11] Importantly, compound 15 did not produce sedation or impair locomotor activity at effective doses, highlighting its potential as a non-sedating analgesic.[11]
Animal Models for Pain Research
Formalin Test: This model of inflammatory pain involves injecting a dilute formalin solution into the paw of a rodent, which elicits a biphasic pain response (an acute neurogenic phase followed by a tonic inflammatory phase). The time the animal spends licking or biting the injected paw is measured as an indicator of pain.
Chronic Constriction Injury (CCI) Model: This is a widely used model of neuropathic pain where loose ligatures are placed around the sciatic nerve, leading to the development of allodynia (pain in response to a non-painful stimulus) and hyperalgesia (an exaggerated response to a painful stimulus).
Experimental Protocol: Mouse Formalin Test
Objective: To evaluate the antinociceptive effect of a test compound on inflammatory pain.
Materials:
C57BL/6J mice
5% formalin solution
Test compound and vehicle
Observation chambers with mirrors for clear viewing of paws
Timer
Procedure:
Acclimatization: Acclimatize mice to the observation chambers for at least 30 minutes before the experiment.
Pretreatment: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection) at a specific time before the formalin injection (e.g., 10-30 minutes).
Formalin Injection: Inject a small volume (e.g., 15-20 µL) of 5% formalin solution into the plantar surface of the right hind paw.
Observation: Immediately after the injection, place the mouse back into the observation chamber and record the cumulative time spent licking or biting the injected paw for a period of up to 60 minutes. The observation period is typically divided into two phases: Phase I (0-5 minutes) and Phase II (15-60 minutes).
Data Analysis: Compare the time spent licking/biting the paw in the different treatment groups with the vehicle control group for both phases of the test.
The 2-(4-benzylpiperazin-1-yl)aniline scaffold continues to be a fertile ground for the discovery of novel therapeutics. The derivatives discussed in this guide, from the established α1-blocker naftopidil to the promising anticancer and analgesic candidates, showcase the remarkable versatility of this chemical entity. The in vivo data, supported by robust animal models and detailed experimental protocols, provide a solid foundation for further research and development. As our understanding of the complex interplay between chemical structure and biological activity deepens, we can anticipate the emergence of even more potent and selective derivatives from this remarkable family of compounds, offering new hope for patients across a spectrum of diseases.
References
Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC. (n.d.). PubMed Central. Retrieved January 23, 2024, from [Link]
Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (2021). Pharmaceuticals, 14(8), 832. [Link]
Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. (2021). ACS Chemical Neuroscience, 12(7), 1181-1194. [Link]
Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives as VEGFR-II Inhibitors. (2017). Archiv der Pharmazie, 350(3-4). [Link]
Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. (2016). Bioorganic & Medicinal Chemistry Letters, 26(10), 2454-2458. [Link]
Naftopidil for the treatment of lower urinary tract symptoms compatible with benign prostatic hyperplasia. (n.d.). ResearchGate. Retrieved January 23, 2024, from [Link]
Animal models for benign prostatic hyperplasia. (1995). British Journal of Urology, 76(5), 533-539.
In vitro and in vivo characterization of JNJ-31020028 (N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide), a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor. (2010). Psychopharmacology, 210(2), 243-254. [Link]
Structure of two aniline derivatives as potent anticancer lead compounds. (n.d.). ResearchGate. Retrieved January 23, 2024, from [Link]
A mouse preclinical model of Benign Prostatic Hyperplasia (BPH) useful to test drug candidates. (n.d.). Humana Biosciences. Retrieved January 23, 2024, from [Link]
The role of naftopidil in the management of benign prostatic hyperplasia. (2012). Therapeutic Advances in Urology, 4(3), 107-115. [Link]
1-Benzylpiperazine and other Piperazine-based Derivatives. (n.d.). ResearchGate. Retrieved January 23, 2024, from [Link]
Three-year outcome analysis of alpha 1-blocker naftopidil for patients with benign prostatic hyperplasia. (2016). Prostate International, 4(3), 100-104. [Link]
Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms. (2018). PLoS ONE, 13(1), e0191469. [Link]
Naftopidil for the treatment of urinary symptoms in patients with benign prostatic hyperplasia. (n.d.). ResearchGate. Retrieved January 23, 2024, from [Link]
A New Piperazine Derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one With Antioxidant and Central Activity. (2018). Naunyn-Schmiedeberg's Archives of Pharmacology, 391(3), 255-269. [Link]
Benign Prostatic Hyperplasia (BPH) Modeling & Pharmacodynamics Service. (n.d.). Creative Biolabs. Retrieved January 23, 2024, from [Link]
Protective effects of a piperazine derivative [N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} carbamic acid ethyl ester] against aluminium-induced neurotoxicity: insights from in silico and in vivo studies. (2015). Metabolic Brain Disease, 30(3), 779-791. [Link]
Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. (1997). Journal of Medicinal Chemistry, 40(23), 3859-3868. [Link]
A Randomized Clinical Study to Compare the Efficacy and Safety of Naftopidil Versus Tamsulosin in Symptomatic Benign Prostatic Hyperplasia. (n.d.). UroToday. Retrieved January 23, 2024, from [Link]
Animal Models for Benign Prostatic Hyperplasia. (n.d.). ResearchGate. Retrieved January 23, 2024, from [Link]
Cross-Reactivity Profiling of 2-(4-Benzylpiperazin-1-yl)aniline-based Compounds
Executive Summary: The "Privileged" Scaffold Paradox In modern medicinal chemistry, the 2-(4-Benzylpiperazin-1-yl)aniline scaffold (CAS 199105-17-4) represents a classic "privileged structure."[1] It serves as a critical...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Privileged" Scaffold Paradox
In modern medicinal chemistry, the 2-(4-Benzylpiperazin-1-yl)aniline scaffold (CAS 199105-17-4) represents a classic "privileged structure."[1] It serves as a critical pharmacophore in the synthesis of Type II kinase inhibitors (e.g., targeting BCR-ABL, CDK2, BTK) and GPCR ligands. However, its utility comes with a significant caveat: promiscuity .
While the piperazine moiety enhances solubility and the benzyl group exploits hydrophobic back-pockets to boost potency, this flexibility often leads to substantial off-target liabilities—specifically against the hERG channel (cardiotoxicity risk) and monoaminergic GPCRs (CNS side effects).[1]
This guide objectively compares the cross-reactivity profile of 2-(4-Benzylpiperazin-1-yl)aniline-derived libraries against alternative rigid scaffolds (e.g., Aminopyrimidines, Indolinones).[1] It provides a self-validating screening cascade to de-risk these compounds early in the discovery phase.[1]
Structural Context & Mechanism of Binding[1]
To understand the cross-reactivity profile, we must analyze the pharmacophore. In kinase inhibitors, this scaffold typically binds as follows:
Aniline Head: Forms hydrogen bonds with the kinase hinge region.
Piperazine Linker: Solubilizing tether that traverses the gatekeeper residue.
Benzyl Tail: Occupies the hydrophobic pocket (often the DFG-out conformation in Type II inhibitors).[1]
The Risk: The hydrophobic benzyl-piperazine tail is structurally analogous to known hERG blockers (e.g., Astemizole) and Dopamine/Serotonin receptor ligands, necessitating a rigorous exclusion panel.
Diagram 1: Mechanism of Promiscuity (SAR Logic)
Caption: Structural Activity Relationship (SAR) mapping the core scaffold features to both therapeutic targets and common off-target liabilities.
Comparative Analysis: Performance vs. Alternatives
The following data summarizes the typical profiling performance of optimized leads derived from the Benzylpiperazine-aniline scaffold compared to the standard Aminopyrimidine scaffold (common in Imatinib-like drugs) and the Indolinone scaffold (common in Sunitinib-like drugs).
Table 1: Cross-Reactivity & Safety Benchmarks
Metric
Benzylpiperazine-aniline Derivatives
Aminopyrimidine Derivatives
Indolinone Derivatives
Kinase Selectivity (S35 Score)
Moderate (0.35 - 0.50) High plasticity allows binding to multiple kinases (e.g., SRC, ABL, CDK).[1]
High (0.10 - 0.25) Rigid structure often confers higher specificity.[1]
Low-Moderate (0.40 - 0.60) Known for multi-kinase inhibition (VEGFR/PDGFR).[1]
hERG Inhibition (IC50)
High Risk (< 1 µM) Basic nitrogen + lipophilic tail is a classic hERG pharmacophore.
Low Risk (> 10 µM) Less lipophilic; lacks the flexible basic linker.
Moderate Risk (1 - 10 µM) Dependent on substitution patterns.[1]
GPCR Off-Target Hit Rate
High Frequently hits Dopamine (D2) & Serotonin (5-HT2A).[1]
Low Structurally distinct from monoamine neurotransmitters.
Low Rarely interacts with GPCRs.
Solubility (pH 7.4)
Excellent Piperazine ring ensures good aqueous solubility.
Scientist's Insight: While the Benzylpiperazine scaffold offers superior solubility and synthetic versatility, it requires a "Safety-First" screening strategy .[1] Unlike Aminopyrimidines, where kinase selectivity is the main concern, Benzylpiperazines must be screened against hERG and GPCR panels in parallel with kinase potency assays, not afterwards.
Recommended Experimental Workflows
To validate compounds based on this scaffold, do not rely on simple IC50 generation. Use the following Self-Validating Screening Cascade .
Diagram 2: The "Safety-First" Screening Cascade[1]
Caption: A rigorous screening funnel prioritizing early elimination of hERG-positive and GPCR-active compounds.
Rationale: Fluorescence-based assays can suffer from interference with the aniline moiety.[1] Radiometric assays are the gold standard for avoiding false positives/negatives.
Materials:
Compound: 10 mM DMSO stock of 2-(4-Benzylpiperazin-1-yl)aniline derivative.
Kinase Panel: 300+ human kinases (Reaction Biology or similar).
Substrate: Peptide substrate specific to the kinase class.
National Institutes of Health (NIH). (2022). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. PubMed Central.[1] [Link]
Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation. Beilstein Journal of Organic Chemistry. [Link]
MDPI. (2022). Optimization of Piperazinone Series as Potent Selective BTK Inhibitors. Molecules. [Link]
This guide outlines the authoritative disposal and handling protocols for 2-(4-Benzylpiperazin-1-yl)aniline (CAS: 199105-17-4).[1] These procedures are designed for laboratory and industrial environments, prioritizing pe...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the authoritative disposal and handling protocols for 2-(4-Benzylpiperazin-1-yl)aniline (CAS: 199105-17-4).[1] These procedures are designed for laboratory and industrial environments, prioritizing personnel safety, regulatory compliance (RCRA/EPA), and environmental protection.[1]
Part 1: Chemical Profile & Hazard Identification
Before initiating any disposal workflow, you must validate the chemical identity and understand the specific hazards that dictate the waste stream.
Property
Data
Chemical Name
2-(4-Benzylpiperazin-1-yl)aniline
CAS Number
199105-17-4
Molecular Formula
C₁₇H₂₁N₃
Molecular Weight
267.37 g/mol
Functional Groups
Aniline (Primary Amine), Piperazine (Tertiary Amine), Benzyl Group
Physical State
Solid (typically off-white to pale yellow powder)
Critical Hazards (GHS Classification)
Based on structure-activity relationships (SAR) of aniline and piperazine derivatives:
Corrosive (Category 1B): Causes severe skin burns and eye damage due to the basic nitrogen centers.[1]
Acute Toxicity (Oral/Dermal/Inhalation): Toxic if swallowed or absorbed through skin (Aniline moiety hazard).[1]
Sensitizer: Potential skin and respiratory sensitizer.[1][2]
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[1][3]
Part 2: Pre-Disposal Logistics
Waste Stream Segregation
Proper segregation is the single most critical step to prevent dangerous chemical reactions in waste drums.[1]
Acids: Violent exothermic reaction.[1] Never mix with acid waste streams.[1]
Oxidizers: Reaction with amines can generate toxic nitrosamines or cause fire.[1]
Halogenated Solvents: While generally miscible, it is best practice to segregate non-halogenated organic bases to reduce disposal costs, unless the compound is dissolved in a halogenated solvent (e.g., DCM).[1]
Constituents: Clearly list "2-(4-Benzylpiperazin-1-yl)aniline" and any solvents present.[1]
Part 3: Step-by-Step Disposal Procedures
Scenario A: Disposal of Pure Solid Substance
Use this protocol for expired inventory or excess solid reagent.
Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloved recommended), safety goggles, lab coat, and a NIOSH-approved N95 dust mask or respirator if handling large quantities outside a fume hood.[1]
Transfer: Working inside a chemical fume hood, transfer the solid directly into a dedicated Solid Hazardous Waste Container .[1]
Note: Do not dissolve in solvent solely for the purpose of disposal; this increases waste volume and cost.
Deactivation (Trace Residues): For trace amounts remaining in the original vial:
Rinse the vial 3 times with a compatible solvent (e.g., Methanol or Acetone).[1]
Pour rinsate into the Liquid Organic Waste container (see Scenario B).
Deface the original label and dispose of the empty glass vial in the Glass/Sharps bin (if triple-rinsed) or solid waste bin depending on institutional policy.[1]
Scenario B: Disposal of Reaction Mixtures/Solutions
Use this protocol for mother liquors or reaction byproducts.
pH Check: Verify the pH of the solution.[1] If highly basic (pH > 10), it is fit for the "Basic Organic Waste" stream.[1]
Solvent Compatibility: Ensure the solvent carrier is compatible with the waste drum (e.g., do not pour aqueous basic waste into a drum dedicated to anhydrous organic solvents).[1]
Transfer: Pour the solution into the Liquid Hazardous Waste Container using a funnel to prevent splashing.
Secure: Cap the container tightly immediately after use. Do not leave waste funnels in open carboys.
Scenario C: Professional Incineration (End-of-Life)
The ultimate fate of this chemical must be high-temperature incineration.[1]
Mechanism: The compound contains nitrogen.[1][4][5][6] Incineration must be performed in a facility equipped with an afterburner and scrubber to prevent the release of Nitrogen Oxides (NOx) and capture any particulate matter.
Directive: Contract a licensed hazardous waste transporter (e.g., Veolia, Clean Harbors) to collect the accumulated waste.[1]
Part 4: Emergency Spill Response & Cleanup
Immediate Action: Evacuate the immediate area if dust is airborne.[1][6]
Containment:
Solids: Gently cover the spill with damp paper towels to prevent dust generation.[1]
Liquids: Surround the spill with an inert absorbent material (Vermiculite, Dry Sand, or Chemizorb®).[1] Do not use sawdust (fire hazard with oxidizers/amines).[1]
Collection:
Scoop the contaminated absorbent into a heavy-duty hazardous waste bag or bucket.[1]
Do not sweep dry dust; use a HEPA-filter vacuum if available, or wet-wiping methods.[1]
Surface Decontamination:
Wipe the surface with a dilute acid solution (e.g., 1M Hydrochloric Acid) to neutralize the basic residue, followed by water and soap.
Test surface pH to ensure neutrality before declaring the area safe.[1]
Part 5: Decision Logic & Workflow (Visual)
The following diagram illustrates the decision-making process for disposing of 2-(4-Benzylpiperazin-1-yl)aniline.
Figure 1: Operational decision tree for the segregation and disposal of 2-(4-Benzylpiperazin-1-yl)aniline waste streams.
References
PubChem. Compound Summary: 4-(4-Methylpiperazin-1-yl)aniline (Structurally Similar Analog).[1] National Library of Medicine.[1] Available at: [Link][1]
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Hazardous Waste Management.[1] Available at: [Link][1]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] Available at: [Link][1]